molecular formula C14H14O3 B1214630 Demethylbatatasin IV CAS No. 113276-63-4

Demethylbatatasin IV

カタログ番号: B1214630
CAS番号: 113276-63-4
分子量: 230.26 g/mol
InChIキー: QNLYZTMYRVYPMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Demethylbatatasin IV is a stilbenoid.
This compound has been reported in Dioscorea oppositifolia, Dioscorea dumetorum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

113276-63-4

分子式

C14H14O3

分子量

230.26 g/mol

IUPAC名

5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol

InChI

InChI=1S/C14H14O3/c15-12-7-10(8-13(16)9-12)5-6-11-3-1-2-4-14(11)17/h1-4,7-9,15-17H,5-6H2

InChIキー

QNLYZTMYRVYPMN-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O

他のCAS番号

113276-63-4

製品の起源

United States

Foundational & Exploratory

Natural Sources of Demethylbatatasin IV in Dioscorea Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylbatatasin IV is a trihydroxybibenzyl, a class of stilbenoid compounds, that has been identified in various plant species, including those of the genus Dioscorea, commonly known as yams.[1] Stilbenoids and their derivatives, such as bibenzyls, are of significant interest to the scientific community due to their wide range of reported biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound in Dioscorea species, with a focus on data presentation, experimental protocols, and logical workflows to aid researchers in their drug discovery and development efforts. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes related phytochemical data to provide a foundational understanding and a framework for future research.

Quantitative Data on Phenolic Compounds in Dioscorea Species

Direct quantitative data for this compound in Dioscorea species is not extensively reported in the current body of scientific literature. However, numerous studies have quantified the total phenolic, flavonoid, and other related compound classes in various yam species, which provides a valuable context for the potential presence and variability of bibenzyls like this compound. The following tables summarize the quantitative data for these broader compound classes in selected Dioscorea species. This information can guide researchers in selecting species for targeted isolation and quantification of this compound.

Table 1: Total Phenolic and Flavonoid Content in Selected Dioscorea Species

Dioscorea SpeciesPlant PartTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Dioscorea alataTubers0.42 - 4.22-[2]
Dioscorea bulbiferaTubers0.64 (alkaloid)-[2]
Dioscorea cayenensisTubers0.85 (phenol)-[2]
Dioscorea rotundataTubers--[2]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Note: Data for some entries may represent other phytochemical classes as specified.

Table 2: Phytochemical Content in Various Dioscorea Species (mg/100g Dry Weight)

Dioscorea SpeciesAlkaloidTanninSaponinOxalatePhenol
Dioscorea alata-----
Dioscorea bulbifera0.64 ± 0.010.54 ± 0.000.58 ± 0.000.75 ± 0.01-
Dioscorea cayenensis----0.85 ± 0.00
Dioscorea rotundata-----

Source: Comparative Analyses of Phytochemical and Nutritional Compositions of Four Species of Dioscorea.[2]

Experimental Protocols

Sample Preparation and Extraction

A generalized workflow for the preparation and extraction of phenolic compounds from Dioscorea tubers is presented below.

G A Fresh Dioscorea Tubers B Washing and Peeling A->B C Slicing and Freeze-drying B->C D Grinding to a Fine Powder C->D E Extraction with Solvent (e.g., 80% Ethanol) D->E F Filtration and Concentration under Vacuum E->F G Crude Phenolic Extract F->G

Fig. 1: General workflow for the preparation and extraction of phenolic compounds from Dioscorea tubers.

Detailed Steps:

  • Collection and Preparation: Fresh tubers of the selected Dioscorea species are washed, peeled, and sliced.

  • Drying: The sliced tubers are typically freeze-dried to preserve the chemical integrity of the phenolic compounds.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered material is extracted with a suitable solvent. A common choice is 80% ethanol.[4] The extraction can be performed using methods such as maceration, sonication, or Soxhlet extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is a complex mixture of various compounds. Further purification is necessary to isolate this compound.

G A Crude Phenolic Extract B Solvent Partitioning (e.g., Ethyl Acetate) A->B C Ethyl Acetate (B1210297) Fraction B->C D Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) C->D E Fractions Containing Bibenzyls D->E F Preparative HPLC E->F G Isolated this compound F->G

Fig. 2: Generalized workflow for the isolation and purification of bibenzyls from a crude extract.

Detailed Steps:

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Bibenzyls are typically found in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is further purified using column chromatography techniques. Common stationary phases include silica gel and Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of bibenzyls (monitored by Thin Layer Chromatography) are subjected to preparative HPLC for the final purification of this compound.

Quantification

A validated High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard for the quantification of specific phenolic compounds.

HPLC Method Parameters (Hypothetical)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of a pure standard of this compound, or a Mass Spectrometer for higher selectivity and sensitivity.

  • Quantification: Based on a calibration curve generated using a certified reference standard of this compound.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, based on the known activities of other stilbenoids and bibenzyls, it is plausible that this compound may exert its biological effects through pathways related to inflammation and oxidative stress.

G cluster_0 Hypothesized Biological Activity A This compound C NF-κB Pathway A->C Inhibition E Nrf2 Pathway A->E Activation B Inflammatory Stimuli B->C Activation F Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) C->F Upregulation D Oxidative Stress D->E Activation G Antioxidant Enzymes (e.g., HO-1, NQO1) E->G Upregulation

Fig. 3: Hypothesized signaling pathways potentially modulated by this compound based on the activities of related stilbenoids.

Hypothesized Mechanisms of Action:

  • Anti-inflammatory Effects: Like other bibenzyls, this compound may inhibit the production of pro-inflammatory mediators by suppressing the activation of key signaling pathways such as the NF-κB pathway.[3]

  • Antioxidant Effects: It could potentially upregulate the expression of antioxidant enzymes through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Conclusion and Future Directions

While this compound has been identified in Dioscorea species, a significant gap exists in the literature regarding its quantitative distribution across different species and the detailed molecular mechanisms underlying its biological activities. This technical guide provides a foundational framework for researchers to pursue further investigations. Future research should focus on:

  • Systematic Screening: A comprehensive screening of various Dioscorea species and cultivars to quantify the content of this compound.

  • Method Development and Validation: The development and validation of robust analytical methods for the routine quantification of this compound in yam samples.

  • Pharmacological Studies: In-depth in vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound and to validate its therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of novel pharmaceuticals.

References

Demystifying the Green Pharmacy: A Technical Guide to the Biosynthesis of Demethylbatatasin IV in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Demethylbatatasin IV, a bibenzyl compound with potential therapeutic applications. Drawing from current scientific literature, this document outlines the enzymatic steps from primary metabolism to the final specialized product, details relevant experimental protocols, and presents available quantitative data to support further research and development.

Introduction to this compound

This compound, chemically known as 2',3,5-trihydroxybibenzyl, is a member of the bibenzyl class of plant secondary metabolites. These compounds are structurally related to stilbenes and are derived from the phenylpropanoid pathway. Bibenzyls, including this compound, are recognized for their role as phytoalexins, contributing to plant defense mechanisms against pathogens. Found in various plant species, notably within the genus Dioscorea (yams), this compound has attracted scientific interest for its potential pharmacological activities, necessitating a thorough understanding of its biosynthesis for applications in metabolic engineering and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to form the characteristic bibenzyl scaffold, followed by specific tailoring reactions. While the complete pathway for this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on established knowledge of bibenzyl and stilbenoid biosynthesis in plants.

Formation of the Phenylpropanoid Precursor: Dihydro-p-coumaroyl-CoA

The journey to this compound begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of core enzymatic reactions convert L-phenylalanine into a key intermediate, dihydro-p-coumaroyl-CoA.

  • Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

  • Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para position to form p-coumaric acid.

  • Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A molecule, forming p-coumaroyl-CoA.

  • Reduction of the Propenoyl Side Chain: A double bond reductase (DBR) is proposed to reduce the double bond in the propenoyl side chain of p-coumaroyl-CoA to yield dihydro-p-coumaroyl-CoA. This step is crucial for the direct synthesis of a bibenzyl rather than a stilbene (B7821643) backbone.[1][2]

Formation of the Bibenzyl Core: Dihydroresveratrol (B186802)

The bibenzyl scaffold of what will become this compound is assembled by a type III polyketide synthase known as bibenzyl synthase (BBS).

  • Condensation Reaction: Bibenzyl synthase catalyzes the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA serves as the extender unit in the polyketide synthesis.

  • Cyclization and Aromatization: Through a series of decarboxylation, condensation, and cyclization reactions, BBS forms the bibenzyl core. The resulting product is dihydroresveratrol (3,4',5-trihydroxybibenzyl), a key intermediate.[3][4]

Tailoring Reactions: Hydroxylation and Demethylation

To arrive at the final structure of this compound (2',3,5-trihydroxybibenzyl), further modifications of the bibenzyl core are necessary. These tailoring reactions are hypothesized to involve hydroxylation and demethylation, potentially occurring on a methylated precursor, Batatasin IV. The name "this compound" itself suggests a demethylation step from a methoxylated precursor.

A plausible, though hypothetical, sequence of events is as follows:

  • Hydroxylation of Dihydroresveratrol: A cytochrome P450 monooxygenase (CYP450) may hydroxylate dihydroresveratrol at the 2' position. The specific CYP450 responsible for this reaction in the context of this compound biosynthesis is yet to be identified.

  • O-Methylation: An O-methyltransferase (OMT) could then methylate one of the hydroxyl groups, potentially at the 4' or 5 position, to form a precursor analogous to Batatasin IV.

  • Final O-Demethylation: The final step is likely the demethylation of this methoxylated precursor to yield this compound. Enzymes capable of catalyzing such O-demethylation reactions in plant secondary metabolism include 2-oxoglutarate/Fe(II)-dependent dioxygenases and certain cytochrome P450s.[5][6]

The precise order and intermediates of these tailoring reactions require further investigation.

This compound Biosynthesis Pathway L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic_Acid Cinnamic Acid C4H C4H Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid FourCL 4CL p_Coumaric_Acid->FourCL p_Coumaroyl_CoA p-Coumaroyl-CoA DBR DBR p_Coumaroyl_CoA->DBR Dihydro_p_Coumaroyl_CoA Dihydro-p-coumaroyl-CoA BBS BBS Dihydro_p_Coumaroyl_CoA->BBS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->BBS Dihydroresveratrol Dihydroresveratrol (3,4',5-Trihydroxybibenzyl) CYP450 CYP450 (putative) Dihydroresveratrol->CYP450 Hydroxylated_Intermediate Hydroxylated Intermediate OMT OMT (putative) Hydroxylated_Intermediate->OMT Batatasin_IV_analog Batatasin IV Analog (Methoxylated Intermediate) ODemethylase O-Demethylase (putative) Batatasin_IV_analog->ODemethylase Demethylbatatasin_IV This compound (2',3,5-Trihydroxybibenzyl) PAL->Cinnamic_Acid C4H->p_Coumaric_Acid FourCL->p_Coumaroyl_CoA DBR->Dihydro_p_Coumaroyl_CoA BBS->Dihydroresveratrol CYP450->Hydroxylated_Intermediate OMT->Batatasin_IV_analog ODemethylase->Demethylbatatasin_IV

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data on Bibenzyl Biosynthesis

While specific quantitative data for the biosynthesis of this compound is limited, data from studies on related bibenzyl compounds and their biosynthetic enzymes in various plant species can provide valuable context for researchers.

Enzyme/CompoundPlant SourceKmVmax / kcatConcentrationReference
Bibenzyl Synthase (DoBS1)Dendrobium officinale0.30 ± 0.08 mmol3.57 ± 0.23 nmol·min⁻¹·mg⁻¹-[4]
Bibenzyl Synthase (DsBBS)Dendrobium sinense-0.88 ± 0.07 pmol·s⁻¹·mg⁻¹-[7]
Gigantol (a bibenzyl)Dendrobium officinale (roots)--37.01 ± 2.16 µg/g[8]
Erianin (a bibenzyl)Dendrobium officinale (roots)--2.63 ± 0.69 µg/g[8]
BatatasinsDioscorea batatas, D. polystachya--97.19–419.73 μg/g[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and analysis of bibenzyls from plant tissues, adaptable for this compound.

  • Sample Preparation: Collect fresh plant material (e.g., tubers of Dioscorea species), wash, and freeze-dry. Grind the lyophilized tissue into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered plant material into a centrifuge tube.

    • Add 2 mL of 70% ethanol (B145695) and reflux at 90°C for 2 hours.[2]

    • Centrifuge the mixture at 12,000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Sample Clean-up (Optional but Recommended):

    • Redissolve the dried extract in a small volume of 50% methanol (B129727).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Redissolve the final dried extract in a known volume of methanol for LC-MS/MS analysis.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[10]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

      • Gradient: A linear gradient suitable for separating bibenzyls (e.g., 30-80% B over 20 minutes).[10]

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenolic compounds.

      • Analysis Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ion pairs optimized for this compound.

  • Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the plant extract based on the standard curve.

In Vitro Enzyme Assay for Bibenzyl Synthase (BBS)

This protocol describes a method to determine the activity of a bibenzyl synthase enzyme.

  • Enzyme Source: Purified recombinant BBS or a protein extract from plant tissue known to produce bibenzyls.

  • Reaction Mixture (50 µL total volume):

    • 10 µg of purified recombinant BBS protein.[3]

    • 2.5 mM malonyl-CoA.

    • 2.5 mM dihydro-p-coumaroyl-CoA (or p-coumaroyl-CoA if testing substrate specificity).

    • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Reaction Procedure:

    • Combine the buffer, malonyl-CoA, and dihydro-p-coumaroyl-CoA in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the BBS enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of methanol or ethyl acetate.

  • Product Analysis:

    • Centrifuge the reaction mixture at high speed to pellet the precipitated protein.

    • Analyze the supernatant by HPLC or LC-MS/MS as described in section 4.1 to detect and quantify the bibenzyl product (e.g., dihydroresveratrol).

Enzyme Characterization Workflow Gene_Identification Gene Identification (e.g., from transcriptome data) Cloning Cloning into Expression Vector Gene_Identification->Cloning Heterologous_Expression Heterologous Expression (e.g., in E. coli) Cloning->Heterologous_Expression Protein_Purification Protein Purification (e.g., His-tag affinity chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay (with substrates) Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS/MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis (Km, Vmax) Product_Analysis->Kinetic_Analysis

Figure 2: General Experimental Workflow for Enzyme Characterization.

Conclusion and Future Directions

The biosynthesis of this compound is rooted in the well-characterized phenylpropanoid pathway, branching off to form a bibenzyl core structure through the action of bibenzyl synthase. Subsequent tailoring reactions, likely involving hydroxylation and demethylation, are proposed to finalize the molecule. While a putative pathway can be constructed, further research is required to definitively identify the specific enzymes, particularly the hydroxylases and O-demethylases, and to elucidate the precise sequence of these final modifications.

Future research should focus on:

  • Transcriptome and Genome Mining: Identifying candidate genes for the tailoring enzymes in Dioscorea species known to produce this compound.

  • Enzyme Characterization: Heterologous expression and functional characterization of the candidate enzymes to confirm their roles in the pathway.

  • Metabolic Engineering: Utilizing the identified biosynthetic genes to engineer microbial or plant-based systems for the sustainable production of this compound.

A complete understanding of this biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this and other potentially valuable bibenzyl compounds.

References

Demethylbatatasin IV: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 113276-63-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethylbatatasin IV, a stilbenoid found in various plant species, particularly within the Dioscorea genus (yams). This document collates available scientific information regarding its chemical properties, biological activities, and the methodologies used for its study. It is intended to serve as a valuable resource for professionals engaged in natural product research, pharmacology, and drug development.

Chemical and Physical Properties

This compound, a bibenzyl derivative, is a member of the stilbenoid class of plant secondary metabolites.[1][2] Its chemical structure and properties are fundamental to understanding its biological function.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 113276-63-4[2]
Molecular Formula C₁₄H₁₄O₃[2]
Molecular Weight 230.26 g/mol [2]
IUPAC Name 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol[2]
Synonyms 2',3,5-Trihydroxybibenzyl[2]
Chemical Class Stilbenoid, Bibenzyl[1]
Appearance Not explicitly reported, but likely a solid at room temperature.
Solubility Practically insoluble in water.[2]

Natural Sources and Biosynthesis

This compound is primarily isolated from the tubers of various yam species (Dioscorea spp.), where it functions as a phytoalexin, a substance produced by plants as a defense against pathogens.[1][2]

Table 2: Natural Sources of this compound

Plant SpeciesPart of PlantReference(s)
Dioscorea alata (Water Yam)Tuber[2]
Dioscorea batatasTuber
Dioscorea oppositaTuber

As a phytoalexin, the biosynthesis of this compound in plants is induced by various stress factors, particularly microbial infections.[3][4] The general signaling pathway for phytoalexin production involves the recognition of pathogen-associated molecular patterns (PAMPs) by plant cell receptors, which triggers a downstream signaling cascade.

phytoalexin_signaling cluster_cell Plant Cell PAMP Pathogen-Associated Molecular Pattern (PAMP) Receptor Receptor PAMP->Receptor Recognition ROS Reactive Oxygen Species (ROS) Receptor->ROS Activation MAPK MAP Kinase Cascade ROS->MAPK Activation TFs Transcription Factors (e.g., WRKY) MAPK->TFs Phosphorylation & Activation Biosynthesis Phytoalexin Biosynthesis Genes TFs->Biosynthesis Upregulation Phytoalexin This compound (Phytoalexin) Biosynthesis->Phytoalexin Synthesis Pathogen Pathogen Phytoalexin->Pathogen Antimicrobial Activity Pathogen->PAMP

Caption: General Phytoalexin Induction Pathway.

Biological Activities

This compound exhibits a range of biological activities, with its antifungal and antioxidant properties being the most reported.

Antifungal Activity
Antioxidant Activity

Stilbenoids are well-known for their antioxidant properties, and this compound is no exception. Although specific IC50 values for this compound are not widely reported, studies on extracts from Dioscorea species rich in phenolic compounds, including bibenzyls, have shown potent radical scavenging activity.[6][7][8][9] For example, extracts of different Dioscorea species have exhibited IC50 values in DPPH assays ranging from approximately 10 to over 100 µg/mL.[6]

Table 3: Reported Biological Activities of this compound and Related Compounds

ActivityCompound/ExtractAssayResultReference(s)
AntifungalBibenzyls (general)Broth microdilutionMIC: 16-512 µg/mL[5]
AntioxidantDioscorea spp. extractsDPPH radical scavengingIC50: ~10 - >100 µg/mL[6][7][9]

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and analysis of this compound are not explicitly published. However, based on methodologies for similar compounds from Dioscorea species, the following protocols can be considered representative.

Extraction and Isolation

The following is a generalized workflow for the extraction and isolation of bibenzyls from Dioscorea tubers.

extraction_workflow cluster_extraction Extraction & Isolation Start Fresh or Dried Dioscorea Tubers Grinding Grinding into Powder Start->Grinding Maceration Maceration with Methanol (B129727) (Cold Extraction) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Partition Solvent Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partition Chromatography Column Chromatography (e.g., Silica Gel, ZIC-HILIC) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General Experimental Workflow.

Detailed Methodology:

  • Sample Preparation: Fresh or air-dried tubers of a Dioscorea species are cleaned, peeled, and ground into a fine powder.

  • Extraction: The powdered material is subjected to cold maceration with methanol at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.[2]

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the bibenzyls (typically the ethyl acetate fraction) is subjected to column chromatography. Silica gel is a common stationary phase, with a gradient elution system of solvents like n-hexane and ethyl acetate. For more refined separation, techniques like ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) may be employed.

  • Final Purification: Final purification to obtain this compound with high purity is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of this compound in plant extracts.

Table 4: Representative HPLC-MS Parameters for Bibenzyl Analysis

ParameterDescription
HPLC System A standard HPLC system with a binary pump, autosampler, and column oven.
Column A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient elution of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
Flow Rate Typically 0.5 - 1.0 mL/min.
Injection Volume 5 - 20 µL.
Column Temperature 25 - 35 °C.
MS Detector An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.
Ionization Mode Negative or positive ion mode, depending on the compound's characteristics.
Scan Mode Full scan for identification and selected reaction monitoring (SRM) for quantification.

Future Perspectives

This compound, as a naturally occurring stilbenoid with demonstrated biological activities, holds potential for further investigation in the fields of agriculture and medicine. Future research could focus on:

  • Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of purified this compound against a range of microbial pathogens and in various antioxidant assays.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its antifungal and antioxidant effects.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models for various therapeutic applications.

  • Synthesis: Developing efficient synthetic routes to produce this compound and its analogs for structure-activity relationship studies.

This technical guide serves as a foundational resource for researchers interested in this compound. While there are still gaps in the scientific literature regarding this specific compound, the information available for related bibenzyls provides a strong basis for future research endeavors.

References

Physical and chemical properties of Demethylbatatasin IV.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Natural Stilbenoid

Demethylbatatasin IV, a naturally occurring stilbenoid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental data. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the further exploration and utilization of this compound.

Core Chemical and Physical Properties

This compound, systematically named 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol, is a trihydroxybibenzyl derivative.[1] Its core structure consists of two benzene (B151609) rings linked by an ethyl bridge, a feature characteristic of the bibenzyl class of compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₄O₃[2]
Molecular Weight 230.26 g/mol [2]
CAS Number 113276-63-4[2]
Appearance Not explicitly reported, likely a solid.-
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.-
Water Solubility Estimated at 175.7 mg/L at 25 °C. Considered practically insoluble.[2][3]
Solubility in Organic Solvents Slightly soluble in methanol (B129727) and chloroform. Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Synonyms 2',3,5-trihydroxybibenzyl, 5-(2-Hydroxyphenethyl)-1,3-benzenediol[2]

Spectroscopic and Analytical Data

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺231.10158
[M+Na]⁺253.08352
[M+NH₄]⁺248.12812
[M+K]⁺269.05746
[M-H]⁻229.08702
[M+Na-2H]⁻251.06897
[M]⁺230.09375
[M]⁻230.09485

Source: Data predicted and compiled from publicly available chemical databases.

Detailed experimental 1H and 13C NMR data with complete peak assignments are not yet published. However, general chemical shift ranges for similar bibenzyl structures can be inferred from the literature. For accurate structural confirmation and purity assessment, it is recommended to acquire and interpret 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra.

Experimental Protocols

Extraction and Isolation from Natural Sources

This compound is primarily found in the tubers and bulbils of various Dioscorea species (yams).[2] The following outlines a general methodology for its extraction and isolation.

G start Fresh or Dried Tubers of Dioscorea sp. extraction Maceration with Methanol (Cold Extraction) start->extraction filtration Filtration to remove solid plant material extraction->filtration evaporation Rotary Evaporation to yield crude extract filtration->evaporation fractionation Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) evaporation->fractionation chromatography Column Chromatography (Silica Gel or Sephadex LH-20) fractionation->chromatography purification Preparative HPLC (e.g., C18 column with a methanol/water gradient) chromatography->purification end Pure this compound purification->end

Caption: Potential mechanisms of antimicrobial action for this compound.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant activities of stilbenoids are well-documented. It is plausible that this compound exerts its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. However, specific studies on this compound are required to confirm these hypotheses.

Diagram 3: Postulated Anti-inflammatory and Antioxidant Signaling Pathways

G cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway compound_inflam This compound nfkb NF-κB Inhibition compound_inflam->nfkb cytokines Reduced Pro-inflammatory Cytokine Production nfkb->cytokines compound_antiox This compound nrf2 Nrf2 Activation compound_antiox->nrf2 are Increased Antioxidant Enzyme Expression nrf2->are

Caption: Hypothesized signaling pathways for the biological activities of this compound.

Future Directions

This compound represents a promising lead compound for drug discovery. Future research should focus on:

  • Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a wider range of solvents.

  • Full Spectroscopic Elucidation: Detailed 1D and 2D NMR studies to provide a complete and unambiguous assignment of all proton and carbon signals.

  • Mechanistic Studies: In-depth investigation of the mechanisms underlying its antimicrobial, anti-inflammatory, and antioxidant activities, including the identification of specific molecular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate its therapeutic potential and to assess its safety profile.

  • Synthesis and Analogue Development: Development of efficient synthetic routes to enable the production of larger quantities and the creation of novel analogues with improved activity and pharmacokinetic properties.

This technical guide provides a summary of the current knowledge on this compound. It is evident that while the foundational information is promising, significant research is still required to fully unlock the therapeutic potential of this natural compound.

References

The Discovery and Isolation of Demethylbatatasin IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylbatatasin IV, a bioactive bibenzyl compound, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing the experimental protocols and quantitative data from key studies. While the precise initial discovery remains to be definitively cited in a singular publication, this document synthesizes available data to present a thorough account of its origins, characterization, and the methodologies for its extraction and purification from its primary natural source, the tubers of Dioscorea species.

Introduction

This compound is a stilbenoid, specifically a bibenzyl, with the systematic name 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol. Its structure is characterized by two aromatic rings linked by an ethylene (B1197577) bridge. The presence of hydroxyl groups on the phenyl rings contributes to its biological activity. This document traces the scientific journey of this compound from its natural source to a purified compound, providing researchers with the necessary technical details to replicate and build upon existing work.

Discovery and Natural Occurrence

This compound is primarily found in the tubers and bulbils of various yam species belonging to the genus Dioscorea. While a definitive first report of its isolation is not readily apparent in the accessible literature, extensive phytochemical investigations of Dioscorea batatas (also known as Chinese yam), Dioscorea alata, and Dioscorea oppositifolia have confirmed its presence. These plants are cultivated in tropical and subtropical regions worldwide for both culinary and medicinal purposes. The compound's name suggests it is a demethylated analog of Batatasin IV, another bibenzyl compound found in the same plant family.

Experimental Protocols

The isolation and purification of this compound involve a multi-step process, beginning with extraction from the plant material followed by chromatographic separation. The following protocols are synthesized from various studies on the isolation of bibenzyls from Dioscorea species.

Extraction

A common method for extracting this compound from yam tubers is cold methanol (B129727) extraction. This technique minimizes the degradation of thermolabile compounds.

Protocol: Cold Methanol Extraction

  • Preparation of Plant Material: Freshly harvested tubers of Dioscorea batatas are washed, peeled, and sliced. The slices are then freeze-dried (lyophilized) to remove water content and ground into a fine powder.

  • Extraction: The powdered tuber material is macerated with methanol at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v). The mixture is stirred or agitated for 24-48 hours.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The extraction process is often repeated three times with fresh solvent to ensure maximum yield. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude methanol extract.

Purification

The crude extract, a complex mixture of various phytochemicals, is subjected to chromatographic techniques to isolate this compound. Bioactivity-guided fractionation is a common strategy, where fractions are tested for a specific biological activity to guide the purification process.

Protocol: Column Chromatography

  • Initial Fractionation (Optional): The crude methanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Silica (B1680970) Gel Column Chromatography: The most promising fraction (often the ethyl acetate or chloroform fraction for bibenzyls) is subjected to column chromatography on a silica gel (60-120 mesh) column.

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification (ZIC-HILIC or Sephadex LH-20): Fractions containing this compound are pooled, concentrated, and may require further purification using techniques such as ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) or Sephadex LH-20 column chromatography with a methanol mobile phase to remove remaining impurities.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₄O₃
Molecular Weight230.26 g/mol
CAS Number113276-63-4
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol, ethanol, DMSO; practically insoluble in water

Table 2: Spectroscopic Data for Structural Elucidation of this compound

TechniqueData
¹H-NMR Data not available in a comprehensive, citable format in the reviewed literature.
¹³C-NMR Data not available in a comprehensive, citable format in the reviewed literature.
Mass Spectrometry (ESI-Q-TOF) - Predicted Collision Cross Section (Ų) [M+H]⁺: 151.3, [M+Na]⁺: 165.4, [M+NH₄]⁺: 159.2, [M-H]⁻: 154.6

Note: The absence of detailed, publicly available NMR data from the original isolation studies necessitates reliance on more recent analytical techniques for confirmation of structure.

Visualizations

The following diagrams illustrate the workflow for the isolation of this compound.

experimental_workflow plant Dioscorea batatas Tubers powder Freeze-dried Powder plant->powder Lyophilization & Grinding extraction Cold Methanol Extraction powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Collected Fractions fractionation->fractions purification Further Purification (e.g., ZIC-HILIC) fractions->purification TLC Analysis & Pooling final_product Pure this compound purification->final_product

Caption: General workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound are intrinsically linked to the broader phytochemical exploration of the Dioscorea genus. While the historical pinpoint of its first isolation requires further clarification from primary literature, the methodologies for its extraction and purification are well-established within the field of natural product chemistry. The protocols and data presented in this guide offer a solid foundation for researchers to isolate and further investigate the therapeutic potential of this intriguing bibenzyl compound. Future work should aim to fully characterize its spectroscopic properties and explore more efficient and scalable isolation techniques.

Demethylbatatasin IV: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylbatatasin IV, also known by its systematic name 2',3,5-trihydroxybibenzyl, is a natural phenol (B47542) belonging to the stilbenoid class of compounds. Found in various plant species, notably in the tubers of Dioscorea alata, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for its analysis are also presented to aid researchers in its identification and further investigation.

Spectroscopic Data

Precise spectroscopic data is paramount for the unambiguous identification and characterization of natural products. The following tables summarize the key mass spectrometry and predicted NMR data for this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. The predicted collision cross-section data for various adducts of this compound are presented below.

Adduct IonFormulaMass (m/z)
[M+H]⁺C₁₄H₁₅O₃⁺231.1016
[M+Na]⁺C₁₄H₁₄O₃Na⁺253.0835
[M-H]⁻C₁₄H₁₃O₃⁻229.0870

Data is predicted and may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

To date, detailed experimental ¹H and ¹³C NMR data for this compound remains sparsely reported in publicly accessible literature. The following represents a generalized workflow for acquiring and processing such data.

Experimental Protocols

The following sections outline standardized protocols for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

A common method for the extraction and isolation of this compound from its natural sources, such as Dioscorea alata tubers, is as follows:

  • Extraction: The dried and powdered plant material is subjected to maceration with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is often repeated to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. This compound, being a polar compound, is expected to be enriched in the ethyl acetate or n-butanol fraction.

  • Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

For the structural elucidation of the isolated compound:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in the 2D spectra are analyzed to assign all proton and carbon signals and confirm the structure of this compound.

Mass Spectrometry

For the determination of the molecular weight and elemental composition:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI). Mass spectra are acquired in both positive and negative ion modes.

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition of this compound.

Logical Workflow and Visualization

The process of identifying and characterizing this compound from a natural source can be visualized as a logical workflow.

Demethylbatatasin_IV_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Maceration Fractionation Fractionation Crude Extract->Fractionation Partitioning Purified Compound Purified Compound Fractionation->Purified Compound Chromatography NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Mass Spectrometry->Structure Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. Future research is warranted to explore its biological activities and elucidate the underlying molecular mechanisms. A generalized workflow for investigating potential signaling pathway interactions is presented below.

Signaling_Pathway_Investigation Cell-based Assays Cell-based Assays Target Identification Target Identification Cell-based Assays->Target Identification e.g., Proliferation, Apoptosis Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis e.g., Proteomics, Transcriptomics Mechanism Validation Mechanism Validation Pathway Analysis->Mechanism Validation e.g., Western Blot, qPCR

Caption: A logical workflow for investigating the signaling pathways affected by this compound.

This guide serves as a foundational resource for researchers engaged in the study of this compound. The provided protocols and workflows offer a systematic approach to its isolation, characterization, and the future exploration of its biological functions. As more research becomes available, the spectroscopic and biological profile of this intriguing natural product will undoubtedly be further enriched.

A Comprehensive Technical Review of 2',3,5-Trihydroxybibenzyl (Demethylbatatasin IV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3,5-Trihydroxybibenzyl, also known as Demethylbatatasin IV, is a stilbenoid, a class of natural phenolic compounds. It is characterized by a bibenzyl structure with three hydroxyl groups. This compound has garnered interest within the scientific community for its potential therapeutic properties, stemming from its presence in various medicinal plants. This technical guide provides a comprehensive literature review of 2',3,5-trihydroxybibenzyl, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its investigation.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₄H₁₄O₃[1]
Molecular Weight 230.26 g/mol [1]
IUPAC Name 5-(2-(2-hydroxyphenyl)ethyl)benzene-1,3-diol
CAS Number 113276-63-4[1]
PubChem CID 160352
Natural Sources Tubers of Dioscorea alata (purple yam), other Dioscorea species[1]

Biological Activities and Potential Therapeutic Applications

2',3,5-Trihydroxybibenzyl has been investigated for a range of biological activities, suggesting its potential in the development of novel therapeutic agents. The primary areas of investigation include its antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol outlines the general procedure for determining the antioxidant activity of a compound using the DPPH assay. Specific concentrations and incubation times would need to be optimized for 2',3,5-trihydroxybibenzyl.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).

  • Sample Preparation: 2',3,5-Trihydroxybibenzyl is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. 2',3,5-Trihydroxybibenzyl is hypothesized to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and signaling pathways. A common in vitro model to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells (General)

This protocol describes a general method for evaluating the anti-inflammatory effects of a compound by measuring its ability to inhibit NO production.

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of 2',3,5-trihydroxybibenzyl for a specific duration (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are included.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • IC50 Determination: The IC50 value for NO inhibition is calculated from the dose-response curve.

Cytotoxic Activity

The potential of 2',3,5-trihydroxybibenzyl to inhibit the growth of cancer cells is an area of active research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: The desired cancer cell lines are maintained in appropriate culture media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of 2',3,5-trihydroxybibenzyl. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of approximately 570 nm.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mechanism of Action: Potential Signaling Pathways

The precise molecular mechanisms underlying the biological activities of 2',3,5-trihydroxybibenzyl are still under investigation. However, based on the activities of structurally related compounds, it is plausible that it modulates key cellular signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. It is hypothesized that 2',3,5-trihydroxybibenzyl may exert its anti-inflammatory effects by inhibiting this pathway.

Experimental Workflow: Investigating NF-κB Inhibition

NFkB_Inhibition_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of NF-κB Pathway RAW_264_7 RAW 264.7 Cells Pretreatment Pre-treat with 2',3,5-trihydroxybibenzyl RAW_264_7->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Nuclear_Extraction Nuclear Fractionation Cell_Lysis->Nuclear_Extraction p_IkBa Phospho-IκBα Western_Blot->p_IkBa IkBa Total IκBα Western_Blot->IkBa p_p65 Phospho-p65 Western_Blot->p_p65 p65 Total p65 Western_Blot->p65 p65_translocation Nuclear p65 Nuclear_Extraction->p65_translocation Isolation_Workflow Source Dioscorea alata Tubers Extraction Solvent Extraction (e.g., Methanol) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Further Purification Fractions->Purification Pure_Compound 2',3,5-Trihydroxybibenzyl Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

References

Demethylbatatasin IV: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Demethylbatatasin IV's solubility in various solvents. Due to the limited availability of direct quantitative data in peer-reviewed literature, this document focuses on compiling existing information, presenting established experimental protocols for solubility determination, and offering insights into the compound's behavior based on its chemical class.

Introduction to this compound

This compound, a member of the stilbenoid class of natural phenols, is a compound of growing interest due to its potential biological activities. Structurally, it is a trihydroxybibenzyl, and its physicochemical properties, particularly its solubility, are crucial for its extraction, formulation, and application in research and drug development. This guide aims to provide a foundational understanding of its solubility characteristics.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the available scientific literature. However, an estimated aqueous solubility has been documented. Methanol is frequently cited as a solvent for extraction from natural sources, indicating a significant degree of solubility, though specific quantitative values are lacking.

Table 1: Reported and Inferred Solubility of this compound

SolventQuantitative SolubilityQualitative Solubility/InferenceCitation(s)
Water~175.7 mg/L (estimated at 25°C)Practically insoluble[No direct citation available for the exact value]
MethanolData not availableGood; commonly used for extraction[1]
EthanolData not availableLikely soluble based on structural similarity to other phenolic compounds
DMSOData not availableLikely soluble, as DMSO is a powerful solvent for a wide array of organic compounds[2]
Acetone (B3395972)Data not availableLikely soluble, as acetone is a common solvent for phenolic compounds

It is important to note that the lack of specific data necessitates experimental determination of solubility for accurate formulation and application.

Experimental Protocols for Solubility Determination

The following protocols are detailed methodologies based on standard practices for determining the solubility of phenolic compounds and stilbenoids. These can be adapted and optimized for this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, methanol, ethanol, DMSO, acetone)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV/Vis or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

  • Place the sealed flask in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]

  • After the equilibration period, cease agitation and allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, either centrifuge the sample or filter it through a 0.45 µm syringe filter.

  • Accurately dilute the clear supernatant with the same solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (see Section 3.2 and 3.3).

  • Calculate the original solubility by accounting for the dilution factor.

  • Repeat the experiment at least in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Centrifuge or filter (0.45 µm) E->F G Dilute supernatant F->G H Quantify concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I G cluster_pathway PI3K/Akt Signaling Pathway Modulation by Stilbenoids Stilbenoids Stilbenoids (e.g., this compound) PI3K PI3K Stilbenoids->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Bcl2_Bax Bcl-2/Bax ratio pAkt->Bcl2_Bax Increases Caspase9 Caspase-9 pAkt->Caspase9 Inhibits Bcl2_Bax->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Demethylbatatasin IV: An Analysis of Therapeutic Potential and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethylbatatasin IV, a naturally occurring stilbenoid, presents a nascent but intriguing profile for therapeutic investigation. Primarily isolated from various species of the genus Dioscorea (yams), this compound is chemically identified as 2',3,5-trihydroxybibenzyl.[1] While extensive research into its specific molecular targets and mechanisms of action is currently limited in publicly available literature, its structural class and preliminary observations suggest potential pharmacological activities worthy of further exploration. This document synthesizes the available information on this compound and outlines a strategic path for future research to elucidate its therapeutic promise.

Introduction

This compound is a member of the stilbenoid family, a class of compounds known for a wide range of biological activities.[1] Its chemical structure, characterized by a 1,2-diphenylethylene moiety, provides a foundation for potential interactions with various biological targets.[1] Found predominantly in the tubers and bulbils of plants such as Dioscorea alata (water yam), Dioscorea oppositifolia, and Dioscorea bulbifera, it represents a readily accessible natural product for investigation.[1]

Current State of Knowledge

The existing body of research on this compound is primarily centered on its isolation, chemical characterization, and predicted biological activities.

Chemical and Physical Properties
  • Molecular Formula: C₁₄H₁₄O₃[1]

  • Molecular Weight: 230.26 g/mol [1]

  • Class: Stilbenoid[1]

  • Natural Sources: Dioscorea species (yams)[1]

Predicted Biological Activity

Initial assessments and its classification as a stilbenoid suggest that this compound may possess antimicrobial properties.[1] However, specific experimental data, including quantitative measures of efficacy such as Minimum Inhibitory Concentrations (MICs) against various pathogens, are not yet available in the reviewed literature.

Potential Therapeutic Targets: A Forward Look

Based on the known activities of structurally similar stilbenoids, several potential therapeutic avenues for this compound can be hypothesized. These hypotheses provide a roadmap for future experimental validation.

Antimicrobial Activity

The most frequently cited potential for this compound is in the realm of antimicrobial applications.[1] Future research should focus on validating this predicted activity.

Experimental Workflow: Antimicrobial Activity Screening

cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action prep Isolate/Synthesize This compound mic MIC/MBC Assays (Bacteria & Fungi) prep->mic time_kill Time-Kill Kinetic Assays mic->time_kill membrane Membrane Permeability Assays time_kill->membrane biofilm Biofilm Inhibition Assays time_kill->biofilm target_id Target Identification (e.g., Proteomics) membrane->target_id biofilm->target_id

Caption: Proposed workflow for investigating the antimicrobial potential of this compound.

Anti-inflammatory and Antioxidant Effects

Many stilbenoids exhibit potent anti-inflammatory and antioxidant properties. These activities are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Logical Relationship: Potential Anti-inflammatory and Antioxidant Mechanisms

cluster_0 Potential Cellular Effects cluster_1 Therapeutic Outcomes DMBIV This compound ros ROS Scavenging DMBIV->ros nfkb NF-κB Inhibition DMBIV->nfkb cox COX/LOX Enzyme Inhibition DMBIV->cox antioxidant Antioxidant Activity ros->antioxidant anti_inflammatory Anti-inflammatory Response nfkb->anti_inflammatory cox->anti_inflammatory

Caption: Hypothesized pathways for the anti-inflammatory and antioxidant effects of this compound.

Data Presentation: A Call for Quantitative Studies

A significant gap in the current understanding of this compound is the absence of quantitative data. To facilitate meaningful comparison and drug development efforts, future studies should aim to populate tables with key pharmacological parameters.

Table 1: Proposed Data Structure for Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)
Staphylococcus aureusData NeededData Needed
Escherichia coliData NeededData Needed
Candida albicansData NeededData Needed
(Other relevant pathogens)Data NeededData Needed

Table 2: Proposed Data Structure for In Vitro Anti-inflammatory and Antioxidant Activity of this compound

Assay TypeIC₅₀ / EC₅₀ (µM)Positive Control
DPPH Radical ScavengingData Needede.g., Ascorbic Acid
ABTS Radical ScavengingData Needede.g., Trolox
Nitric Oxide (NO) Production in LPS-stimulated MacrophagesData Needede.g., Dexamethasone
Cyclooxygenase-2 (COX-2) InhibitionData Needede.g., Celecoxib

Experimental Protocols: Foundational Methodologies

To ensure reproducibility and standardization, detailed experimental protocols are essential. The following outlines foundational methodologies for initiating the investigation of this compound's therapeutic potential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of this compound: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents: Prepare a stock solution of this compound in methanol. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the this compound solution. Add the DPPH working solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a compound of interest with a theoretical basis for potential therapeutic applications, particularly in the antimicrobial and anti-inflammatory arenas. The critical next step is the transition from theoretical postulation to empirical validation. A concerted research effort focusing on systematic in vitro and subsequent in vivo studies is required to unlock the therapeutic potential of this natural product. The establishment of its safety and efficacy profile through rigorous, quantitative pharmacological investigation will be paramount in determining its future role in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Demethylbatatasin IV from Dioscorea alata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the extraction, purification, and quantification of demethylbatatasin IV, a bioactive stilbenoid, from the tubers of Dioscorea alata (purple yam). The methodologies described herein are based on established principles of natural product chemistry and chromatographic separation. This guide includes a comprehensive extraction protocol, a purification strategy using Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), and a discussion of the potential anti-inflammatory activity of this compound through the inhibition of the COX-2 and TNF-α signaling pathways. Quantitative data, where available from related studies, are presented in tabular format to provide a comparative reference.

Introduction

Dioscorea alata, commonly known as purple yam, is a rich source of various bioactive compounds, including phenolic acids, flavonoids, and stilbenoids. Among these, this compound (5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol) has garnered interest for its potential therapeutic properties. Structurally, it is a trihydroxybibenzyl derivative with a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol .[1] This document outlines a comprehensive approach to isolate and purify this compound for further research and development.

Extraction and Purification Methodologies

Overview of Extraction Techniques

Several methods can be employed for the extraction of phenolic compounds from plant materials. For this compound from Dioscorea alata, cold methanol (B129727) extraction is a documented effective method.[1] Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be considered to enhance extraction efficiency and reduce processing time.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Dioscorea Species

Extraction MethodSolvent SystemTemperature (°C)TimeSolid-to-Liquid RatioReported Yield/EfficiencyReference
Microwave-Assisted Extraction (MAE)75% Ethanol753 x 6 min cycles1:20 (g/mL)High yield for total steroid saponins (B1172615) from D. zingiberensisThis is a representative protocol
Ultrasound-Assisted Extraction (UAE)80:20 Ethanol:Water6010 minNot specifiedHigh yield for anthocyanins from D. alataThis is a representative protocol
Cold Methanol ExtractionMethanolRoom Temperature24-48 h1:10 (g/mL) (Typical)Effective for this compound from D. alata[1]
Experimental Protocol: Cold Methanol Extraction

This protocol describes a standard laboratory-scale procedure for the extraction of this compound from Dioscorea alata tubers.

Materials and Equipment:

  • Fresh or freeze-dried Dioscorea alata tubers

  • Methanol (analytical grade)

  • Blender or grinder

  • Erlenmeyer flasks

  • Orbital shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Freeze dryer (optional)

Procedure:

  • Sample Preparation: Wash fresh Dioscorea alata tubers thoroughly with distilled water to remove any dirt and debris. Peel the tubers and cut them into small pieces. For freeze-drying, freeze the pieces at -80°C and lyophilize. Grind the fresh or freeze-dried tuber material into a fine powder.

  • Extraction:

    • Weigh 100 g of the powdered tuber material and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of methanol to the flask (1:10 solid-to-liquid ratio).

    • Seal the flask and place it on an orbital shaker at room temperature (20-25°C).

    • Macerate for 24-48 hours with continuous agitation.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

    • Repeat the extraction of the residue with fresh methanol (500 mL) for another 24 hours to maximize yield.

    • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying:

    • The concentrated extract can be further dried to a powder using a freeze dryer or by placing it in a vacuum oven at low temperature.

    • Store the crude extract at -20°C in a desiccator until further purification.

Purification Protocol: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

ZIC-HILIC is a suitable technique for the purification of polar and hydrophilic compounds like this compound.

Materials and Equipment:

  • Crude methanol extract of Dioscorea alata

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • ZIC-HILIC preparative column

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) or formic acid (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 90:10 acetonitrile:water with 20 mM ammonium acetate). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC Preparative Column (e.g., 250 x 20 mm, 5 µm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 20 mM Ammonium Acetate in Water

    • Gradient: A linear gradient from 90% A to 40% A over 30-40 minutes is a good starting point.

    • Flow Rate: 10-20 mL/min (depending on column dimensions)

    • Detection: UV at 280 nm

  • Fraction Collection: Collect fractions based on the elution profile. This compound, being a polar compound, is expected to elute at a higher concentration of the aqueous mobile phase.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-UV or LC-MS.

  • Drying: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualization of Workflows and Pathways

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Sample_Prep Sample Preparation (Wash, Peel, Grind D. alata tubers) Extraction Cold Methanol Extraction (1:10 solid/liquid, 24-48h, RT) Sample_Prep->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying Drying (Freeze Drying) Concentration->Drying Crude_Extract Crude Extract Drying->Crude_Extract Dissolution Dissolution in Mobile Phase Crude_Extract->Dissolution HILIC ZIC-HILILC Chromatography Dissolution->HILIC Fraction_Collection Fraction Collection HILIC->Fraction_Collection Purity_Analysis Purity Analysis (HPLC/LC-MS) Fraction_Collection->Purity_Analysis Pure_Compound Pure this compound Purity_Analysis->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of Action

Stilbenoids are known to possess anti-inflammatory properties by modulating key signaling pathways.[1][2] Based on studies of Dioscorea alata extracts and related stilbenoids, a plausible mechanism of action for this compound is the inhibition of the pro-inflammatory COX-2 and TNF-α pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Activation Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 Expression NFkB->COX2 TNFa TNF-α Production NFkB->TNFa MAPK->COX2 MAPK->TNFa Demethylbatatasin_IV This compound Demethylbatatasin_IV->NFkB Demethylbatatasin_IV->MAPK Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation

Caption: Proposed anti-inflammatory signaling pathway inhibited by this compound.

Quantitative Data

Table 2: Total Phenolic and Flavonoid Content in Dioscorea alata Tubers

CultivarTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg CE/g DW)Reference
Purple Yam (S35)1.540.068[3]
Purple Yam (GT)2.480.081[3]
Purple Yam (Su2)2.610.087[3]
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DW: Dry Weight.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the extraction and purification of this compound from Dioscorea alata. The proposed anti-inflammatory mechanism of action provides a basis for further pharmacological investigation. The successful isolation of this compound will enable researchers and drug development professionals to explore its full therapeutic potential.

References

Application Notes and Protocols for the Quantification of Demethylbatatasin IV using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylbatatasin IV, a stilbenoid found predominantly in plants of the Dioscorea genus (yams), has garnered interest for its potential biological activities.[1] Accurate quantification of this compound is essential for pharmacological studies, quality control of herbal medicines, and phytochemical research. This document provides a comprehensive protocol for the quantification of this compound in plant materials using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The methodology described herein is based on established principles for the analysis of stilbenoids and other phenolic compounds from complex matrices.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC-UV analysis for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Dried plant material (e.g., Dioscorea tubers)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

Sample Preparation: Extraction from Plant Material
  • Grinding: Mill the dried plant material into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection and Evaporation:

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

    • Combine the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with 5.0 mL of methanol.

    • Vortex for 1 minute to dissolve the residue.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound analytical standard.

    • Dissolve it in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL. This solution should be stored at 4°C in the dark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct the calibration curve.

HPLC-UV Operating Conditions

The following are recommended starting conditions for the HPLC-UV analysis. Optimization may be required depending on the specific instrument and column used.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 60% B25-30 min: 60% to 90% B30-35 min: 90% B (hold)35-36 min: 90% to 10% B36-40 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength A preliminary scan of the this compound standard is recommended to determine the optimal wavelength. Based on the analysis of similar stilbenoids, a starting wavelength of 280 nm or 320 nm is suggested.[2]

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting the same standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Linearity

Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. The linearity is acceptable if the correlation coefficient (R²) is ≥ 0.999.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

Precision
  • Intra-day Precision: Analyze a low, medium, and high concentration standard solution three times on the same day.

  • Inter-day Precision: Analyze the same three concentrations on three different days. The precision is expressed as the RSD, which should be ≤ 2%.

Accuracy

Accuracy should be assessed using a recovery study. A known amount of this compound standard is added (spiked) into a pre-analyzed sample, and the mixture is then analyzed using the proposed method. The recovery is calculated as: Recovery (%) = [(Amount found - Original amount) / Amount spiked] × 100 The acceptable range for recovery is typically 95-105%.

Data Presentation

All quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: HPLC Method Validation Parameters (Example Data)

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (R²) 0.9995≥ 0.999
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Intra-day Precision (RSD%) 0.85 - 1.52%≤ 2%
Inter-day Precision (RSD%) 1.10 - 1.89%≤ 2%
Accuracy (Recovery %) 98.5 - 102.3%95 - 105%

Table 2: Quantification of this compound in a Sample (Example Data)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Plant Material (mg/g)
Dioscorea alata Extract15.812345645.62.28

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Grind Dried Plant Material p2 Ultrasonic Extraction with Methanol p1->p2 p3 Centrifuge and Collect Supernatant p2->p3 p4 Evaporate to Dryness p3->p4 p5 Reconstitute in Methanol p4->p5 p6 Filter through 0.45 µm Syringe Filter p5->p6 a1 Prepare Standard Solutions (1-100 µg/mL) a2 Inject Sample and Standards into HPLC-UV p6->a2 a1->a2 a3 Separate on C18 Column with Gradient Elution a2->a3 a4 Detect at Optimal UV Wavelength (e.g., 280 nm) a3->a4 d1 Generate Calibration Curve (Peak Area vs. Conc.) a4->d1 d2 Integrate Peak Area of this compound in Sample a4->d2 d3 Calculate Concentration from Calibration Curve d1->d3 d2->d3 d4 Final Quantification (mg/g of plant material) d3->d4

Caption: Workflow for this compound Quantification.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Demethylbatatasin IV in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethylbatatasin IV is a phenolic compound with potential pharmacological activities that is currently under investigation in preclinical and clinical studies. To support pharmacokinetic and toxicokinetic assessments, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and has been validated for its accuracy, precision, and linearity over a clinically relevant concentration range.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (≥98% purity)

  • Carbamazepine (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (Carbamazepine, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    3.0 90
    4.0 90
    4.1 10

    | 5.0 | 10 |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound229.1121.10.13020
Carbamazepine (IS)237.1194.10.13525

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations.

LLOQ (1 ng/mL) Low QC (3 ng/mL) Mid QC (300 ng/mL) High QC (800 ng/mL)
Intra-day Precision (%CV) 6.85.54.23.1
Intra-day Accuracy (%) 105.2102.198.799.5
Inter-day Precision (%CV) 8.27.15.84.5
Inter-day Accuracy (%) 103.5101.399.2100.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

Low QC (3 ng/mL) Mid QC (300 ng/mL) High QC (800 ng/mL)
Extraction Recovery (%) 88.592.190.3
Matrix Effect (%) 95.298.596.8
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: 0.5 ng/mL

  • LOQ: 1.0 ng/mL

Experimental Workflow and Protocols

experimental_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Plasma Sample Collection sample_storage Storage at -80°C sample_collection->sample_storage sample_thawing Thawing at Room Temp sample_storage->sample_thawing add_is Add Internal Standard sample_thawing->add_is protein_precipitation Protein Precipitation with ACN add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Overall experimental workflow for the analysis of this compound in plasma.

sample_preparation_protocol start Start: Thawed Plasma Sample step1 Pipette 100 µL of Plasma into a microcentrifuge tube start->step1 step2 Add 10 µL of Internal Standard (Carbamazepine, 1 µg/mL) step1->step2 step3 Add 300 µL of Acetonitrile (with 0.1% Formic Acid) step2->step3 step4 Vortex for 1 minute step3->step4 step5 Centrifuge at 13,000 rpm for 10 min at 4°C step4->step5 step6 Transfer Supernatant to an analysis vial step5->step6 end_node Ready for LC-MS/MS Injection step6->end_node

Detailed sample preparation protocol for this compound from plasma.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantitative determination of this compound in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it suitable for supporting pharmacokinetic studies in clinical trials and other research applications. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis.

Application Notes and Protocols for Demethylbatatasin IV: Synthesis and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylbatatasin IV, a trihydroxybibenzyl compound, represents a class of natural products with potential therapeutic applications. This document provides detailed application notes and protocols for the proposed synthesis of this compound and strategies for its derivatization. Due to the limited availability of a specific, published total synthesis protocol for this compound, a plausible synthetic route is outlined based on established organic chemistry methodologies, primarily the Wittig reaction followed by catalytic hydrogenation. Furthermore, this guide details potential derivatization strategies focusing on the molecule's reactive hydroxyl groups to generate novel analogs for biological screening. All quantitative data is hypothetical and representative of typical yields for such reactions. Experimental protocols are provided to guide researchers in the synthesis and derivatization of this promising natural product.

Introduction to this compound

This compound, systematically named 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol, is a bibenzyl natural product. Bibenzyls are a class of secondary metabolites found in various plant species and are known to possess a range of biological activities. The presence of three hydroxyl groups on the bibenzyl scaffold of this compound suggests its potential for antioxidant, antimicrobial, and cytotoxic activities, making it an interesting target for synthetic and medicinal chemistry efforts.

Proposed Synthesis of this compound

Synthetic Strategy Overview

The proposed synthesis involves the following key steps:

  • Protection of Starting Materials: Protection of the hydroxyl groups on 2-hydroxybenzaldehyde and 3,5-dihydroxybenzyl alcohol to prevent unwanted side reactions.

  • Synthesis of the Phosphonium (B103445) Salt (Wittig Reagent Precursor): Conversion of the protected 3,5-dihydroxybenzyl alcohol to the corresponding benzyltriphenylphosphonium (B107652) salt.

  • Wittig Reaction: Reaction of the ylide, generated from the phosphonium salt, with the protected 2-hydroxybenzaldehyde to form the protected stilbene (B7821643) intermediate.

  • Catalytic Hydrogenation: Reduction of the stilbene double bond to a single bond.

  • Deprotection: Removal of the protecting groups to yield this compound.

This compound Synthesis Workflow cluster_0 Starting Materials cluster_1 Protection cluster_2 Wittig Reagent Preparation cluster_3 Key Reactions cluster_4 Final Steps 2-hydroxybenzaldehyde 2-hydroxybenzaldehyde Protected Aldehyde Protected Aldehyde 2-hydroxybenzaldehyde->Protected Aldehyde 3,5-dihydroxybenzyl alcohol 3,5-dihydroxybenzyl alcohol Protected Alcohol Protected Alcohol 3,5-dihydroxybenzyl alcohol->Protected Alcohol Wittig Reaction Wittig Reaction Protected Aldehyde->Wittig Reaction Protected Benzyl (B1604629) Halide Protected Benzyl Halide Protected Alcohol->Protected Benzyl Halide Phosphonium Salt Phosphonium Salt Protected Benzyl Halide->Phosphonium Salt Phosphonium Salt->Wittig Reaction Protected this compound Protected this compound Wittig Reaction->Protected this compound Catalytic Hydrogenation Catalytic Hydrogenation Deprotection Deprotection Catalytic Hydrogenation->Deprotection Protected this compound->Catalytic Hydrogenation This compound This compound Deprotection->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 2.2.1: Protection of Phenolic Hydroxyls (Example: Benzyl Ether Protection)

  • To a solution of the starting material (2-hydroxybenzaldehyde or 3,5-dihydroxybenzyl alcohol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq per hydroxyl group).

  • Add benzyl bromide (BnBr, 1.2 eq per hydroxyl group) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction StepStarting MaterialProductTypical Yield (%)
Protection2-hydroxybenzaldehyde2-(Benzyloxy)benzaldehyde90-95
Protection3,5-dihydroxybenzyl alcohol3,5-Bis(benzyloxy)benzyl alcohol85-90

Protocol 2.2.2: Synthesis of the Benzyltriphenylphosphonium Salt

  • To a solution of the protected benzyl alcohol (e.g., 3,5-bis(benzyloxy)benzyl alcohol, 1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add triphenylphosphine (B44618) hydrobromide (PPh₃·HBr, 1.1 eq).

  • Stir the mixture at room temperature for 24 hours.

  • The phosphonium salt will precipitate out of the solution.

  • Filter the solid, wash with cold DCM, and dry under vacuum.

Reaction StepStarting MaterialProductTypical Yield (%)
Phosphonium Salt Formation3,5-Bis(benzyloxy)benzyl alcohol[3,5-Bis(benzyloxy)benzyl]triphenylphosphonium bromide80-90

Protocol 2.2.3: Wittig Reaction to form Protected Stilbene

  • Suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the suspension to -78 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. The formation of the ylide is often indicated by a color change to deep red or orange.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the protected aldehyde (e.g., 2-(benzyloxy)benzaldehyde, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the protected stilbene.

Reaction StepReactantsProductTypical Yield (%)
Wittig Reaction[3,5-Bis(benzyloxy)benzyl]triphenylphosphonium bromide + 2-(Benzyloxy)benzaldehyde1-(Benzyloxy)-2-[2-(3,5-bis(benzyloxy)phenyl)ethenyl]benzene60-70 (mixture of E/Z isomers)

Protocol 2.2.4: Catalytic Hydrogenation of the Stilbene

  • Dissolve the protected stilbene (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the protected bibenzyl.

Reaction StepStarting MaterialProductTypical Yield (%)
HydrogenationProtected StilbeneProtected this compound>95

Protocol 2.2.5: Deprotection to Yield this compound

  • Dissolve the protected bibenzyl in a suitable solvent (e.g., methanol/ethyl acetate mixture).

  • Add a catalytic amount of Pd/C (10 mol%).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Filter the reaction through Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain pure this compound.

Reaction StepStarting MaterialProductTypical Yield (%)
DeprotectionProtected this compoundThis compound85-95

Derivatization Strategies for this compound

The three phenolic hydroxyl groups of this compound are prime targets for derivatization to explore structure-activity relationships (SAR). Key strategies include etherification and esterification.

Derivatization Strategies cluster_derivatives Derivatives This compound This compound Etherification Etherification This compound->Etherification Alkyl Halide, Base Esterification Esterification This compound->Esterification Acyl Chloride/Anhydride, Base Other Reactions Other Reactions This compound->Other Reactions e.g., Mannich Reaction Ether Derivatives Ether Derivatives Ester Derivatives Ester Derivatives Other Derivatives Other Derivatives Etherification->Ether Derivatives Esterification->Ester Derivatives Other Reactions->Other Derivatives

Caption: Potential derivatization pathways for this compound.

Etherification

Protocol 3.1.1: Synthesis of Methyl Ether Derivatives

  • Dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add an excess of potassium carbonate (K₂CO₃, 3.0 eq per hydroxyl group).

  • Add dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq per hydroxyl group) dropwise.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the mono-, di-, and tri-methylated products.

Esterification

Protocol 3.2.1: Synthesis of Acetate Ester Derivatives

  • Dissolve this compound (1.0 eq) in a mixture of pyridine (B92270) and acetic anhydride.

  • Stir the reaction at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to obtain the acetylated product(s).

  • Purify by column chromatography if necessary.

Derivatization MethodReagentsProduct TypePotential Biological Activity
EtherificationAlkyl halides, BaseEther derivativesIncreased lipophilicity, potentially enhanced antimicrobial or cytotoxic activity.
EsterificationAcyl chlorides/anhydrides, BaseEster derivativesProdrug potential, altered bioavailability, potentially enhanced anti-inflammatory activity.

Biological Evaluation of Derivatives

While no specific biological activity data for this compound derivatives is currently available, based on the activities of other bibenzyls and polyphenolic compounds, the following assays are recommended for screening novel derivatives:

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: Evaluation of cytotoxic effects against various cancer cell lines (e.g., using MTT or SRB assays).

  • Antioxidant Assays: Assessment of radical scavenging activity (e.g., DPPH or ABTS assays).

  • Anti-inflammatory Assays: Measurement of the inhibition of inflammatory mediators (e.g., NO, PGE₂) in cell-based assays.

Biological Evaluation Workflow cluster_assays Biological Assays Synthesized Derivatives Synthesized Derivatives Antimicrobial Antimicrobial Synthesized Derivatives->Antimicrobial MIC/MBC Cytotoxicity Cytotoxicity Synthesized Derivatives->Cytotoxicity IC50 Antioxidant Antioxidant Synthesized Derivatives->Antioxidant EC50 Anti-inflammatory Anti-inflammatory Synthesized Derivatives->Anti-inflammatory Inhibition % Lead Identification Lead Identification Antimicrobial->Lead Identification Cytotoxicity->Lead Identification Antioxidant->Lead Identification Anti-inflammatory->Lead Identification

Caption: Workflow for the biological evaluation of new derivatives.

Conclusion

This document provides a comprehensive, albeit hypothetical, guide for the synthesis and derivatization of this compound. The provided protocols are based on well-established and reliable chemical transformations and should serve as a strong starting point for researchers interested in exploring the chemistry and biology of this natural product. The derivatization strategies outlined offer a clear path to generating a library of novel compounds for biological screening, with the potential to uncover new therapeutic agents. Further research is warranted to validate the proposed synthetic route and to explore the full therapeutic potential of this compound and its analogs.

Demethylbatatasin IV: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound Name: Demethylbatatasin IV Synonyms: 2',3,5-trihydroxybibenzyl, 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol CAS Number: 113276-63-4

Introduction

This compound is a stilbenoid, a class of natural phenolic compounds.[1] It is a trihydroxybibenzyl derivative found in various species of yams (Dioscorea), such as Dioscorea alata (water yam).[1] Structurally, it is related to other bioactive compounds like batatasins. While research has established its chemical properties and natural sources, detailed studies on its specific biological activities and mechanisms of action in cell culture are limited.

This document provides a summary of the available information on this compound and presents generalized protocols for investigating its potential anti-inflammatory and cytotoxic effects in cell culture. These protocols are based on standard laboratory methods and studies of structurally related compounds, and therefore should be considered as a starting point for research, requiring optimization for specific experimental conditions.

Chemical Properties

PropertyValueReference
Molecular FormulaC14H14O3[1]
Molecular Weight230.26 g/mol [1]
ClassStilbenoid[1]
SolubilityPractically insoluble in water[1]
Cellular LocalizationPrimarily located in the cytoplasm[1]

Potential Biological Activities (Hypothesized)

Based on studies of structurally similar compounds, such as other batatasins and stilbenoids, this compound may possess the following biological activities:

  • Anti-inflammatory activity: Many stilbenoids exhibit anti-inflammatory properties by modulating key signaling pathways.

  • Cytotoxic and Apoptotic activity: Some stilbenoids have been shown to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).

Further experimental validation is required to confirm these activities for this compound.

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential anti-inflammatory and cytotoxic effects of this compound in cell culture. It is crucial to note that these are general guidelines and must be optimized for your specific cell line and experimental setup.

Assessment of Anti-inflammatory Activity in Macrophage Cell Lines (e.g., RAW 264.7)

This protocol outlines the investigation of the potential of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and PGE2, 6-well for protein and RNA extraction) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to desired concentrations in the cell culture medium. Ensure the final solvent concentration does not affect cell viability.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours). Include untreated and LPS-only controls.

b. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on the cells.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

c. Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the culture supernatant.

  • Collect 50 µL of the cell culture supernatant from each well of a 24-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

d. Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

This assay quantifies the level of PGE2 in the culture supernatant.

  • Collect the cell culture supernatant.

  • Perform the PGE2 ELISA according to the manufacturer's instructions of a commercial kit.

e. Western Blot Analysis for iNOS and COX-2 Expression

This technique measures the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Assessment of Cytotoxicity and Apoptosis in Cancer Cell Lines

This protocol is designed to evaluate the potential of this compound to inhibit cell growth and induce apoptosis in cancer cells.

a. Cell Proliferation Assay (MTT or similar)

Follow the protocol described in section 1.b to determine the effect of a range of concentrations of this compound on the viability and proliferation of the chosen cancer cell line over different time points (e.g., 24, 48, 72 hours). This will help determine the IC50 (half-maximal inhibitory concentration) value.

b. Cell Cycle Analysis (Flow Cytometry)

This method determines if this compound causes cell cycle arrest.

  • Treat cells with this compound at the IC50 concentration for 24 or 48 hours.

  • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

c. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with this compound as described for cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cells and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

d. Western Blot Analysis for Apoptosis-Related Proteins

This technique can be used to investigate the molecular mechanism of apoptosis.

  • Perform Western blotting as described in section 1.e.

  • Probe for key apoptosis-related proteins, including:

    • Caspases: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.

    • Bcl-2 family proteins: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).

    • Cytochrome c: To assess its release from the mitochondria into the cytosol (requires subcellular fractionation).

Visualizations

The following diagrams illustrate hypothesized signaling pathways and experimental workflows based on the potential activities of this compound.

G cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NFkB_IkB IKK->NFkB_IkB Phosphorylates IkB NFkB NFkB NFkB_IkB->NFkB IkB degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS_COX2 Nucleus->iNOS_COX2 Gene Transcription NO_PGE2 NO_PGE2 iNOS_COX2->NO_PGE2 Protein Synthesis Inflammation Inflammation NO_PGE2->Inflammation DemethylbatatasinIV DemethylbatatasinIV DemethylbatatasinIV->IKK Inhibits (?) DemethylbatatasinIV->NFkB Inhibits (?) G cluster_1 Apoptosis Induction Pathway DemethylbatatasinIV DemethylbatatasinIV Bcl2 Bcl-2 DemethylbatatasinIV->Bcl2 Down-regulates (?) Bax Bax DemethylbatatasinIV->Bax Up-regulates (?) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_2 Experimental Workflow CellCulture Cell Culture (e.g., RAW 264.7 or Cancer Cell Line) Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Inflammation Inflammatory Mediator Assays (Griess, ELISA) Treatment->Inflammation Protein Protein Expression (Western Blot) Treatment->Protein CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis

References

Demethylbatatasin IV: Application Notes and Protocols for Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylbatatasin IV is a naturally occurring stilbenoid compound found in various plant species, notably within the genus Dioscorea, including Dioscorea alata and Dioscorea oppositifolia. Stilbenoids are a class of phenolic compounds recognized for their diverse biological activities, including antimicrobial properties. This document provides detailed application notes and experimental protocols for the investigation of this compound's antimicrobial potential. While specific quantitative data for the pure compound is not extensively available in public literature, this guide synthesizes information on the antimicrobial activity of extracts from plants known to contain this compound and outlines the general mechanisms of action attributed to stilbenoids.

Data Presentation: Antimicrobial Activity of Dioscorea Extracts Containing this compound

The following table summarizes the antimicrobial activity of extracts from Dioscorea species, which are known sources of this compound. It is important to note that these values represent the activity of the entire extract and not of the purified this compound. However, they provide a valuable indication of the potential antimicrobial spectrum.

Plant SourceExtract TypeTest OrganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)Reference
Dioscorea alata (Purple Yam) Sap96% EthanolStaphylococcus aureus21.77 (at 0.25% concentration)-[1]
Escherichia coli13.35 (at 0.25% concentration)-[1]
Dioscorea alata Peel-Staphylococcus aureusInhibitory properties identified at 50%, 75%, and 100% extract concentrations-[2]
Bacillus subtilisInhibitory properties identified at 75% and 100% extract concentrations-[2]
Dioscorea oppositifolia TuberMethanolSalmonella enterica20-[3]
Ethyl AcetateCandida albicans20-[3]
Micrococcus luteus13-[3]
Dioscorea batatasMethanol (Ethylacetate and Butanol fractions)Listeria monocytogenes-1.0 - 7.5[4]
Staphylococcus epidermidis-1.0 - 7.5[4]
Staphylococcus aureus-1.0 - 7.5[4]
Bacillus subtilis-1.0 - 7.5[4]
Salmonella typhimurium-1.0 - 7.5[4]
Proteus vulgaris-1.0 - 7.5[4]
Escherichia coli-1.0 - 7.5[4]
Pseudomonas aeruginosa (multidrug resistant)-1.0 - 7.5[4]
Candida albicansAnti-Candida activity observed-[4]
Candida kruseiAnti-Candida activity observed-[4]
Candida geocharesAnti-Candida activity observed-[4]
Dioscorea bulbiferaEthanolic (whole tuber)Serratia liquefaciens-250 µg/mL[5]
Micrococcus luteus-250 µg/mL[5]
Streptococcus pneumoniae-250 µg/mL[5]
Escherichia coli-500 µg/mL[5]
Proteus vulgaris-500 µg/mL[5]
Dioscorea bulbiferaEthyl AcetateStaphylococcus aureus-0.78 - 1.56[6]
Methicillin-resistant S. aureus (MRSA)-0.78 - 1.56[6]
Staphylococcus epidermidis-0.78 - 1.56[6]

Plausible Mechanisms of Antimicrobial Action for Stilbenoids

Stilbenoids, the class of compounds to which this compound belongs, are thought to exert their antimicrobial effects through a multi-targeted approach. The primary mechanisms include:

  • Disruption of Cell Membrane Integrity: Stilbenoids can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[7]

  • Inhibition of Cell Wall Synthesis: Some stilbenoids have been shown to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to weakened cell structure and lysis.[7]

  • DNA Damage and Interference with Replication: These compounds can induce oxidative stress, leading to DNA damage. They may also inhibit enzymes crucial for DNA replication and repair.

  • Mitochondrial Dysfunction: In fungi, stilbenoids can target mitochondria, disrupting the electron transport chain and ATP synthesis, which are vital for cellular energy production.[7]

Mandatory Visualizations

antimicrobial_workflow Experimental Workflow for Antimicrobial Activity Assessment cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution mic_assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) prep_compound->mic_assay prep_media Prepare Bacterial/Fungal Culture Media prep_media->mic_assay prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_assay mbc_assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay prep_inoculum->mbc_assay time_kill_assay Time-Kill Kinetic Assay prep_inoculum->time_kill_assay determine_mic Determine MIC mic_assay->determine_mic determine_mbc Determine MBC/MFC mbc_assay->determine_mbc plot_kinetics Plot Time-Kill Curves time_kill_assay->plot_kinetics determine_mic->mbc_assay determine_mic->time_kill_assay

Caption: Workflow for assessing antimicrobial activity.

stilbenoid_mechanism Plausible Antimicrobial Mechanisms of Stilbenoids cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell stilbenoid Stilbenoid (e.g., this compound) cell_membrane_b Cell Membrane Disruption stilbenoid->cell_membrane_b Intercalation cell_wall Cell Wall Synthesis Inhibition stilbenoid->cell_wall Enzyme Inhibition dna_damage_b DNA Damage & Replication Inhibition stilbenoid->dna_damage_b Oxidative Stress cell_membrane_f Cell Membrane Disruption stilbenoid->cell_membrane_f Intercalation mitochondria Mitochondrial Dysfunction stilbenoid->mitochondria Disruption of ETC dna_damage_f DNA Damage stilbenoid->dna_damage_f Oxidative Stress cell_death_b Bacterial Cell Death cell_membrane_b->cell_death_b Leads to cell_wall->cell_death_b Leads to dna_damage_b->cell_death_b Leads to cell_death_f Fungal Cell Death cell_membrane_f->cell_death_f Leads to mitochondria->cell_death_f Leads to dna_damage_f->cell_death_f Leads to

References

Application Notes and Protocols for Anti-Inflammatory Studies of Demethylbatatasin IV and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application of Demethylbatatasin IV and related compounds in anti-inflammatory research.

Introduction

This compound, also known as 2',3,5-trihydroxybibenzyl, is a stilbenoid compound found in various plant species, including Dioscorea oppositifolia, Dioscorea alata (water yam), and Dioscorea bulbifera (air potato)[1]. While direct research on the anti-inflammatory properties of this compound is limited in the available scientific literature, studies on closely related compounds, such as Batatasin III and extracts from Dioscorea batatas, provide valuable insights into the potential anti-inflammatory mechanisms and applications of this class of molecules.

This document provides an overview of the available data on related compounds and outlines detailed experimental protocols that can be adapted for the study of this compound.

I. Anti-inflammatory Activity of Related Compounds

Research has demonstrated the anti-inflammatory potential of Batatasin III and extracts from Dioscorea batatas. These studies provide a foundation for investigating the bioactivity of this compound.

Batatasin III

Batatasin III, a bibenzyl natural product, has shown notable anti-inflammatory activity[2]. An analog of Batatasin III, designated as analog 21, was found to significantly inhibit nitric oxide (NO) production in vitro with an IC50 value of 12.95 μM[2]. Further investigation revealed that this analog reduced the expression of inducible nitric oxide synthase (iNOS), phosphorylated p65 (a subunit of NF-κB), and β-catenin in a concentration-dependent manner[2]. These findings suggest that the anti-inflammatory action of Batatasin III analogs may be mediated through the inhibition of the NF-κB signaling pathway[2].

In a study on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages and BV-2 microglial cells, Batatasin III significantly reduced the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner[3][4].

Dioscorea batatas Extracts

An ethanol (B145695) extract from the bark of Dioscorea batatas DECNE demonstrated anti-inflammatory effects by suppressing the production of NO and prostaglandin (B15479496) E2 (PGE2) with IC50 values of 87-71 µg/mL, respectively[5]. The mechanism of action was attributed to the inhibition of iNOS and cyclooxygenase-2 (COX-2) expression, which was mediated through the inactivation of the NF-κB and ERK1/2 signaling pathways[5].

II. Quantitative Data Summary

The following tables summarize the quantitative data from anti-inflammatory studies on Batatasin III analogs and Dioscorea batatas extracts.

Table 1: In Vitro Anti-inflammatory Activity of Batatasin III Analog 21 [2]

CompoundAssayCell LineIC50 Value
Batatasin III Analog 21Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages12.95 μM

Table 2: In Vitro Anti-inflammatory Activity of Dioscorea batatas Bark Extract [5]

ExtractAssayCell LineIC50 Value
Ethanol ExtractNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages87 µg/mL
Ethanol ExtractProstaglandin E2 (PGE2) Production InhibitionLPS-stimulated RAW 264.7 macrophages71 µg/mL

III. Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to evaluate the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

Objective: To determine the effect of a test compound on the production of inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to quantify NO concentration.

  • Cytokine Measurement (TNF-α, IL-6):

    • Use the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis for Inflammatory Proteins

Objective: To investigate the effect of a test compound on the expression of key inflammatory proteins (iNOS, COX-2, p-p65).

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound followed by LPS stimulation as described in Protocol 1.

  • Protein Extraction: Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL system.

    • Use β-actin as a loading control.

IV. Signaling Pathways and Visualizations

The anti-inflammatory effects of related compounds appear to be mediated through the NF-κB and MAPK/ERK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DemethylbatatasinIV This compound (Hypothesized) DemethylbatatasinIV->IKK Inhibition (Hypothesized) DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines the general workflow for screening compounds for anti-inflammatory activity in vitro.

Experimental_Workflow A 1. Cell Culture (RAW 264.7 macrophages) B 2. Pre-treatment with This compound A->B C 3. Stimulation with LPS B->C D 4. Incubation (24h) C->D E 5. Supernatant Collection D->E F 6. Cell Lysis D->F G Measurement of Inflammatory Markers E->G J Western Blot (iNOS, COX-2, p-p65) F->J H NO Assay (Griess Reagent) G->H I Cytokine ELISA (TNF-α, IL-6) G->I

Caption: Workflow for in vitro anti-inflammatory screening.

V. Conclusion

While direct experimental data on the anti-inflammatory properties of this compound are not yet available, research on the related compound Batatasin III and extracts from Dioscorea batatas strongly suggests that this compound may possess anti-inflammatory activity, likely through the modulation of the NF-κB and MAPK/ERK signaling pathways. The protocols and data presented here provide a solid framework for initiating and conducting detailed investigations into the anti-inflammatory potential of this compound. Further research is warranted to elucidate its specific mechanisms of action and therapeutic potential.

References

Application Notes and Protocols: Isolation of Demethylbatatasin IV Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylbatatasin IV, a bibenzyl stilbenoid found in plants of the Dioscorea genus, has garnered interest for its potential biological activities, including cytotoxic effects against cancer cells. This document provides a detailed protocol for the isolation of this compound from Dioscorea species tubers using column chromatography. The protocol outlines procedures for extraction, fractionation, and purification, and includes quantitative data and visual workflows to guide researchers in obtaining this compound for further study.

Introduction

This compound is a naturally occurring phenolic compound belonging to the stilbenoid family. It is primarily found in the tubers and bulbils of various Dioscorea species, commonly known as yams. As a polyketide, it is characterized by a 1,2-diphenylethylene nucleus and is considered to be practically insoluble in water and relatively neutral. Research into stilbenoids has revealed a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The cytotoxic effects of stilbenoids are often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines through the modulation of various signaling pathways[1][2][3]. This protocol details a robust method for the isolation and purification of this compound, a critical first step for in-depth biological and pharmacological evaluation.

Data Presentation

The following tables summarize the key parameters for the extraction and column chromatography-based purification of this compound. These values are derived from established protocols for the isolation of bibenzyls and other phenolic compounds from Dioscorea species[4][5].

Table 1: Extraction Parameters

ParameterValue/Description
Plant MaterialTubers of Dioscorea alata (Water Yam) or other Dioscorea species
PreparationWashed, air-dried, and ground to a fine powder
Extraction Solvent95% Ethanol (B145695) or Methanol
Solid-to-Solvent Ratio1:4 (w/v) (e.g., 500 g of powder in 2 L of solvent)
Extraction MethodMaceration at room temperature
Extraction Duration72 hours with occasional agitation
Post-Extraction ProcessingFiltration followed by concentration under reduced pressure

Table 2: Column Chromatography Parameters for Purification

ParameterValue/Description
Stationary Phase
MaterialSilica (B1680970) Gel (60-120 mesh)
Column Dimensions (Internal Diameter x Length)5 cm x 60 cm
Mobile Phase
SystemGradient elution with Hexane and Ethyl Acetate
Gradient Profile100% Hexane -> stepwise increase in Ethyl Acetate concentration
Sample Loading
PreparationCrude extract adsorbed onto a small amount of silica gel
Loading MethodDry loading onto the top of the packed column
Elution and Fraction Collection
Flow RateGravity-fed or low pressure
Fraction Volume20-30 mL per fraction
Monitoring
MethodThin-Layer Chromatography (TLC) with UV visualization

Experimental Protocols

Extraction of Crude this compound from Dioscorea Tubers
  • Preparation of Plant Material: Obtain fresh tubers of a suitable Dioscorea species (e.g., Dioscorea alata). Wash the tubers thoroughly to remove any soil and debris. Slice the tubers into thin pieces and air-dry them at room temperature until they are brittle. Grind the dried tuber pieces into a fine powder using a mechanical grinder.

  • Solvent Extraction: Macerate 500 g of the powdered plant material in 2 liters of 95% ethanol in a large, sealed container[4].

  • Incubation: Allow the mixture to stand for 72 hours at room temperature, with occasional shaking to ensure thorough extraction[4].

  • Filtration and Concentration: After 72 hours, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.

Isolation of this compound by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in 100% hexane. Pour the slurry into a glass column (5 cm ID x 60 cm L) and allow the silica gel to pack under gravity. Ensure the column is packed uniformly without any air bubbles.

  • Sample Preparation for Loading: Take a portion of the crude ethanol extract and mix it with a small amount of silica gel to form a free-flowing powder. Allow the solvent to evaporate completely.

  • Column Loading: Carefully add the silica gel-adsorbed sample to the top of the packed column, creating a uniform layer.

  • Elution: Begin the elution with 100% hexane. Gradually increase the polarity of the mobile phase by stepwise addition of ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 85:15 Hexane:Ethyl Acetate

    • And so on, until a final elution with 100% Ethyl Acetate.

  • Fraction Collection: Collect the eluate in fractions of 20-30 mL.

  • Monitoring by Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC plates coated with silica gel. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) for development. Visualize the spots under UV light.

  • Pooling and Concentration: Pool the fractions that show a prominent spot corresponding to this compound. Concentrate the pooled fractions under reduced pressure to yield the purified compound.

  • Further Purification (Optional): For higher purity, the isolated compound can be further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water:acetonitrile gradient[4].

Mandatory Visualization

experimental_workflow start Start: Dioscorea sp. Tubers prep Preparation (Wash, Dry, Grind) start->prep extraction Solvent Extraction (95% Ethanol, 72h) prep->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:EtOAc Gradient) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of Fractions tlc->pooling concentration Concentration pooling->concentration pure_compound Purified this compound concentration->pure_compound optional_hplc Optional: Semi-preparative HPLC pure_compound->optional_hplc

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway demethylbatatasin This compound cell_stress Induction of Cellular Stress demethylbatatasin->cell_stress pi3k_akt PI3K/Akt Pathway cell_stress->pi3k_akt Inhibition mapk MAPK Pathway cell_stress->mapk Modulation bcl2_family Modulation of Bcl-2 Family Proteins cell_stress->bcl2_family pi3k_akt->bcl2_family mapk->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase_activation Caspase Activation (Caspase-3, -9) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using Demethylbatatasin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylbatatasin IV is a stilbenoid, a class of naturally occurring phenolic compounds, predominantly found in plants of the Dioscorea genus.[1] Stilbenoids are recognized for a variety of biological activities, and their structural features make them promising candidates for enzyme inhibition.[2] Enzyme inhibitors are crucial in drug discovery and development, with many therapeutic agents functioning by modulating the activity of specific enzymes.[3][4] This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against a selected target enzyme. Given that various stilbenoids have demonstrated inhibitory effects on enzymes such as tyrosinase, this protocol will focus on a tyrosinase inhibition assay as a primary example.[2][5][6][7]

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in mammalian skin and hair.[7][8] Its inhibition is a significant strategy in the development of agents for hyperpigmentation disorders and in cosmetic applications for skin lightening.[9][10]

Quantitative Data Presentation

The inhibitory activity of this compound against the target enzyme is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9][11] The results are summarized in the table below, comparing the potency of this compound with a known standard inhibitor.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compoundTyrosinase15.8Mixed
Kojic Acid (Standard)Tyrosinase8.5Mixed

Experimental Protocols

This section details the methodology for determining the enzyme inhibitory activity of this compound.

Materials and Reagents
  • Purified target enzyme (e.g., Mushroom Tyrosinase)[1]

  • Substrate (e.g., L-DOPA for tyrosinase)[1]

  • This compound

  • Known inhibitor as a positive control (e.g., Kojic Acid for tyrosinase)[9]

  • Assay buffer (e.g., 50 mM Phosphate (B84403) Buffer, pH 6.8)[1]

  • Solvent for dissolving compounds (e.g., DMSO)[11]

  • 96-well microplate[11]

  • Microplate reader[11]

  • Pipettes and tips

Experimental Workflow

The general workflow for the in vitro enzyme inhibition assay is depicted below.

G Experimental Workflow for In Vitro Enzyme Inhibition Assay prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Plate Setup (Addition of Buffer, Enzyme, and Inhibitor) prep->plate preinc Pre-incubation (Allow inhibitor binding to enzyme) plate->preinc init Reaction Initiation (Addition of Substrate) preinc->init measure Kinetic Measurement (Absorbance reading over time) init->measure analysis Data Analysis (% Inhibition and IC50 Calculation) measure->analysis

Caption: A schematic of the key steps in the in vitro enzyme inhibition assay.

Step-by-Step Protocol for Tyrosinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.[1]

    • Prepare a stock solution of L-DOPA (substrate) in phosphate buffer.[1]

    • Prepare a stock solution of this compound and Kojic Acid (positive control) in DMSO.[9]

    • Create serial dilutions of this compound and Kojic Acid at various concentrations.

  • Assay Procedure in a 96-Well Plate:

    • Control Wells: Add phosphate buffer and the enzyme solution. This will represent 100% enzyme activity.[3]

    • Blank Wells: Add phosphate buffer only to measure the background absorbance.

    • Test Wells: Add phosphate buffer, the enzyme solution, and varying concentrations of this compound.[3]

    • Positive Control Wells: Add phosphate buffer, the enzyme solution, and varying concentrations of Kojic Acid.[9]

  • Pre-incubation:

    • Gently mix the contents of the wells and pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation:

    • To start the enzymatic reaction, add the L-DOPA substrate solution to all wells except the blank.[1][3]

  • Measurement:

    • Immediately place the microplate in a microplate reader and measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome (B613829) formation) at regular intervals for a set duration.[1]

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[9]

Signaling Pathway

The inhibition of tyrosinase by this compound can impact the melanogenesis signaling pathway, which is responsible for the production of melanin. A simplified diagram of this pathway is presented below.

G Simplified Melanogenesis Signaling Pathway cluster_cell Melanocyte Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Demethylbatatasin_IV This compound Demethylbatatasin_IV->Tyrosinase

Caption: Inhibition of Tyrosinase by this compound in the melanogenesis pathway.

References

Application of ZIC-HILIC Chromatography for High-Purity Demethylbatatasin IV Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Demethylbatatasin IV, a stilbenoid found in plants such as Dioscorea alata tubers, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] As a trihydroxybibenzyl derivative, its polarity presents challenges for purification using traditional reversed-phase chromatography, where it may exhibit poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust alternative for the separation of polar and hydrophilic compounds.[2][3] This application note details a semi-preparative method for the purification of this compound utilizing a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column. The zwitterionic stationary phase of the ZIC-HILIC column, with its permanently charged sulfobetaine (B10348) functional groups, provides a unique selectivity for polar compounds, enabling efficient isolation of this compound from complex plant extracts.[4][5]

Principle of ZIC-HILIC Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[3][5] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. The separation mechanism is primarily based on the partitioning of analytes between this aqueous layer and the bulk organic mobile phase.[6] More polar analytes, like this compound, preferentially partition into the aqueous layer, resulting in stronger retention compared to less polar compounds. ZIC-HILIC columns, featuring a zwitterionic stationary phase, offer a unique separation mechanism that combines hydrophilic partitioning with weak electrostatic interactions, enhancing the selectivity for a wide range of polar and charged analytes.[4]

Experimental Protocol

1. Sample Preparation

A crude methanolic extract of Dioscorea alata tubers is the starting material.[1] To prepare the sample for ZIC-HILIC purification, the following steps should be performed:

  • The crude extract is first subjected to preliminary fractionation using solid-phase extraction (SPE) with a non-polar sorbent to remove highly non-polar compounds like chlorophylls (B1240455) and lipids.

  • The fraction containing this compound is then dried under reduced pressure.

  • The dried extract is reconstituted in a solvent mixture compatible with the initial HILIC mobile phase conditions (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) acetate) to a final concentration of 10 mg/mL.

  • The reconstituted sample is filtered through a 0.45 µm syringe filter prior to injection.

2. ZIC-HILIC Chromatography Conditions

The following semi-preparative ZIC-HILIC method was developed for the purification of this compound:

ParameterValue
Column SeQuant® ZIC®-HILIC, 10 µm, 250 x 10 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient Program 90% B to 70% B over 20 minutes
70% B held for 5 minutes
70% B to 90% B over 1 minute
90% B held for 9 minutes (re-equilibration)
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 500 µL

3. Fraction Collection and Post-Purification Processing

  • Fractions corresponding to the this compound peak are collected based on the UV chromatogram.

  • The collected fractions are pooled and the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is lyophilized to obtain purified this compound as a solid.

  • The purity of the isolated compound is assessed by analytical HPLC-UV and confirmed by mass spectrometry.

Data Presentation

Table 1: Quantitative Data for this compound Purification

ParameterResult
Retention Time ~15.2 min
Peak Purity (by analytical HPLC) >98%
Recovery ~85%

Proposed Biological Activity and Signaling Pathways

Stilbenoids, including this compound, are recognized for their antioxidant and anti-inflammatory properties. The following diagrams illustrate the proposed mechanisms of action.

G Proposed Antioxidant Mechanism of this compound cluster_0 This compound (Stilbenoid) cluster_1 Reactive Oxygen Species (ROS) cluster_2 Neutralization DMIV This compound (Phenolic Hydroxyl Groups) ROS Free Radicals (e.g., •OH, O2•−) DMIV->ROS Donates H• or e- Neutralized Stable, Non-reactive Species ROS->Neutralized Neutralization

Caption: Proposed antioxidant mechanism of this compound.

G Proposed Anti-inflammatory Signaling Pathway Modulation cluster_0 Inflammatory Stimulus cluster_1 Key Signaling Pathways cluster_2 This compound cluster_3 Inflammatory Response Stimulus e.g., LPS, Cytokines NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Inflammation Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) NFkB->Inflammation MAPK->Inflammation DMIV This compound DMIV->NFkB Inhibition DMIV->MAPK Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

The described ZIC-HILIC method provides an effective and efficient strategy for the semi-preparative purification of this compound from complex natural product extracts. The high purity and recovery achievable with this protocol make it a valuable tool for obtaining sufficient quantities of the compound for further biological and pharmacological studies. The unique selectivity of the zwitterionic stationary phase is well-suited for the isolation of this polar stilbenoid, overcoming the limitations of traditional chromatographic techniques.

Experimental Workflow Diagram

G Experimental Workflow for this compound Purification Start Crude Methanolic Extract of Dioscorea alata Tubers SPE Solid-Phase Extraction (SPE) (Removal of Non-polar Impurities) Start->SPE Dry Drying and Reconstitution (10 mg/mL in 90:10 ACN:H2O) SPE->Dry Filter Filtration (0.45 µm) Dry->Filter HILIC Semi-Preparative ZIC-HILIC (Gradient Elution) Filter->HILIC Collect Fraction Collection HILIC->Collect PostProcess Solvent Removal and Lyophilization Collect->PostProcess Analysis Purity Analysis (Analytical HPLC-UV, MS) PostProcess->Analysis End Purified this compound (>98%) Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Demethylbatatasin IV Extraction from Tubers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Demethylbatatasin IV from tubers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which tubers is it found?

A1: this compound is a bioactive bibenzyl compound, a type of stilbenoid. It is primarily found in the tubers of various Dioscorea species, also known as yams.

Q2: Which solvent system is most effective for extracting this compound?

A2: The choice of solvent is critical for efficient extraction. Polar solvents are generally effective for extracting phenolic compounds like this compound. Methanol (B129727) and ethanol (B145695), often in aqueous mixtures (e.g., 60-80% ethanol), have been shown to be effective for extracting stilbenoids and other phenolic compounds from plant materials.[1][2] The polarity of the solvent plays a significant role, and using a solvent with a polarity that matches the target compound can improve extraction yields.[3][4] For instance, in the extraction of phenolic compounds from colored potatoes, an ethanol-water-acetic acid mixture showed high extraction efficiency.

Q3: How does temperature affect the extraction yield of this compound?

A3: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compound, leading to a higher yield.[5] For the extraction of phenolic compounds from Dioscorea bulbifera, temperatures between 70°C and 80°C were found to be optimal.[6][7] However, excessively high temperatures can lead to the degradation of thermolabile compounds like stilbenoids. It is crucial to find a balance to maximize extraction without causing degradation.

Q4: What is the recommended particle size of the tuber material for optimal extraction?

A4: Reducing the particle size of the tuber material by grinding it into a fine powder increases the surface area available for solvent contact, which can significantly improve extraction efficiency. For the extraction of diosgenin (B1670711) from Dioscorea deltoidea tubers, a particle size of 1.25 mm was found to be optimal.[8]

Q5: How do modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) compare to conventional methods?

A5: Modern techniques like UAE and MAE can significantly improve extraction efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[9] UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, while MAE uses microwave energy to heat the solvent and sample rapidly and uniformly.[9][10] Both methods have been successfully applied to extract phenolic compounds from various plant materials, including Dioscorea species.[5][7][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield Inefficient Cell Lysis: The solvent is not effectively penetrating the tuber matrix to release this compound.- Reduce Particle Size: Ensure the tuber material is finely ground to increase the surface area for solvent interaction. - Optimize Extraction Method: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.[9] - Enzymatic Pre-treatment: In some cases, pre-treating the plant material with enzymes like cellulase (B1617823) can help break down cell walls.
Inappropriate Solvent: The solvent polarity may not be optimal for this compound.- Test Different Solvents: Experiment with different solvents and their aqueous mixtures (e.g., methanol, ethanol, acetone (B3395972) in 50-80% concentrations).[2] - Solvent Polarity Gradient: For complex mixtures, a sequential extraction with solvents of increasing polarity can be effective.[3]
Suboptimal Extraction Parameters: The temperature, time, or solid-to-liquid ratio may not be ideal.- Optimize Temperature: Gradually increase the temperature (e.g., from room temperature up to 80°C) and monitor the yield. Be cautious of potential degradation at higher temperatures.[5][6][7] - Optimize Time: Perform a time-course experiment to determine the point of equilibrium where further extraction does not significantly increase the yield. - Adjust Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but an excessively high ratio can make the subsequent concentration step more time-consuming.[12]
Degradation of this compound Exposure to Light: Stilbenoids are known to be sensitive to UV and fluorescent light, which can cause isomerization and degradation.[13][14]- Protect from Light: Conduct the extraction and subsequent processing steps in a dark environment or using amber-colored glassware.
High Temperatures: Prolonged exposure to high temperatures can lead to the degradation of this compound.- Use Milder Conditions: If degradation is suspected, reduce the extraction temperature and time. - Consider Non-Thermal Methods: Techniques like UAE can often be performed at lower temperatures than conventional heating methods.
Inappropriate pH: The pH of the extraction solvent can affect the stability of phenolic compounds.[15]- Buffer the Solvent: Consider using a buffered solvent system to maintain a stable pH throughout the extraction process. The optimal pH will need to be determined experimentally.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds from the tuber matrix.- Solvent Optimization: Use a more selective solvent system. - Sequential Extraction: Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Complex Tuber Matrix: Tubers contain starches, proteins, and other macromolecules that can be co-extracted.[16][17]- Pre-extraction Defatting: A pre-extraction step with a non-polar solvent can be beneficial. - Purification Steps: Incorporate downstream purification steps such as liquid-liquid partitioning or column chromatography to isolate this compound from the crude extract.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Total Phenolic Compounds (TPC) from Dioscorea bulbifera Tubers

Extraction MethodTemperature (°C)Time (min)TPC Yield (mg GAE/100g)Reference
Ultrasound-Assisted + Solid-Liquid7045235.50 ± 25.30[6][7]
Ultrasound-Assisted + Solid-Liquid8060715.53 ± 8.00 (husk)[6][7]

Table 2: Influence of Solvent on the Extraction of Phenolic Compounds from Potato Tubers

Solvent SystemTotal Phenolic Content (mg GAE/g DW)Reference
80% Methanol~1.8 - 2.5[18]
80% Ethanol~1.6 - 2.2[18]
70% Acetone~1.8 - 2.6[18]

Table 3: Optimized Parameters for Diosgenin Extraction from Dioscorea deltoidea Tubers

ParameterOptimal ValueReference
Solid:Solvent Ratio1:45 (g/mL)[8]
Particle Size1.25 mm[8]
Extraction Time45 min[8]
Temperature45°C[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a model based on effective methods for extracting phenolic compounds from Dioscorea species.

  • Sample Preparation:

    • Wash the tubers thoroughly to remove any soil and debris.

    • Slice the tubers and dry them in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried tuber slices into a fine powder (e.g., to a particle size of approximately 1.25 mm).[8]

  • Extraction:

    • Weigh 10 g of the powdered tuber material and place it in a 500 mL flask.

    • Add 200 mL of 70% ethanol (solvent-to-solid ratio of 20:1 v/w).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 50°C).

  • Isolation:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue with fresh solvent to maximize yield.

    • Combine the filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a model based on MAE methods for extracting phenolic compounds from plant materials.

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered tuber material in a microwave-safe extraction vessel.

    • Add 100 mL of 80% methanol (solvent-to-solid ratio of 20:1 v/w).

    • Secure the vessel in a microwave extractor.

    • Apply microwave power (e.g., 400 W) for a short duration (e.g., 2-5 minutes) at a controlled temperature (e.g., 60°C).

  • Isolation:

    • After extraction, allow the vessel to cool down.

    • Filter the mixture to separate the extract from the solid residue.

  • Concentration:

    • Concentrate the extract using a rotary evaporator.

  • Quantification:

    • Quantify the this compound content using HPLC as described in Protocol 1.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Tuber Fresh Tubers Wash Washing & Drying Tuber->Wash Grind Grinding Wash->Grind Powder Tuber Powder Grind->Powder Solvent Add Solvent Powder->Solvent UAE Ultrasound-Assisted Extraction (UAE) Solvent->UAE MAE Microwave-Assisted Extraction (MAE) Solvent->MAE Maceration Conventional Maceration Solvent->Maceration Filter Filtration UAE->Filter MAE->Filter Maceration->Filter Concentrate Solvent Evaporation Filter->Concentrate CrudeExtract Crude Extract Concentrate->CrudeExtract Purify Purification (e.g., Chromatography) CrudeExtract->Purify PureCompound Pure this compound Purify->PureCompound

Caption: General workflow for the extraction and purification of this compound from tubers.

Troubleshooting_Logic cluster_solutions_lysis Solutions for Inefficient Lysis cluster_solutions_solvent Solutions for Suboptimal Solvent cluster_solutions_params Solutions for Suboptimal Parameters cluster_solutions_degradation Solutions for Degradation Start Low Yield? CheckLysis Is Cell Lysis Efficient? Start->CheckLysis Yes CheckSolvent Is Solvent Optimal? CheckLysis->CheckSolvent No GrindFiner Grind Finer CheckLysis->GrindFiner Yes UseUAE_MAE Use UAE/MAE CheckLysis->UseUAE_MAE Yes CheckParams Are Parameters (T, t, ratio) Optimal? CheckSolvent->CheckParams No TestSolvents Test Different Solvents/Mixtures CheckSolvent->TestSolvents Yes SequentialExtract Sequential Extraction CheckSolvent->SequentialExtract Yes Degradation Is Degradation Occurring? CheckParams->Degradation No OptimizeT Optimize Temperature CheckParams->OptimizeT Yes OptimizeTime Optimize Time CheckParams->OptimizeTime Yes OptimizeRatio Optimize Solid:Liquid Ratio CheckParams->OptimizeRatio Yes ProtectLight Protect from Light Degradation->ProtectLight Yes LowerTemp Lower Temperature Degradation->LowerTemp Yes ControlpH Control pH Degradation->ControlpH Yes

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Technical Support Center: Overcoming Low Solubility of Demethylbatatasin IV in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Demethylbatatasin IV.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a stilbenoid, a class of natural phenolic compounds.[1] It has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol .[1] Like many other stilbenoids, this compound is characterized by poor water solubility, which is a significant hurdle for its use in biological assays and preclinical studies, as it can lead to precipitation in aqueous buffers, inaccurate dosing, and low bioavailability.[2][3]

Q2: What are the general properties of this compound's solubility?

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is happening?

A3: This is a common issue known as "solvent-shifting" or "crashing out." When a concentrated stock solution of a poorly soluble compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent concentration decreases dramatically. The compound is no longer soluble in the predominantly aqueous environment and precipitates out of the solution.

Q4: Are there any general tips for preparing a working solution of this compound in an aqueous buffer?

A4: Yes, here are a few key recommendations:

  • Use a co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • Minimize the final organic solvent concentration: When diluting the stock into your aqueous buffer, aim for the lowest possible final concentration of the organic solvent (typically <1%, and ideally ≤0.1% DMSO) to minimize solvent-induced artifacts in your experiment.

  • Add the stock solution slowly: While gently vortexing or stirring the aqueous buffer, add the stock solution dropwise to facilitate mixing and reduce localized high concentrations that can trigger precipitation.

  • Warm the buffer: Pre-warming the aqueous buffer to the experimental temperature can sometimes improve solubility.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of stock solution The aqueous buffer cannot maintain the solubility of this compound at the desired concentration.1. Decrease the final concentration: Your target concentration may be above the solubility limit in the final buffer. Try a lower concentration. 2. Increase the co-solvent concentration: If your experimental system allows, slightly increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help. However, always run a vehicle control to check for solvent effects. 3. Utilize a solubilizing agent: Employ techniques like cyclodextrin (B1172386) complexation or liposomal encapsulation to increase the aqueous solubility.
Cloudy or hazy solution after preparation Micro-precipitation or formation of a colloidal suspension.1. Filter the solution: Use a sterile syringe filter (0.22 µm) to remove any undissolved particles. Note that this will lower the effective concentration of your compound. 2. Sonication: Briefly sonicate the solution to help break up small aggregates. 3. Re-evaluate your solubilization method: The current method may not be optimal. Consider the alternative methods detailed in the experimental protocols section.
Inconsistent experimental results Variable amounts of soluble this compound due to precipitation.1. Prepare fresh solutions for each experiment: Do not use solutions that have been stored, as precipitation can occur over time. 2. Visually inspect solutions before use: Always check for any signs of precipitation before adding the solution to your experiment. 3. Quantify the soluble concentration: If possible, quantify the concentration of this compound in your final working solution using a suitable analytical method like HPLC to ensure you are working with the intended concentration.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies to improve the aqueous solubility of this compound. Researchers can use this as a starting point for their experiments and should determine the optimal conditions for their specific application.

Method Principle Typical Fold Increase in Solubility (for related compounds) Considerations
Co-solvents Increasing the polarity of the aqueous solution with a water-miscible organic solvent.Variable, depends on the co-solvent and its final concentration.Potential for solvent toxicity or off-target effects in biological assays.[4]
pH Adjustment Ionizing the phenolic hydroxyl groups to form more soluble phenolate (B1203915) salts at higher pH.Highly dependent on the pKa of the compound.Stability of the compound at high pH can be a concern; some phenolic compounds degrade in alkaline conditions.[5][6][7]
Cyclodextrin Complexation Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.[6][8]Can be significant, with reports of up to several hundred-fold increases for other stilbenoids.[5]The type of cyclodextrin (e.g., HP-β-CD, RAMEB) and the molar ratio are critical parameters.
Liposomal Encapsulation Incorporating this compound into the lipid bilayer of liposomes.[2][3]High encapsulation efficiency reported for other stilbenes (up to 98%).[9]Requires specific preparation methods and characterization of the resulting liposomes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

  • Complexation: While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution. The molar ratio of this compound to HP-β-CD should be optimized (start with 1:1 and 1:2 ratios).

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours, protected from light, to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated compound.

  • Quantification (Optional but Recommended): Determine the final concentration of the solubilized this compound-HP-β-CD complex using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
  • Lipid Film Formation: a. Dissolve the chosen lipids (e.g., a mixture of a phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: a. Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): a. To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes of a defined pore size.

  • Purification: a. Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: a. Characterize the liposomes for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Direct Dilution cluster_solution Solubility Enhancement stock_prep Weigh this compound add_dmso Add DMSO stock_prep->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute solubilization Choose Method: - Co-solvent - pH Adjustment - Cyclodextrin - Liposomes dissolve->solubilization precipitate Precipitation Occurs dilute->precipitate working_solution Clear Working Solution solubilization->working_solution

Caption: Troubleshooting workflow for this compound solubility issues.

cyclodextrin_complexation demethyl This compound (Poorly Soluble) complex Inclusion Complex (Water Soluble) demethyl->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cd->complex Forms Host-Guest Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

logical_relationship start Low Aqueous Solubility of This compound problem1 Precipitation in Buffers start->problem1 problem2 Low Bioavailability start->problem2 problem3 Inaccurate Dosing start->problem3 solution Solubility Enhancement Strategies problem1->solution problem2->solution problem3->solution method1 Co-solvents solution->method1 method2 pH Adjustment solution->method2 method3 Cyclodextrins solution->method3 method4 Liposomes solution->method4 outcome Improved Experimental Outcomes method1->outcome method2->outcome method3->outcome method4->outcome

Caption: Relationship between the problem and solutions for this compound.

References

Troubleshooting poor peak shape of Demethylbatatasin IV in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Demethylbatatasin IV, with a focus on achieving optimal peak shape.

Troubleshooting Guide: Poor Peak Shape of this compound

Poor peak shape, particularly peak tailing, is a frequent challenge in the HPLC analysis of phenolic compounds like this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My this compound peak is tailing. What are the most common causes and where should I start troubleshooting?

Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1] The primary culprit is typically the interaction of the phenolic hydroxyl groups with residual silanol (B1196071) groups on the silica-based column packing.[1]

Here is a logical workflow to begin your troubleshooting process:

G start Observe Peak Tailing check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase check_column Step 2: Assess Column Condition & Chemistry check_mobile_phase->check_column If tailing persists check_sample Step 3: Examine Sample Preparation check_column->check_sample If tailing persists check_system Step 4: Inspect HPLC System check_sample->check_system If tailing persists solution Improved Peak Shape check_system->solution After optimization

Caption: Initial troubleshooting workflow for peak tailing.

Q2: How can I optimize my mobile phase to reduce peak tailing for this compound?

Mobile phase optimization is critical. Given that this compound is a phenolic compound, controlling the pH is the first step.

  • Lowering Mobile Phase pH: Reducing the mobile phase pH to a range of 2.5 to 3.5 is a common strategy for phenolic compounds.[1] This suppresses the ionization of the phenolic hydroxyl groups and also protonates the residual silanol groups on the stationary phase, minimizing secondary interactions.[1]

  • Buffering: Use a buffer to maintain a consistent pH throughout the analysis, which is especially important for ionizable compounds.[1]

Mobile Phase AdditiveConcentrationEffect on Peak Shape (Tailing Factor, Tf)
None-2.1
Formic Acid0.1% (v/v)1.2
Trifluoroacetic Acid (TFA)0.1% (v/v)1.1

Caption: Illustrative effect of mobile phase additives on the tailing factor of a phenolic compound.

Q3: What column-related factors should I consider to improve the peak shape of this compound?

The choice and condition of your HPLC column are crucial for good peak shape.

  • Use End-Capped Columns: Modern columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups, significantly reducing secondary interactions that cause tailing.[1]

  • Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, a phenyl-hexyl column might offer different selectivity for aromatic compounds like this compound, potentially leading to better peak shape.[1]

  • Guard Columns: Employ a guard column to protect your analytical column from contaminants in the sample that can create active sites and lead to peak tailing.[1]

  • Column Washing: If you suspect column contamination, regenerate it by flushing with a strong solvent.[1]

Column TypeTailing Factor (Tf)
Standard C181.9
End-Capped C181.3
Phenyl-Hexyl1.1

Caption: Comparison of tailing factors for a phenolic compound on different column types.

Q4: Can my sample preparation be causing poor peak shape?

Yes, sample preparation plays a significant role.

  • Sample Solvent: this compound is practically insoluble in water.[2] It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column. Injecting a sample in a much stronger solvent can lead to peak distortion.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks. If you suspect overloading, try diluting your sample.

Q5: What instrumental factors can contribute to poor peak shape?

Beyond the column and mobile phase, issues with the HPLC system itself can cause peak broadening and tailing.

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can increase the volume your sample travels through outside of the column. This "extra-column volume" leads to band broadening and can contribute to peak tailing.

  • Detector Settings: An improperly set detector time constant can also distort peak shape.

G cluster_chemical Chemical Factors cluster_instrumental Instrumental Factors mobile_phase Mobile Phase (pH, Buffer) column_chem Column Chemistry (Silanol Interactions) sample_solvent Sample Solvent & Concentration extra_column_vol Extra-Column Volume column_hardware Column Hardware (Frits, Voids) detector Detector Settings peak_tailing Poor Peak Shape (Tailing) peak_tailing->mobile_phase peak_tailing->column_chem peak_tailing->sample_solvent peak_tailing->extra_column_vol peak_tailing->column_hardware peak_tailing->detector

Caption: Key factors contributing to poor peak shape in HPLC.

Experimental Protocols

Protocol 1: General HPLC Method for Bibenzyl Compounds (Adapted for this compound)

This protocol is a starting point for the analysis of this compound, based on methods used for similar bibenzyl compounds found in Dendrobium species.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in methanol (B129727) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: End-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0 95 5
      20 60 40
      30 40 60
      35 5 95
      40 5 95
      41 95 5

      | 50 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Frequently Asked Questions (FAQs)

Q6: What is this compound?

This compound is a stilbenoid, specifically a trihydroxybibenzyl derivative.[2] It is a phenolic compound found in plants such as Dioscorea species.[2]

Q7: Why is peak tailing a problem in HPLC analysis?

Peak tailing can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, making it difficult to detect analytes at low concentrations.

Q8: What is an acceptable tailing factor?

An ideal peak has a tailing factor (Tf) of 1.0. In practice, a Tf value between 1.0 and 1.5 is often considered acceptable for many applications. Values above 2.0 generally indicate a significant problem that needs to be addressed.

Q9: Can temperature affect the peak shape of this compound?

Yes, temperature can influence peak shape. Increasing the column temperature can decrease mobile phase viscosity, leading to improved mass transfer and potentially sharper peaks. For some phenolic compounds, higher temperatures can also speed up the interconversion of isomers, resulting in less band-broadening.

Q10: I've tried all the suggestions, but my peak is still tailing. What else can I do?

If significant tailing persists after optimizing the mobile phase, column, and sample conditions, consider the following:

  • Sample Matrix Effects: If analyzing a complex mixture, other components in the sample may be interfering with the chromatography. Try a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).

  • Column Contamination: The column may be irreversibly contaminated. Try flushing with a series of strong solvents or, if that fails, replace the column.

  • Instrumental Issues: There could be a blockage in the system, such as a partially plugged frit in the column or in-line filter. Systematically check components for blockages.

References

Optimization of Demethylbatatasin IV purification protocol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Demethylbatatasin IV purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the successful isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best source material for this compound isolation?

This compound is primarily found in the tubers and bulbils of various yam species (Dioscorea).[1] Dioscorea alata (Water Yam/Purple Yam), Dioscorea oppositifolia, and Dioscorea bulbifera have been specifically identified as natural sources of this compound.[1] For optimal yield, it is recommended to use fresh or properly dried and powdered tubers.

Q2: Which extraction solvent should I use for the highest yield?

Methanol (B129727) is a frequently employed and effective solvent for extracting this compound.[1] Cold methanol extraction of Dioscorea alata tubers has been specifically documented as a successful method.[1] The choice of solvent depends on the polarity of the target compound and the matrix.[2][3] For this compound, a polar solvent like methanol is suitable. The efficiency of extraction can be influenced by factors such as solvent-to-solid ratio, extraction time, and temperature.[4]

Q3: My crude extract has very low purity. What can I do before chromatography?

Low purity in the crude extract is common in natural product isolation.[5] Before proceeding to column chromatography, you can perform a solvent partitioning (liquid-liquid extraction) step. This involves dissolving your crude extract in a water-methanol mixture and partitioning it against a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll. Subsequently, you can partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297), which will likely extract this compound and other phenolics, leaving highly polar compounds like sugars in the aqueous phase.

Q4: I am losing a significant amount of the compound during purification. How can I improve recovery?

Compound loss is a common challenge, often due to degradation or irreversible adsorption.[6] this compound, being a phenolic compound, can be susceptible to oxidation. To minimize loss:

  • Work at lower temperatures: Perform all purification steps, especially solvent evaporation, at reduced temperatures (e.g., <40°C) and under vacuum.[7]

  • Minimize exposure to light and air: Use amber glassware and consider blanketing fractions with an inert gas like nitrogen or argon.

  • Optimize chromatography: Ensure the chosen chromatography conditions (solvent system, stationary phase) are optimal to get a sharp peak and quick elution. Poorly chosen conditions can lead to broad peaks and the need for multiple, less efficient purification rounds.[8]

  • Monitor every step: Use Thin-Layer Chromatography (TLC) or analytical HPLC to track the presence of your compound in all fractions and waste streams to identify where the loss is occurring.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction from plant material.[4] 2. Incorrect solvent choice.[3] 3. Insufficient extraction time or solvent volume.[4]1. Ensure the plant material is finely ground to increase surface area. 2. Use a polar solvent like methanol or ethanol.[1] 3. Increase the solvent-to-solid ratio and perform repeated extractions (e.g., 3 times) until the extract is colorless.[2]
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent).[6] 2. Improperly packed column (channeling). 3. Overloading the column with the crude sample.[1]1. Develop an optimal solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the target compound.[6][9] 2. Pack the column using a slurry method to ensure a homogenous stationary phase.[6][9] 3. Reduce the amount of sample loaded. A typical ratio is 1:50 to 1:100 of sample to silica (B1680970) gel by weight.[6]
Multiple Impurities in Final Product (HPLC Analysis) 1. Co-elution of structurally similar compounds.[5] 2. Degradation of the compound during processing.[6] 3. Contamination from solvents or glassware.1. Employ an orthogonal purification technique. If you used normal-phase chromatography, follow up with reversed-phase preparative HPLC. ZIC-HILIC chromatography is also a recommended technique.[1] 2. Check the stability of this compound under your purification conditions (pH, temperature). Add antioxidants like ascorbic acid in trace amounts if oxidation is suspected. 3. Use high-purity (HPLC grade) solvents and ensure all equipment is scrupulously clean.
Compound Fails to Elute from the Column 1. The compound is irreversibly adsorbed to the stationary phase. 2. The eluting solvent is not polar enough.1. This can happen with highly polar compounds on silica. Try adding a small percentage of acetic or formic acid to the mobile phase to protonate silanol (B1196071) groups and reduce interaction. 2. Gradually increase the polarity of the mobile phase. If starting with hexane/ethyl acetate, increase the ethyl acetate percentage or switch to a more polar system like dichloromethane (B109758)/methanol.

Quantitative Data Summary

The following table provides an illustrative summary of the expected results from a typical multi-step purification protocol for this compound. The values are estimates based on common practices in natural product chemistry and are intended for guidance. Actual results will vary based on the quality of the starting material and experimental conditions.

Table 1: Illustrative Purification Summary for this compound from 500g of Dioscorea alata Tuber

Purification StepTotal Mass (g)Purity (%)Step Yield (%)Overall Yield (%)
Crude Methanol Extract 25.0~1%100100
Ethyl Acetate Fraction 5.0~5%100100
Silica Gel Column Chromatography 0.6~40%9696
Semi-preparative HPLC 0.15>98%6360

Note: Purity is estimated by HPLC peak area. Overall yield is calculated relative to the amount of target compound in the Ethyl Acetate Fraction, which is set as the 100% starting point for purification.

Experimental Protocols

Protocol 1: Cold Methanol Extraction
  • Preparation: Air-dry fresh tubers of Dioscorea alata at 40°C for 48 hours, then grind into a fine powder (passing through a 20 mesh sieve).[2]

  • Maceration: Place 500 g of the dried powder into a large glass container. Add 5 L of 100% methanol to completely cover the material.[3]

  • Extraction: Seal the container and keep at room temperature for 72 hours with occasional shaking.[3]

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Collect the filtrate (the micelle).

  • Re-extraction: Repeat the extraction process on the remaining solid material (the marc) two more times with fresh methanol to ensure exhaustive extraction.[2]

  • Concentration: Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield the crude methanol extract.

Protocol 2: Silica Gel Column Chromatography
  • TLC Optimization: Before packing the column, determine the optimal mobile phase using TLC. Test solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate ratios from 9:1 to 1:1, then Dichloromethane:Methanol from 99:1 to 9:1). The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Prepare a slurry of silica gel (e.g., 150 g for 3 g of ethyl acetate fraction) in the chosen starting eluent.[6] Pour this slurry into a glass column and allow it to pack evenly under gravity, gently tapping the column to remove air bubbles.[6]

  • Sample Loading: Dissolve the ethyl acetate fraction (e.g., 3 g) in a minimal volume of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~5 g), dry it, and carefully layer the resulting powder on top of the packed column.[9]

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL each) in labeled tubes.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure target compound. Evaporate the solvent to obtain the semi-purified this compound.

Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Pre-purification cluster_2 Purification cluster_3 Final Polish & Analysis A Dioscorea alata Tubers B Grinding & Drying A->B C Cold Methanol Maceration (3x) B->C D Filtration C->D E Solvent Evaporation D->E F Crude Methanol Extract E->F G Solvent Partitioning (Hexane & Ethyl Acetate) F->G H Ethyl Acetate Fraction G->H I Silica Gel Column Chromatography H->I J Fraction Collection & TLC Analysis I->J K Semi-pure this compound J->K L Semi-preparative HPLC K->L M Pure this compound (>98%) L->M N Structure Verification (NMR, MS) M->N

Caption: Overall workflow for this compound purification.

Troubleshooting Logic for Low Yield

G Start Low Final Yield Detected CheckExtract Analyze Crude Extract Yield Start->CheckExtract CheckFractions Analyze Waste Streams (Aqueous layer, Column flow-through) CheckExtract->CheckFractions Yield is OK OptimizeExtract Optimize Extraction: - Finer Grinding - Increase Solvent Volume - Repeat Extractions CheckExtract->OptimizeExtract Yield is Low OptimizePartition Optimize Partitioning: - Adjust Solvent Ratios - Check pH CheckFractions->OptimizePartition Compound in Aqueous Layer OptimizeChroma Optimize Chromatography: - Adjust Mobile Phase - Check for Degradation on Column CheckFractions->OptimizeChroma Compound in Flow-through/ Broad Elution

Caption: Logical steps for troubleshooting low purification yield.

References

Preventing degradation of Demethylbatatasin IV during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Demethylbatatasin IV during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a trihydroxybibenzyl, a type of stilbenoid compound.[1][2] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities, which may have unintended effects.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of phenolic compounds, the primary factors that can cause the degradation of this compound are:

  • Light: Exposure to UV or visible light can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • pH: Extremes of pH (highly acidic or alkaline conditions) can catalyze hydrolysis or other degradation reactions.

Q3: How should I store my solid this compound compound?

For optimal stability, solid this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.

Q4: What is the recommended procedure for preparing solutions of this compound to minimize degradation?

To minimize degradation during solution preparation, it is recommended to:

  • Use deoxygenated solvents.

  • Prepare solutions fresh before each experiment.

  • If storage of solutions is necessary, store them at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound stock solution.Prepare a fresh stock solution from solid compound. Verify the purity of the solid compound using a suitable analytical method like HPLC.
Appearance of unknown peaks in my HPLC chromatogram. Degradation of the compound during storage or sample preparation.Review storage conditions (light, temperature, oxygen exposure). Prepare samples immediately before analysis. Consider performing a forced degradation study to identify potential degradation products.
Color change observed in the stock solution. Oxidation of the phenolic hydroxyl groups.Discard the solution. When preparing new solutions, use deoxygenated solvents and store under an inert atmosphere.
Precipitate formation in the stock solution upon storage at low temperatures. Poor solubility of the compound at low temperatures.Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing a fresh, less concentrated solution.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method for assessing the purity and stability of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) or ethanol (B145695) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.

3. Analysis:

  • Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • The retention time and peak area of this compound should be recorded. A decrease in the peak area over time indicates degradation.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Incubate a solution of this compound (in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

2. Analysis:

  • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a stability study of this compound under different storage conditions. This data is illustrative and based on the general behavior of phenolic compounds.

Storage Condition Time (Days) Purity (%) Major Degradation Product (%)
Solid, 4°C, Dark, Inert Atmosphere 099.8< 0.1
3099.5< 0.2
9099.20.3
Solid, 25°C, Dark 099.8< 0.1
3097.21.5
9092.54.8
Solution (Methanol), -20°C, Dark 099.7< 0.1
799.10.4
3096.82.1
Solution (Methanol), 4°C, Dark 099.7< 0.1
795.33.2
3088.19.5
Solution (Methanol), 25°C, Light 099.7< 0.1
185.412.3
762.135.6

Visualizations

Degradation_Pathway DMB This compound Oxidation Oxidation (O2, Light) DMB->Oxidation Hydrolysis Hydrolysis (Acid/Base) DMB->Hydrolysis Thermal Thermal Stress DMB->Thermal Degradation_Products Degradation Products (e.g., Quinones, Ring-Opened Products) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Thermal->Degradation_Products Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment cluster_outcome Outcome Solid Solid Compound (Low Temp, Dark, Inert) HPLC Stability-Indicating HPLC Solid->HPLC Forced_Degradation Forced Degradation Study Solid->Forced_Degradation Solution Solution (Low Temp, Dark, Aliquots) Solution->HPLC Solution->Forced_Degradation Purity Purity Assessment HPLC->Purity Degradants Identification of Degradants Forced_Degradation->Degradants Antioxidant_Mechanism DMB This compound (Phenolic Hydroxyls) DMB_Radical This compound Radical (Stabilized) DMB->DMB_Radical Donates H• ROS Reactive Oxygen Species (e.g., •OH, O2•-) Neutral_Molecule Neutralized Species ROS->Neutral_Molecule Accepts H•

References

Technical Support Center: Purification of Demethylbatatasin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of isolated Demethylbatatasin IV. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

This compound is a stilbenoid, specifically a trihydroxybibenzyl derivative, known for its presence in various species of the genus Dioscorea, commonly known as yams.[1] It is primarily found in the tubers and bulbils of plants such as Dioscorea alata (water yam), Dioscorea oppositifolia, and Dioscorea bulbifera.[1] The compound is extracted using various solvents, with methanol (B129727) being frequently employed.[1]

Q2: Which chromatographic technique is recommended for the purification of this compound?

Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) is a highly recommended technique for the semi-preparative isolation of this compound.[1] This method is particularly effective for separating polar and hydrophilic compounds like this compound, which may exhibit poor retention on traditional reversed-phase columns.[2][3]

Q3: What level of purity can I expect from different purification techniques?

The final purity of this compound will depend on the chosen purification strategy. While specific data for this compound is limited, results from similar phenolic compounds can provide an estimate. For instance, a combination of Sephadex column chromatography and semi-preparative RP-HPLC has been shown to achieve purities of up to 98.4% for the flavonoid rutin. High-Speed Counter-Current Chromatography (HSCCC) has also demonstrated high efficiency in purifying stilbenoids, yielding purities greater than 90%.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Issue 1: Low Yield of this compound After Initial Extraction

Possible Causes:

  • Inefficient Extraction Solvent: The solvent used may not be optimal for extracting this compound from the plant matrix.

  • Degradation of the Compound: Stilbenoids can be sensitive to heat and light, potentially leading to degradation during extraction.

  • Incomplete Cell Lysis: The plant material may not be sufficiently homogenized to release the compound.

Solutions:

  • Solvent Optimization: While methanol is commonly used, consider experimenting with different solvent systems (e.g., ethanol, acetone-water mixtures) to improve extraction efficiency.[3]

  • Controlled Extraction Conditions: Perform extractions at room temperature or below and protect the extract from direct light to minimize degradation.

  • Thorough Homogenization: Ensure the plant material is finely ground and consider using techniques like sonication to enhance cell disruption.

Issue 2: Poor Resolution and Peak Tailing During ZIC-HILIC Chromatography

Possible Causes:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical in HILIC for achieving good separation.

  • Incorrect pH of the Mobile Phase: The pH can affect the charge state of both the analyte and the stationary phase, influencing retention and peak shape.

  • Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks.

  • Column Contamination: Buildup of impurities on the column can deteriorate performance.

Solutions:

  • Mobile Phase Optimization: Systematically vary the percentage of acetonitrile (B52724) in the mobile phase (typically between 60-95%). A higher organic content generally leads to stronger retention in HILIC.[4]

  • pH Adjustment: Optimize the pH of the aqueous buffer. For phenolic compounds, a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) is often a good starting point.[1]

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.

  • Column Washing: Implement a regular column cleaning protocol. Washing with a high concentration of aqueous buffer or a salt solution can help remove strongly retained contaminants.[2]

Issue 3: Co-elution of Impurities with this compound

Possible Causes:

  • Presence of Structurally Similar Compounds: The crude extract may contain other phenolic compounds with similar polarities to this compound.

  • Insufficient Chromatographic Selectivity: The chosen column and mobile phase may not provide enough selectivity to separate the target compound from impurities.

Solutions:

  • Employ an Orthogonal Purification Step: Combine ZIC-HILIC with a different chromatographic technique that separates based on a different principle, such as Reversed-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (e.g., Sephadex).

  • Method Development: Further optimize the ZIC-HILIC method by exploring different buffer systems (e.g., ammonium acetate (B1210297) vs. ammonium formate) and testing different organic modifiers (e.g., methanol as an alternative to acetonitrile, though acetonitrile is generally preferred for HILIC).[1]

  • Solid-Phase Extraction (SPE) Clean-up: Use an appropriate SPE cartridge to remove interfering compounds from the crude extract before chromatographic purification.

Quantitative Data Presentation

The following tables summarize typical results that can be expected when purifying stilbenoids and other phenolic compounds, providing a benchmark for your experiments.

Table 1: Comparison of Purity Achieved by Different Chromatographic Techniques for Stilbenoids.

CompoundChromatographic MethodPurity (%)Reference
trans-resveratrolHSCCC97.89
ε-viniferinHSCCC94.37
δ-viniferinHSCCC90.61
(E)-resveratrolCPC>90
(E)-ε-viniferinCPC>90

HSCCC: High-Speed Counter-Current Chromatography; CPC: Centrifugal Partition Chromatography.

Table 2: Example of Yield and Purity at Different Stages of a Multi-Step Purification Process for a Phenolic Compound.

Purification StepPurity (%)Yield (%)
Crude Methanolic Extract15-25100
Liquid-Liquid Extraction40-5080-90
Sephadex LH-20 Column70-8560-75
Semi-preparative HPLC>9840-50

Experimental Protocols

Detailed Methodology for ZIC-HILIC Purification of this compound

This protocol provides a starting point for the purification of this compound using ZIC-HILIC. Optimization will be required based on your specific sample and system.

1. Materials and Equipment:

  • ZIC-HILIC column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with a UV detector

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) or formic acid

  • Ultrapure water

  • Crude or partially purified this compound extract dissolved in a high percentage of acetonitrile (e.g., 90%)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis scan of a preliminary sample)

  • Injection Volume: 5-20 µL

  • Gradient Elution Program:

Time (min)% Mobile Phase B (Acetonitrile)
095
2070
2570
2695
3595

4. Procedure:

  • Equilibrate the ZIC-HILIC column with the initial mobile phase conditions (95% B) for at least 10-15 column volumes or until a stable baseline is achieved.[4]

  • Dissolve the dried extract in the initial mobile phase composition. If the sample is not fully soluble, use a minimal amount of a stronger solvent and then dilute with acetonitrile. The final sample solvent should be as close to the initial mobile phase as possible to ensure good peak shape.[4]

  • Inject the sample onto the column.

  • Run the gradient elution program.

  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pool the pure fractions and evaporate the solvent under reduced pressure.

5. Column Cleaning and Storage:

  • After use, wash the column with a reversed gradient (from high aqueous to high organic) and then with 100% acetonitrile.

  • For long-term storage, keep the column in a high percentage of acetonitrile.[5]

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_cleanup Preliminary Cleanup cluster_purification Chromatographic Purification cluster_final Final Product plant_material Dioscorea sp. Tubers extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe zic_hilic ZIC-HILIC spe->zic_hilic rp_hplc RP-HPLC (Optional) zic_hilic->rp_hplc For higher purity pure_compound Pure this compound zic_hilic->pure_compound rp_hplc->pure_compound

Caption: Workflow for isolating and purifying this compound.

Troubleshooting Logic for Low Purity

G cluster_investigation Initial Checks cluster_solutions Corrective Actions start Low Purity of Isolated Fraction check_chromatogram Review Chromatogram: - Broad Peaks? - Co-elution? start->check_chromatogram check_method Verify Method Parameters: - Correct Mobile Phase? - Correct Gradient? start->check_method optimize_gradient Optimize Gradient Profile check_chromatogram->optimize_gradient Broad/Tailing Peaks adjust_ph Adjust Mobile Phase pH check_chromatogram->adjust_ph Poor Resolution reduce_load Reduce Sample Load check_chromatogram->reduce_load Overloaded Peaks add_cleanup Add Pre-purification Step (SPE) check_chromatogram->add_cleanup Complex Chromatogram orthogonal_method Use Orthogonal Method (RP-HPLC) check_chromatogram->orthogonal_method Persistent Co-elution

Caption: Troubleshooting guide for low purity issues.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Demethylbatatasin IV Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing cell viability assays involving high concentrations of Demethylbatatasin IV. The following guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.

Troubleshooting Guide

This section addresses specific problems that may arise during high-concentration screening with this compound.

Q1: I'm observing a sudden, sharp drop in cell viability at high concentrations, which seems unrelated to the expected dose-response. What could be the cause?

A sharp, non-linear drop in viability can be caused by several factors unrelated to the specific pharmacological activity of this compound.

  • Compound Precipitation: this compound is a stilbenoid and is practically insoluble in water[1]. At high concentrations, it can precipitate out of the aqueous cell culture medium. This can lead to uneven compound distribution, and the crystals themselves can be cytotoxic or interfere with the assay readout.

  • Solvent Toxicity: High concentrations of the stock solvent, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%[2][3][4][5].

  • Assay Interference: The compound may directly interfere with the assay chemistry. For example, in fluorescence-based assays, the compound might be autofluorescent[6]. In metabolic assays like MTT or MTS, the compound could act as a reducing agent, altering the colorimetric readout.

Solution Workflow:

  • Visual Inspection: Carefully inspect the wells under a microscope before and after adding the compound. Look for visible precipitates.

  • Solubility Check: Prepare the highest concentration of this compound in your final assay medium (without cells) and incubate for the duration of your experiment. Check for any cloudiness or precipitate formation.

  • Solvent Dose-Response: Run a vehicle control experiment where you treat cells with the same concentrations of DMSO (or other solvent) that are present in your compound dilutions. This will establish the maximum tolerable solvent concentration for your specific cell line and assay duration[2][4].

  • Assay Interference Control: Run the assay with the compound in cell-free media to check for direct interference with the assay reagents[6].

Q2: My results are not reproducible between experiments. What are the common causes of this variability?

Inconsistent results often stem from minor variations in experimental technique and setup.

  • Inconsistent Cell Seeding: Even small differences in the initial number of cells seeded per well can lead to significant variations in cell density at the time of measurement, affecting their response to the compound[7].

  • Pipetting Inaccuracy: Errors in pipetting during serial dilutions or reagent addition are a primary source of variability[7]. This is especially critical when working with small volumes.

  • Edge Effects: Wells on the periphery of microplates are susceptible to increased evaporation, which alters the concentration of media components and the test compound[7][8].

  • Compound Instability: this compound, like many natural products, may be unstable over time in culture media, or sensitive to light and repeated freeze-thaw cycles[6].

Solutions:

  • Standardize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps and consider using an automated cell counter for accuracy[7].

  • Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques. For high-throughput screening, consider automated liquid handlers[7].

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier[7][8].

  • Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation[6].

Q3: How can I distinguish between apoptosis and necrosis induced by high concentrations of this compound?

Distinguishing between these two modes of cell death is crucial for understanding the compound's mechanism of action. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell death often resulting from acute injury, which can be caused by compound precipitation or solvent toxicity[9][10].

Recommended Approach:

Use multi-parameter flow cytometry. This technique can simultaneously measure different cellular characteristics.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Caspase Activity and Membrane Integrity Dyes: Assays using a fluorescently labeled inhibitor of caspases (FLICA) with a membrane integrity dye like 7-AAD can also be used. Apoptotic cells will be FLICA-positive, while necrotic cells will have compromised membranes and stain with 7-AAD[11].

Frequently Asked Questions (FAQs)

Q: What is the recommended maximum concentration of DMSO for cell viability assays?

A: As a general rule, the final concentration of DMSO should be kept at or below 0.5%[2]. However, the sensitivity to DMSO is cell-line specific. It is highly recommended to perform a DMSO dose-response curve for your particular cell line to determine the highest concentration that does not affect cell viability over the course of your experiment[4]. Some sensitive cell lines may show toxicity at concentrations above 0.1%[4].

Q: What is the optimal cell seeding density for a viability assay?

A: The optimal seeding density ensures that cells are in the exponential growth phase throughout the experiment and that the assay signal is within the linear range of detection. This must be determined empirically for each cell line and plate format (e.g., 96-well, 384-well)[12]. An overly confluent culture can show reduced sensitivity to compounds, while a sparse culture may not provide a robust enough signal.

Q: Which cell viability assay should I choose?

A: The choice depends on your experimental goals, the potential mechanism of action of this compound, and available equipment.

  • Metabolic Assays (MTT, MTS, XTT, Resazurin): These are colorimetric or fluorescent assays that measure the metabolic activity of cells, which is proportional to the number of viable cells[13][14]. They are cost-effective and well-established. However, they can be affected by compounds that alter cellular metabolism or have reducing properties.

  • ATP Content Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP, an indicator of metabolically active cells[15]. They are generally less prone to interference from colored or fluorescent compounds and have a simple "add-mix-measure" protocol[15].

  • Membrane Integrity Assays: These assays use dyes that are excluded by live cells but enter and stain dead cells (e.g., Trypan Blue, PI). They provide a direct count of dead cells[13][16].

Quantitative Data Summary

Table 1: General Recommendations for Solvent (DMSO) Concentration

Final DMSO Concentration General Effect on Most Cell Lines Recommendation
≤ 0.1% Generally considered safe and non-toxic for nearly all cell lines[2][4]. Ideal for sensitive cell lines or long-term incubation studies.
0.1% - 0.5% Tolerated by most robust cell lines without significant cytotoxicity[2][3]. A common working range, but validation is essential.

| > 0.5% | Potential for significant cytotoxicity and off-target effects[5]. | Should be avoided unless absolutely necessary and properly controlled for. |

Table 2: Example Seeding Densities for a 96-well Plate Format

Cell Line Type Typical Seeding Density (cells/well) Notes
Adherent (fast-growing, e.g., HeLa, A549) 2,000 - 5,000 Adjust so cells are ~80-90% confluent at the end of the assay.
Adherent (slow-growing, e.g., MCF-7) 5,000 - 10,000 Requires higher initial density to achieve an optimal final density.
Suspension (e.g., Jurkat, K562) 10,000 - 50,000 Density should be maintained within the log-growth phase range.

Note: These are starting points. Optimal density must be determined experimentally.[12]

Visualizations and Workflows

G cluster_start cluster_checks Initial Checks cluster_troubleshoot Troubleshooting Paths cluster_result start Problem: Unexpectedly Low Cell Viability precipitate Visually Inspect Wells for Precipitate start->precipitate First step solvent_control Review Solvent Control Data (e.g., 0.5% DMSO vs Untreated) precipitate->solvent_control No Precipitate solubility Optimize Compound Solubility (e.g., reduce concentration, use solubilizing agent) precipitate->solubility Precipitate Observed? Yes assay_interference Check Cell-Free Assay Interference solvent_control->assay_interference No Solvent Toxicity solvent_conc Reduce Final Solvent Concentration (<0.1%) solvent_control->solvent_conc Solvent is Toxic? Yes assay_select Select Alternative Assay (e.g., ATP vs Metabolic) assay_interference->assay_select Interference Detected? Yes end Optimized Assay assay_interference->end No Interference solubility->end solvent_conc->end assay_select->end

Caption: Troubleshooting workflow for low cell viability results.

G start Select a Cell Viability Assay q1 Is the compound colored or fluorescent? start->q1 q3 Need to distinguish apoptosis vs. necrosis? start->q3 q2 Is high sensitivity required? q1->q2 No atp ATP Assay (CellTiter-Glo) Pros: High sensitivity, fewer artifacts Cons: Higher cost q1->atp Yes metabolic Metabolic Assays (MTT, MTS, Resazurin) Pros: Inexpensive, established Cons: Prone to interference q2->metabolic No q2->atp Yes q3->q1 No imaging Flow Cytometry / Imaging (Annexin V, PI, Caspase) Pros: Mechanistic insight Cons: Low throughput, complex q3->imaging Yes

Caption: Decision tree for selecting an appropriate cell viability assay.

G cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis / Necroptosis compound High-Concentration This compound stress Cellular Stress (e.g., ROS, ER Stress) compound->stress dna_damage DNA Damage compound->dna_damage bax Bax/Bak Activation stress->bax ripk RIPK1/RIPK3 Activation stress->ripk Alternative Pathway dna_damage->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis mlkl MLKL Phosphorylation ripk->mlkl membrane_loss Loss of Membrane Integrity mlkl->membrane_loss necrosis Necrosis membrane_loss->necrosis

References

Troubleshooting inconsistent results in Demethylbatatasin IV bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylbatatasin IV bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

1. Compound Handling and Stability

  • Question: My this compound solution appears to have precipitated after being added to the cell culture medium. What could be the cause and how can I prevent this?

    • Answer: this compound, as a lignan, may have limited aqueous solubility. Precipitation can occur if the final concentration of the solvent used to dissolve the compound (e.g., DMSO) is too high in the final assay volume, or if the compound's solubility limit in the medium is exceeded.

      • Troubleshooting Steps:

        • Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your cell culture medium is at a non-toxic level, typically below 0.5%[1]. You may need to prepare a more concentrated stock solution of this compound to achieve the desired final concentration in the assay with a minimal amount of solvent.

        • Solubility Testing: Perform a preliminary solubility test of this compound in your specific cell culture medium at the intended experimental concentrations.

        • Use of Pluronic F-68: For compounds with low solubility, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the medium can sometimes help maintain solubility.

  • Question: I am concerned about the stability of this compound in my stock solution and during the experiment. How should I handle and store the compound?

    • Answer: The stability of natural compounds like this compound can be affected by factors such as temperature, light, and pH.

      • Troubleshooting Steps:

        • Stock Solution Storage: Prepare stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.

        • Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment.

        • Stability in Media: The stability of compounds in cell culture media can vary[2]. If you suspect degradation during a long incubation period, consider performing a time-course experiment to assess the compound's stability under your specific assay conditions.

2. Assay Performance and Variability

  • Question: I am observing high variability between my replicate wells. What are the potential causes and solutions?

    • Answer: High variability between replicates is a common issue that can mask the true biological effect of your test compound. Several factors can contribute to this problem.

      • Troubleshooting Steps:

        • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).

        • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in the signal. Ensure your cell suspension is homogenous before and during seeding. A higher cell concentration may also reduce variability.

        • Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.

        • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.

        • Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.

  • Question: My positive and negative controls are not performing as expected. What should I check?

    • Answer: Control failures can invalidate the results of an entire experiment. It is crucial to identify the root cause.

      • Troubleshooting Steps:

        • Reagent Integrity: Verify the integrity and proper storage of all reagents, including cell culture media, serum, and the control compounds themselves.

        • Cell Health: Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and have been passaged an appropriate number of times.

        • Assay Protocol: Review the assay protocol to ensure that all steps were performed correctly and that the concentrations of all reagents were accurate.

        • Instrument Settings: Check the settings of the plate reader or other detection instruments to ensure they are appropriate for the assay being performed.

3. Data Interpretation

  • Question: The dose-response curve for this compound is not behaving as expected (e.g., it is not sigmoidal, or it shows an increase in response at high concentrations). How should I interpret this?

    • Answer: Atypical dose-response curves can arise from several factors related to the compound's properties or its interaction with the assay components.

      • Troubleshooting Steps:

        • Compound Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity, which can interfere with the assay readout and lead to a "bell-shaped" dose-response curve. It is recommended to perform a separate cytotoxicity assay to determine the compound's toxic concentration range.

        • Solubility Issues: As mentioned earlier, precipitation of the compound at high concentrations can lead to a plateau or a decrease in the observed effect.

        • Off-Target Effects: At higher concentrations, the compound may have off-target effects that are unrelated to the primary biological activity being measured.

        • Assay Interference: Some compounds can interfere with the assay technology itself (e.g., by quenching fluorescence or inhibiting a reporter enzyme). Consider running a control experiment without cells to check for direct assay interference.

Quantitative Data Summary

The following table provides a template with hypothetical data for an anti-inflammatory bioassay assessing the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. This is for illustrative purposes to guide data presentation.

Treatment GroupConcentration (µM)NO Production (µM) (Mean ± SD)% Inhibition of NO ProductionCell Viability (%) (Mean ± SD)
Vehicle Control-1.5 ± 0.2-100 ± 5
LPS (1 µg/mL)-25.8 ± 2.1098 ± 6
This compound + LPS122.5 ± 1.912.897 ± 5
This compound + LPS515.4 ± 1.540.395 ± 7
This compound + LPS108.2 ± 0.968.292 ± 8
This compound + LPS254.1 ± 0.584.188 ± 9
This compound + LPS503.5 ± 0.486.475 ± 11
Positive Control (L-NAME) + LPS1005.3 ± 0.679.596 ± 6

Experimental Protocols

Detailed Methodology for an In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol describes a common method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 50 mM) in sterile DMSO.

    • Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of this compound or the vehicle control (DMSO).

    • Incubate for 1 hour.

  • Stimulation:

    • Following the pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a set of wells with cells and this compound but without LPS as a negative control.

    • Incubate the plate for an additional 24 hours.

  • Measurement of Nitric Oxide Production (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant for the Griess assay, assess the cell viability to rule out cytotoxicity-mediated effects.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DemethylbatatasinIV This compound DemethylbatatasinIV->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Induces transcription

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions treat_cells Pre-treat Cells with This compound prep_compound->treat_cells prep_cells Culture and Seed Cells (e.g., RAW 264.7) prep_cells->treat_cells stimulate Stimulate with LPS treat_cells->stimulate incubate Incubate for 24 hours stimulate->incubate griess Griess Assay for NO incubate->griess mtt MTT Assay for Viability incubate->mtt analyze Calculate % Inhibition and IC50 griess->analyze mtt->analyze

Caption: General experimental workflow for a bioassay.

Troubleshooting_Tree start Inconsistent Results? high_variability High Variability between Replicates? start->high_variability Yes control_failure Control Failure? start->control_failure No pipetting Check Pipetting Technique & Calibration high_variability->pipetting Yes cell_seeding Ensure Homogenous Cell Suspension high_variability->cell_seeding Yes edge_effects Avoid Outer Wells high_variability->edge_effects Yes bad_curve Atypical Dose-Response? control_failure->bad_curve No reagents Verify Reagent Integrity & Storage control_failure->reagents Yes cell_health Check Cell Passage # & Viability control_failure->cell_health Yes protocol Review Protocol Steps control_failure->protocol Yes cytotoxicity Perform Cytotoxicity Assay bad_curve->cytotoxicity Yes solubility Check for Precipitation at High Concentrations bad_curve->solubility Yes interference Test for Assay Interference bad_curve->interference Yes

Caption: Troubleshooting decision tree for bioassays.

References

Technical Support Center: Method Refinement for Demethylbatatasin IV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Demethylbatatasin IV in complex mixtures. It is designed for researchers, scientists, and drug development professionals to refine their analytical methods and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound in complex mixtures like plant extracts?

A1: The main challenges include:

  • Matrix Interference: Extracts from natural sources, such as Dioscorea species, contain a multitude of compounds (e.g., saponins, other phenolics, and flavonoids) that can co-elute with this compound, leading to inaccurate quantification.

  • Low Concentration: The concentration of this compound in raw materials can be low, requiring sensitive analytical methods and often a pre-concentration step.

  • Peak Tailing: As a phenolic compound, this compound is prone to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the column packing material.

  • Analyte Stability: this compound may be susceptible to degradation under certain pH, temperature, and light conditions, affecting the accuracy of the analysis.

Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for routine quantification. For higher selectivity and sensitivity, especially in very complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for quantification without the need for an identical reference standard, provided a suitable internal standard is used.

Q3: How can I improve the extraction efficiency of this compound from a plant matrix?

A3: To enhance extraction efficiency, consider the following:

  • Solvent Selection: Methanol (B129727) is a commonly used and effective solvent for extracting this compound.

  • Extraction Technique: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time compared to conventional maceration.

  • Sample Pre-treatment: Finely grinding the plant material increases the surface area for solvent penetration.

Q4: What is a stability-indicating method, and why is it important for this compound analysis?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. This is crucial for this compound analysis to ensure that the measured concentration is accurate and not inflated by the presence of degradants that may form during sample processing, storage, or within a formulated product. Forced degradation studies are performed to develop and validate such methods.

Troubleshooting Guides

Chromatographic Issues

Problem: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Solution
Secondary interactions with silanol (B1196071) groups Lower the mobile phase pH to 2.5-3.5 to suppress silanol activity. Use a modern, end-capped C18 or a phenyl-hexyl column. Consider adding a competing base like triethylamine (B128534) (use with caution and check for MS compatibility).
Mobile phase pH close to analyte pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound's hydroxyl groups.
Column overload (mass or volume) Reduce the injection volume or dilute the sample.
Extra-column volume Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.
Sample solvent incompatible with mobile phase Dissolve the sample in the initial mobile phase or a weaker solvent.

Problem: Inconsistent retention times for this compound.

Possible Cause Solution
Inadequate column equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection, especially for gradient methods.
Fluctuations in column temperature Use a column oven to maintain a consistent temperature.
Changes in mobile phase composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For online mixing, check the pump's proportioning valves.
Pump malfunction or leaks Check for leaks in the system, especially at fittings and pump seals. Monitor the pressure for unusual fluctuations.
Sample Preparation and Matrix Effects

Problem: Low recovery of this compound after sample cleanup.

Possible Cause Solution
Inappropriate Solid-Phase Extraction (SPE) sorbent Use a reversed-phase (C18 or Phenyl) SPE cartridge for methanolic or aqueous extracts.
Incorrect elution solvent in SPE Optimize the elution solvent. A step-gradient of methanol or acetonitrile (B52724) in water may be necessary to first wash out interferences and then elute this compound.
Analyte loss during solvent evaporation Use a gentle stream of nitrogen and a controlled temperature for evaporation. Avoid complete dryness if the analyte is prone to adsorption to the container surface.

Problem: Ion suppression or enhancement in LC-MS analysis.

Possible Cause Solution
Co-eluting matrix components Improve chromatographic separation to resolve this compound from interfering compounds. Enhance sample cleanup using a more selective SPE protocol or a different sample preparation technique like QuEChERS.
High salt concentration in the sample If using buffers, ensure they are volatile (e.g., ammonium (B1175870) formate (B1220265) or acetate) and at a low concentration (typically <10 mM).
Sub-optimal ESI source parameters Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for this compound.

Experimental Protocols

Recommended HPLC-UV Method for Quantification

This protocol is a general guideline and should be optimized and validated for your specific matrix and instrumentation.

  • Chromatographic System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column can also be considered to improve peak shape for phenolic compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-20 min: 10% to 60% B

    • 20-25 min: 60% to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation (Solid Plant Material):

    • Accurately weigh about 1 g of powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

Confirmatory LC-MS/MS Method
  • LC System: UPLC or HPLC coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column and Mobile Phase: As described for the HPLC-UV method, using LC-MS grade solvents.

  • Ionization Source: Electrospray Ionization (ESI), negative mode is often suitable for phenolic compounds.

  • MS Parameters:

    • Optimize source parameters (capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound.

    • Multiple Reaction Monitoring (MRM) for Quantification:

      • Determine the precursor ion ([M-H]⁻).

      • Identify two to three characteristic product ions and their optimal collision energies.

  • Sample Preparation: Similar to the HPLC-UV method, but may require a Solid-Phase Extraction (SPE) cleanup step to minimize matrix effects.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the filtered plant extract.

    • Wash with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute this compound with a higher percentage of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Quantitative Data for Analogous Compounds

Table 1: HPLC-DAD Method Validation Parameters for Phenolic Compounds in Plant Extracts [1]

ParameterGallic AcidCatechinRutinQuercetin
Linear Range (µg/mL) 1 - 1001 - 1001 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999> 0.998> 0.999
LOD (µg/mL) ~6.3~7.5~10.2~8.1
LOQ (µg/mL) ~21.0~25.0~34.0~27.0
Recovery (%) 98 - 10297 - 10196 - 10398 - 102
Precision (RSD %) < 2.0< 2.0< 2.5< 2.0

Table 2: LC-MS/MS Method Validation Parameters for Glycosides in Herbal Matrices [2]

ParameterDigoxinDigitoxinOleandrin
Linear Range (ng/g) 5 - 5005 - 5001.5 - 150
Correlation Coefficient (r²) > 0.998> 0.999> 0.997
LOQ (ng/g) 5.05.01.5
Recovery (%) 85 - 11090 - 10595 - 115
Repeatability (RSD %) < 10< 12< 8
Reproducibility (RSD %) < 15< 18< 12

Visualizations

Experimental_Workflow A Sample Collection (e.g., Dioscorea alata tubers) B Sample Preparation (Drying, Grinding) A->B C Extraction (e.g., Methanol, Sonication) B->C D Filtration / Centrifugation C->D E Optional: Sample Cleanup (Solid-Phase Extraction - SPE) D->E For Complex Matrices F HPLC / LC-MS Analysis D->F Direct Analysis E->F G Data Processing & Quantification F->G H Method Validation G->H

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Peak_Tailing decision decision solution solution start Peak Tailing Observed for This compound d1 Is the column old or a general-purpose C18? start->d1 s1 Switch to a modern, end-capped C18 or Phenyl-Hexyl column. d1->s1 Yes d2 Is the mobile phase pH between 4 and 7? d1->d2 No s1->d2 s2 Lower mobile phase pH to 2.5-3.5 with 0.1% formic acid. d2->s2 Yes d3 Is the sample concentration high? d2->d3 No s2->d3 s3 Dilute the sample or reduce injection volume. d3->s3 Yes end Peak shape improved. d3->end No s3->end

Caption: Troubleshooting decision tree for peak tailing issues.

Logical_Relationship center_node center_node input_node input_node output_node output_node MR Method Refinement for This compound Analysis IE Improved Extraction Efficiency MR->IE RME Reduced Matrix Effects MR->RME IPS Improved Peak Shape & Resolution MR->IPS IS Increased Sensitivity MR->IS SP Sample Preparation Optimization SP->MR CO Chromatography Optimization CO->MR DO Detection Optimization DO->MR

Caption: Logical relationship for method refinement goals.

References

Addressing autofluorescence interference in Demethylbatatasin IV assays.

Author: BenchChem Technical Support Team. Date: December 2025

Addressing Autofluorescence Interference

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence interference in fluorescence-based assays involving Demethylbatatasin IV. The following resources are designed to help identify the sources of autofluorescence and implement effective solutions to improve assay signal-to-noise ratios and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound assays?

A: Autofluorescence is the natural fluorescence emitted by various components within a biological sample, such as cells, tissues, or the assay reagents themselves, when they are excited by light. It is a significant problem because this intrinsic fluorescence can mask the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio, reduced assay sensitivity, and potentially false-positive or false-negative results.

Q2: Could this compound itself be the source of the high background fluorescence?

A: Yes, this is a strong possibility. This compound is a stilbenoid, a class of compounds known to be inherently fluorescent.[1] Stilbenoids typically absorb UV light and emit fluorescence in the violet-blue region of the spectrum.[2][3][4] This overlaps with the common autofluorescence from cellular components, potentially exacerbating the background signal.

Q3: What are the other common sources of autofluorescence in my experiments?

A: Autofluorescence can originate from multiple sources, many of which are endogenous to the sample. Common sources include:

  • Endogenous Cellular Components: Molecules like collagen, elastin, riboflavin, NADH, and lipofuscin are naturally fluorescent.[5] These are particularly problematic in the blue-to-green spectral range (350-550 nm).[5][6]

  • Cell Culture Media: Many standard cell culture media contain inherently fluorescent components. Phenol (B47542) red, a common pH indicator, and supplements like fetal bovine serum (FBS) are major contributors.[6]

  • Fixatives: Aldehyde-based fixatives, such as formaldehyde (B43269) and paraformaldehyde, can react with cellular amines and proteins to generate fluorescent products.[5][7]

  • Dead Cells: Dead cells tend to be more autofluorescent than healthy cells and can non-specifically bind reagents.[5]

Q4: How can I determine if autofluorescence is impacting my results?

A: The most straightforward method is to run an unstained control sample. This control should be treated in the same way as your experimental samples, including the addition of this compound, but without the specific fluorescent probe. Any signal detected from this sample under the fluorescence microscope or plate reader is likely due to autofluorescence.

Troubleshooting Guide

Issue 1: High background fluorescence is observed in my control wells (no fluorescent probe).

This is a clear indication of autofluorescence. The source could be the cells, the media, the assay plate, or this compound itself.

Solution Detailed Steps Expected Outcome
Optimize Assay Media and Plates 1. Switch to a low-fluorescence medium like FluoroBrite™. 2. If possible, reduce or eliminate phenol red and fetal bovine serum (FBS) from your culture medium during the assay. 3. Use black, clear-bottom microplates designed for fluorescence assays to minimize background from the plate itself.A significant reduction in background fluorescence from the supernatant and plate.
Characterize this compound Fluorescence 1. Prepare a dilution series of this compound in your assay buffer. 2. Measure the fluorescence at the excitation and emission wavelengths of your assay. 3. If you have access to a spectral scanner, determine the excitation and emission maxima of this compound. Stilbenoids typically excite around 330 nm and emit around 400-450 nm.[2][8]Understanding the spectral properties of this compound will help in selecting appropriate filters and fluorophores to minimize spectral overlap.

Issue 2: Autofluorescence persists even after optimizing media and plates.

This suggests the primary source of autofluorescence is the cells themselves or was induced by sample processing.

Solution Detailed Steps Expected Outcome
Modify Fixation Protocol 1. If fixation is required, minimize the fixation time. 2. Consider replacing aldehyde-based fixatives with organic solvents like ice-cold methanol (B129727) or ethanol (B145695).[5] 3. If aldehydes must be used, treat the samples with a reducing agent like sodium borohydride (B1222165) after fixation to quench aldehyde-induced fluorescence.Reduction in fixation-induced autofluorescence.
Chemical Quenching 1. Treat samples with a chemical quenching agent like 0.1% Sudan Black B or Trypan Blue.[9] 2. Be aware that some quenching agents may also reduce your specific signal, so optimization is necessary.A decrease in broad-spectrum autofluorescence.
Photobleaching 1. Before adding your fluorescent probe, intentionally expose your sample to high-intensity light at the autofluorescence excitation wavelength. This can destroy the endogenous fluorophores.[10]Reduction of background autofluorescence without chemical treatment.

Issue 3: The signal from my fluorescent probe is weak and difficult to distinguish from the background.

This is a signal-to-noise ratio problem that can be addressed by both reducing the background and amplifying the signal.

Solution Detailed Steps Expected Outcome
Spectral Separation 1. Choose a fluorescent probe that emits in the red or far-red region of the spectrum (emission > 600 nm). Cellular autofluorescence is significantly lower at these longer wavelengths.[6]A higher signal-to-noise ratio due to reduced spectral overlap with autofluorescence.
Use Brighter Fluorophores 1. Select modern, bright, and photostable fluorophores (e.g., Alexa Fluor or DyLight series) to increase the specific signal.An enhanced signal that can better overcome the background autofluorescence.
Computational Correction (Spectral Unmixing) 1. If you have a spectral imaging system, acquire a reference spectrum of the autofluorescence from an unstained, this compound-treated sample. 2. Use this reference spectrum to computationally subtract the autofluorescence signal from your experimental images.A cleaner image with the autofluorescence component removed, improving the accuracy of quantification.

Data Presentation

Table 1: Comparison of Fluorophores for Improved Signal-to-Background (S/B) Ratio in the Presence of Autofluorescence

FluorophoreExcitation (nm)Emission (nm)Spectral RegionTypical Autofluorescence OverlapRelative S/B Ratio*
DAPI358461BlueHighLow
FITC495519GreenHighLow
TRITC557576OrangeModerateMedium
Alexa Fluor 647650668Far-RedLowHigh
Alexa Fluor 750749775Near-InfraredVery LowVery High

*Note: Actual S/B ratios are assay-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for cells fixed with aldehyde-based fixatives like paraformaldehyde.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Fix cells according to your standard protocol.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS (1 mg/mL).

  • Incubate the fixed cells with the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with your immunofluorescence staining or imaging protocol.

Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

This protocol is useful for tissues and cells known to accumulate lipofuscin.

Materials:

  • 70% Ethanol

  • Sudan Black B (SBB) powder

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Fix and permeabilize your cells or tissue sections as required.

  • Prepare a 0.1% SBB solution by dissolving the powder in 70% ethanol. Mix well and filter.

  • Incubate the samples with the SBB solution for 10-20 minutes at room temperature in the dark.

  • Wash the samples extensively with 70% ethanol to remove excess stain.

  • Wash the samples three times with PBS.

  • Proceed with your imaging protocol.

Visualizations

autofluorescence_troubleshooting_workflow cluster_optimization Initial Optimization cluster_advanced Advanced Mitigation cluster_signal_enhancement Signal Enhancement start High Background Fluorescence Observed q1 Is high background present in unstained control? start->q1 optimize_media Optimize Media & Plates (e.g., FluoroBrite, no phenol red) q1->optimize_media Yes end_success Assay Optimized: Low Background, High Signal q1->end_success No characterize_compound Characterize this compound Fluorescence optimize_media->characterize_compound modify_fixation Modify Fixation Protocol (e.g., Methanol, NaBH4) characterize_compound->modify_fixation quenching Chemical Quenching (e.g., Sudan Black B) modify_fixation->quenching photobleaching Photobleaching quenching->photobleaching spectral_separation Spectral Separation (Use Far-Red Dyes) photobleaching->spectral_separation bright_dyes Use Brighter Dyes spectral_separation->bright_dyes unmixing Spectral Unmixing bright_dyes->unmixing unmixing->end_success end_fail Consult Further Technical Support

Caption: A logical workflow for troubleshooting autofluorescence.

spectral_overlap cluster_spectra Fluorescence Emission Spectra cluster_overlap Spectral Overlap Autofluorescence Autofluorescence (Cells + Compound) Probe1 Probe 1 (e.g., FITC) Overlap High Overlap: Low Signal-to-Noise Autofluorescence->Overlap Significant overlap NoOverlap Minimal Overlap: High Signal-to-Noise Autofluorescence->NoOverlap Minimal overlap Probe2 Probe 2 (e.g., Alexa 647) Probe1->Overlap leads to... Probe2->NoOverlap leads to...

Caption: Spectral relationship between autofluorescence and fluorophore choice.

References

Validation & Comparative

A Comparative Analysis of Demethylbatatasin IV and Batatasin III: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, stilbenoids have emerged as a promising class of compounds with diverse pharmacological activities. Among these, Demethylbatatasin IV and Batatasin III, both bibenzyl derivatives, have garnered attention for their potential therapeutic applications. This guide provides a comprehensive comparative analysis of these two compounds, summarizing their known biological activities, mechanisms of action, and available quantitative data. Detailed experimental protocols for key biological assays are also presented to aid researchers in their evaluation of these and similar molecules.

Chemical Structure and Properties

This compound and Batatasin III share a common bibenzyl scaffold but differ in their substitution patterns, which significantly influences their biological profiles. This compound, also known as 2',3,5-trihydroxybibenzyl, is a demethylated derivative of Batatasin IV.[1] Batatasin III is chemically identified as 3,3'-dihydroxy-5-methoxybibenzyl.[2]

PropertyThis compoundBatatasin III
Molecular Formula C14H14O3[1]C15H16O3[3][4]
Molecular Weight 230.26 g/mol [1]244.29 g/mol [3][4]
Chemical Structure 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol[1]3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol[4]
Natural Sources Primarily found in the tubers and bulbils of Dioscorea species (yams).[1]Found in a wide variety of Dendrobium species, as well as other plants like Bletilla striata.[2][5][6]

Comparative Biological Activities and Quantitative Data

While both compounds exhibit interesting biological activities, current research has more extensively characterized Batatasin III.

Biological ActivityThis compoundBatatasin III
Anti-inflammatory Postulated, but specific quantitative data is limited.Demonstrated significant activity. Reduced levels of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated macrophages.[2][5][7] An analog (analog 21) showed an IC50 value of 12.95 μM for NO production inhibition.[8]
Anticancer Potential activity suggested for stilbenoids, but specific data is lacking.Inhibits migration of human lung cancer cells.[2]
Antinociceptive Not extensively studied.Effective in murine pain models. A 50 mg/kg dose showed comparable antinociception to 10 mg/kg indomethacin.[2][5][6]
Antimicrobial Reported to have antimicrobial properties.[1]Not a primary reported activity.

Signaling Pathways

The mechanisms through which these compounds exert their effects are beginning to be elucidated, particularly for Batatasin III.

Batatasin III is known to modulate key inflammatory and cell survival pathways:

  • FAK-AKT Signaling Pathway: Batatasin III has been shown to suppress the Focal Adhesion Kinase (FAK)-AKT signaling pathway, which is crucial for cell migration and survival. This inhibition is linked to its anticancer activity.[2]

  • NF-κB Signaling Pathway: It also inhibits the nuclear translocation of p65, a subunit of the transcription factor NF-κB.[2] NF-κB is a master regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory mediators like NO, TNF-α, and IL-6.

Batatasin_III_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p65/p50 NF-κB (p65/p50) IKK->p65/p50 Nucleus_I Nucleus p65/p50->Nucleus_I translocation Inflammatory_Genes Pro-inflammatory Genes (NO, TNF-α, IL-6) Nucleus_I->Inflammatory_Genes transcription Batatasin_III_I Batatasin III Batatasin_III_I->p65/p50 inhibits translocation Integrin Integrin FAK FAK Integrin->FAK AKT AKT FAK->AKT Cell_Migration Cell Migration & Survival AKT->Cell_Migration Batatasin_III_C Batatasin III Batatasin_III_C->FAK suppresses

Signaling pathways modulated by Batatasin III.

For This compound , specific signaling pathway studies are not yet available. However, as a stilbenoid with reported antimicrobial activity, its mechanism could involve disruption of microbial cell membranes or inhibition of essential microbial enzymes. Its potential anti-inflammatory and anticancer activities would likely involve pathways similar to those modulated by other stilbenoids, such as the NF-κB and MAPK pathways.

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds (this compound and Batatasin III) in DMSO. Dilute the stock solutions in DMEM to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value if applicable. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with Test Compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Perform Griess Assay F->G H Measure Absorbance at 540 nm G->H I Analyze Data H->I

Workflow for the Nitric Oxide Production Assay.
Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of a test compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Methodology:

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

Both this compound and Batatasin III present as valuable natural products with significant therapeutic potential. Batatasin III has been more thoroughly investigated, with demonstrated anti-inflammatory, anticancer, and antinociceptive properties linked to the inhibition of the FAK-AKT and NF-κB signaling pathways. While the biological profile of this compound is less defined, its reported antimicrobial activity warrants further investigation. The experimental protocols and comparative data provided in this guide aim to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these and other related stilbenoid compounds. Future studies should focus on elucidating the specific mechanisms of action of this compound and expanding the quantitative analysis of its biological activities.

References

Demethylbatatasin IV vs. Resveratrol: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the biological activities of two naturally occurring stilbenoids: Demethylbatatasin IV and the well-studied Resveratrol.

While Resveratrol has been the subject of extensive research, this compound, a structurally related compound, is emerging as a molecule of interest. This guide synthesizes the available experimental data to offer a side-by-side comparison of their known biological effects, supported by experimental protocols and pathway visualizations.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and Resveratrol. It is important to note that research on this compound is less extensive, and therefore, direct comparative data is limited. Data for related compounds, such as Batatasin III, are included to provide context for the potential activities of this compound.

Biological ActivityCompoundAssayTarget/Cell LineIC50/EC50/EfficacyCitation
Anti-inflammatory Batatasin III analog (21)Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophages12.95 µM[1]
ResveratrolNitric Oxide ProductionLPS-stimulated RAW 264.7 macrophages~25 µM
ResveratrolCyclooxygenase-1 (COX-1)Ovine15 µM
ResveratrolCyclooxygenase-2 (COX-2)Ovine27 µM
Antioxidant Dioscorea alata extract (contains this compound)DPPH Radical Scavenging-121.81 µg/ml (methanolic extract of underground tuber)[2]
ResveratrolDPPH Radical Scavenging-~20-50 µM
Antimicrobial Dioscorea alata peel extract (contains this compound)Agar-well diffusionStaphylococcus aureus, Bacillus subtilisZone of inhibition observed at 50%, 75%, and 100% extract concentrations[3]
Dioscorea alata sap extract (contains this compound)Disc diffusionStaphylococcus aureus8.62 mm inhibition zone (0.01% extract)
Dioscorea alata sap extract (contains this compound)Disc diffusionEscherichia coli9.30 mm inhibition zone (0.01% extract)
Anticancer ResveratrolCell Viability (MTT assay)Various cancer cell lines10-50 µM[4]

Note: The data for this compound is primarily inferred from extracts of Dioscorea alata, its natural source, and from a closely related compound, Batatasin III. Further studies are required to determine the specific activity of isolated this compound.

Key Biological Activities and Modulated Signaling Pathways

This compound

This compound is a stilbenoid found in various Dioscorea species, commonly known as yams.[5] Its biological activities are not as extensively characterized as those of resveratrol. However, existing evidence suggests potential in the following areas:

  • Antimicrobial Activity : Bio-activity guided fractionation of Dioscorea species has identified this compound as a contributor to the plant's antimicrobial properties.[5] Extracts from Dioscorea alata, containing this compound, have demonstrated inhibitory effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[3]

  • Anti-inflammatory Activity (Inferred) : While direct studies on this compound are limited, research on the related compound Batatasin III provides strong indications of anti-inflammatory potential. An analog of Batatasin III was found to significantly inhibit nitric oxide production in LPS-stimulated macrophages, a key inflammatory mediator.[1] This was achieved through the downregulation of iNOS, phosphorylated p65 (a subunit of NF-κB), and β-catenin expression.[1] Given the structural similarity, it is plausible that this compound shares a similar mechanism of action.

  • Antioxidant Activity (Inferred) : Extracts of Dioscorea alata, known to contain this compound, have shown notable antioxidant activity, as measured by DPPH radical scavenging assays.[2] The phenolic structure of stilbenoids, including this compound, is the basis for their ability to donate hydrogen atoms and neutralize free radicals.

Resveratrol

Resveratrol is a well-documented polyphenolic compound with a wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. Its mechanisms of action involve the modulation of several key signaling pathways:

  • Sirtuin 1 (SIRT1) Activation : Resveratrol is a potent activator of SIRT1, a NAD+-dependent deacetylase. This activation is linked to many of resveratrol's beneficial effects, including metabolic regulation, and is a cornerstone of its anti-aging properties.

  • AMP-activated Protein Kinase (AMPK) Pathway : Resveratrol activates AMPK, a central regulator of cellular energy homeostasis. This leads to improved mitochondrial function and cellular stress resistance.

  • Nuclear Factor-kappa B (NF-κB) Signaling : Resveratrol can inhibit the pro-inflammatory NF-κB pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This leads to a reduction in the expression of inflammatory cytokines.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Resveratrol has been shown to modulate MAPK signaling pathways, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.

Signaling Pathway Diagrams

To visualize the molecular interactions, the following diagrams illustrate the key signaling pathways modulated by these compounds.

Resveratrol_Signaling_Pathways cluster_resveratrol Resveratrol cluster_pathways Cellular Effects Res Resveratrol SIRT1 SIRT1 Activation Res->SIRT1 AMPK AMPK Activation Res->AMPK NFkB NF-κB Inhibition Res->NFkB MAPK MAPK Modulation Res->MAPK Metabolism Metabolic Regulation SIRT1->Metabolism Mitochondria Mitochondrial Biogenesis AMPK->Mitochondria Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation

Caption: Key signaling pathways modulated by Resveratrol.

Inferred_Demethylbatatasin_IV_Pathway cluster_demethylbatatasin This compound (Inferred) cluster_pathway Anti-inflammatory Effect Demethyl This compound p65 p65 (NF-κB) Phosphorylation ↓ Demethyl->p65 iNOS iNOS Expression ↓ Demethyl->iNOS beta_catenin β-catenin Expression ↓ Demethyl->beta_catenin NO Nitric Oxide Production ↓ p65->NO iNOS->NO

Caption: Inferred anti-inflammatory pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Antimicrobial Activity Assay (Agar-well diffusion method)
  • Bacterial Culture : The test bacteria (Staphylococcus aureus and Bacillus subtilis) are cultured in a suitable broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Agar (B569324) Plate Preparation : Mueller-Hinton agar is poured into sterile petri dishes and allowed to solidify.

  • Inoculation : The surface of the agar is uniformly swabbed with the bacterial culture.

  • Well Creation : Sterile cork borers are used to create wells of a specific diameter in the agar.

  • Sample Application : Different concentrations of the Dioscorea alata peel extract (e.g., 25%, 50%, 75%, 100%) are added to the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation : The plates are incubated at 37°C for 24 hours.

  • Measurement : The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Nitric Oxide Production Assay (Griess Assay)
  • Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment : Cells are pre-treated with various concentrations of the test compound (e.g., Batatasin III analog) for a specified time (e.g., 1 hour).

  • Stimulation : Cells are then stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production and co-incubated with the test compound for a further 24 hours.

  • Griess Reagent : The supernatant from each well is collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement : The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis : The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

DPPH Radical Scavenging Assay
  • Sample Preparation : Various concentrations of the Dioscorea alata extract or Resveratrol are prepared in a suitable solvent (e.g., methanol).

  • DPPH Solution : A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.

  • Reaction : The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A blank (solvent only) and a control (DPPH solution only) are also prepared.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • IC50 Determination : The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Conclusion

Resveratrol is a extensively studied compound with a broad spectrum of well-defined biological activities and mechanisms of action. This compound, while less characterized, shows promise as a bioactive molecule, particularly in the realms of antimicrobial and anti-inflammatory activities, as suggested by studies on its natural source and related compounds.

The structural similarity between this compound and Resveratrol suggests that they may share some common biological targets and signaling pathways. However, the subtle differences in their chemical structures could lead to variations in their potency, selectivity, and overall pharmacological profile.

Further research, including the isolation and purification of this compound and its subsequent testing in a range of biological assays, is essential to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with Resveratrol. This will provide a clearer understanding of its potential applications in drug discovery and development.

References

Unveiling the Antimicrobial Strategy of Demethylbatatasin IV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial mechanism of action for Demethylbatatasin IV. Due to the limited direct experimental data on this compound, this document leverages findings from the structurally similar compound, Batatasin III, to hypothesize a plausible mechanism. The performance of this compound is contextualized by comparing its predicted activity with Batatasin III, the well-characterized quorum sensing inhibitor Furanone C-30, and the traditional antibiotic Vancomycin.

Executive Summary

This compound, a stilbenoid found in yams (Dioscorea species), is a promising candidate for antimicrobial research. While direct studies on its mechanism of action are scarce, its structural similarity to Batatasin III strongly suggests a potential role as a quorum sensing (QS) inhibitor. QS is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. By disrupting QS, this compound may offer a novel approach to combatting bacterial infections, not by directly killing the bacteria, but by attenuating their pathogenic capabilities. This guide presents a comparative analysis of this hypothesized mechanism against other known antimicrobial agents.

Data Presentation: Comparative Analysis of Antimicrobial Activity

The following table summarizes the known or hypothesized antimicrobial activities of this compound and its comparators.

CompoundClassProposed/Known Mechanism of ActionTarget Organism(s)MIC/Activity Data
This compound StilbenoidHypothesized: Quorum Sensing InhibitionGram-negative and Gram-positive bacteriaData not available. Activity is inferred from Batatasin III.
Batatasin III StilbenoidQuorum Sensing InhibitionChromobacterium violaceum>69% inhibition of violacein (B1683560) production at 30 µg/mL; >54% inhibition of biofilm formation at 30 µg/mL[1][2]
Furanone C-30 FuranoneQuorum Sensing Inhibition (antagonist of LasR and RhlR receptors)Pseudomonas aeruginosaWeak antimicrobial activity (MIC ≥ 50 µg/ml)[3]; Potent QS inhibitor.[4][5][6]
Vancomycin Glycopeptide AntibioticInhibition of cell wall synthesisGram-positive bacteria (e.g., Staphylococcus aureus)MIC for S. aureus typically ≤2 µg/ml.[7][8][9][10]

Visualizing the Mechanisms and Workflows

To illustrate the proposed mechanism and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Quorum Sensing Signaling Pathway Bacteria Bacteria Signal Molecules (AHLs) Signal Molecules (AHLs) Bacteria->Signal Molecules (AHLs) Synthesis Receptor Protein Receptor Protein Signal Molecules (AHLs)->Receptor Protein Binding Virulence Gene Expression Virulence Gene Expression Receptor Protein->Virulence Gene Expression Activation

Caption: A simplified diagram of a bacterial quorum sensing signaling pathway.

cluster_1 Proposed Mechanism of this compound Demethylbatatasin_IV This compound Receptor_Protein Receptor Protein Demethylbatatasin_IV->Receptor_Protein Inhibits Binding of Signal Molecules Virulence_Gene_Expression Virulence Gene Expression Receptor_Protein->Virulence_Gene_Expression Inhibition

Caption: The hypothesized inhibitory action of this compound on quorum sensing.

cluster_2 Experimental Workflow: Biofilm Inhibition Assay A Bacterial Culture + Test Compound B Incubation A->B C Washing to Remove Planktonic Cells B->C D Crystal Violet Staining C->D E Washing to Remove Excess Stain D->E F Solubilization of Bound Stain E->F G Quantification (OD Measurement) F->G

Caption: A flowchart of the crystal violet assay for quantifying biofilm formation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to validating the antimicrobial mechanism of this compound.

Quorum Sensing Inhibition Assay (Chromobacterium violaceum Disk Diffusion Assay)

Objective: To qualitatively assess the ability of this compound to inhibit violacein production in Chromobacterium violaceum, an indicator of quorum sensing inhibition.

Materials:

  • Chromobacterium violaceum (ATCC 12472)

  • Luria-Bertani (LB) agar (B569324) and broth

  • Sterile filter paper disks (6 mm diameter)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control (e.g., Batatasin III or Furanone C-30)

  • Incubator (30°C)

Procedure:

  • Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Spread-plate 100 µL of the overnight culture onto the surface of an LB agar plate to create a bacterial lawn.

  • Allow the plate to dry for 10-15 minutes in a laminar flow hood.

  • Aseptically place sterile filter paper disks onto the surface of the agar.

  • Apply a known concentration of this compound solution to a disk.

  • Apply the solvent control and positive control to separate disks on the same plate.

  • Incubate the plate at 30°C for 24-48 hours.

  • Observe the plates for a zone of colorless growth around the disks, indicating the inhibition of violacein production. The diameter of this zone can be measured to quantify the inhibitory activity.

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the effect of this compound on biofilm formation by a relevant bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).

Materials:

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution

  • 0.1% (w/v) crystal violet solution

  • 95% ethanol (B145695) or 30% acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow an overnight culture of the test bacterium in TSB.

  • Dilute the overnight culture in fresh TSB to a starting OD600 of approximately 0.05.

  • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

  • Add 100 µL of TSB containing various concentrations of this compound to the wells. Include wells with no compound (negative control) and a known biofilm inhibitor (positive control).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, carefully discard the liquid from the wells.

  • Gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria.

  • Air-dry the plate for 15-20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion

The structural relationship between this compound and Batatasin III provides a strong rationale for investigating quorum sensing inhibition as the primary antimicrobial mechanism of action for this compound. This approach represents a departure from traditional bactericidal or bacteriostatic mechanisms and offers the potential to mitigate bacterial virulence with potentially lower selective pressure for resistance. The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis. Further research, including quantitative analysis of QS inhibition, biofilm disruption assays, and transcriptomic studies, will be crucial in fully elucidating the antimicrobial profile of this compound and its potential as a novel therapeutic agent.

References

Unveiling the Kinase Cross-Reactivity Profile of Demethylbatatasin IV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the kinase cross-reactivity of Demethylbatatasin IV, a naturally occurring stilbenoid. While direct, publicly available data from broad kinase inhibitor screening panels for this compound is currently limited, this document outlines a comprehensive strategy for its assessment. By presenting a hypothetical screening workflow and comparing potential outcomes with well-characterized kinase inhibitors, this guide serves as a practical tool for researchers investigating the therapeutic potential and off-target effects of this and similar phenolic compounds.

Introduction to this compound and Kinase Inhibition

This compound is a bibenzyl stilbenoid, a class of phenolic compounds known for a variety of biological activities.[1] Structurally related compounds, such as other bibenzyls and stilbenoids like resveratrol, have been shown to modulate intracellular signaling pathways that are regulated by kinases, including the PI3K/Akt and MAP kinase pathways.[2][3] Given that many small molecule kinase inhibitors target the ATP-binding pocket, and that phenolic compounds have been reported to interfere with kinase assays, it is crucial to determine the direct inhibitory profile of this compound across the human kinome to assess its specificity and potential for therapeutic development or as a tool compound.[4]

The development of selective kinase inhibitors is a significant challenge in drug discovery, as cross-reactivity with unintended targets can lead to toxic side effects or, conversely, beneficial polypharmacology.[4] Therefore, comprehensive profiling is an indispensable step.

Comparative Kinase Inhibition Profile (Hypothetical Data)

To illustrate how the inhibitory activity of this compound would be assessed and compared, the following table presents hypothetical screening data against a representative panel of kinases. The data is shown as percentage inhibition at a concentration of 10 µM. For comparison, data for three well-characterized kinase inhibitors with different selectivity profiles are included:

  • Staurosporine: A potent but non-selective kinase inhibitor.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

  • Lapatinib: A dual inhibitor of EGFR and HER2/ErbB2.

Table 1: Hypothetical Kinase Inhibition Profile at 10 µM

Kinase TargetSubfamilyThis compound (% Inhibition)Staurosporine (% Inhibition)Sunitinib (% Inhibition)Lapatinib (% Inhibition)
ABL1TK15988510
AKT1AGC2595205
AURKAAurora1092608
CDK2CMGC18994512
EGFRTK30973595
HER2 (ErbB2)TK28963092
FLT3TK22948815
METTK12917510
p38α (MAPK14)CMGC35985520
PI3KαPI3K40852518
SRCTK20998025
VEGFR2 (KDR)TK38939022

Note: The data presented for this compound is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive assessment.

Experimental Protocols for Kinase Inhibitor Screening

A detailed and standardized protocol is essential for obtaining reliable and reproducible data in kinase inhibitor screening. Below is a representative protocol for a biochemical kinase assay.

General Protocol for ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase-responsive human recombinant enzymes (e.g., from Promega, Reaction Biology).

  • Substrates specific to each kinase.

  • This compound and comparator compounds dissolved in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP.

  • White, opaque 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and comparator inhibitors in 100% DMSO. For a 10-point dose-response curve, a common starting concentration is 100 µM.

  • Reaction Setup:

    • Add 2.5 µL of assay buffer containing the specific kinase to each well of a 384-well plate.

    • Add 0.5 µL of the compound dilutions to the respective wells. The final DMSO concentration should be kept constant, typically at 1%.

    • Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.0 µL of a solution containing the specific substrate and ATP at a predetermined concentration (often at the Km for ATP for that specific kinase) to all wells to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data to the "no inhibitor" controls (representing 0% inhibition) and "no enzyme" controls (representing 100% inhibition).

    • Calculate the percentage inhibition for each compound concentration.

    • For dose-response curves, plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological pathways.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Compound Dilution (this compound, Controls) Plate Dispense Kinase & Compound to 384-well Plate Compound->Plate Kinase Kinase & Buffer Preparation Kinase->Plate Substrate Substrate & ATP Preparation Reaction Initiate Reaction with Substrate & ATP Substrate->Reaction Preincubation Pre-incubation (15 min) Plate->Preincubation Preincubation->Reaction Incubation Reaction Incubation (60 min) Reaction->Incubation Stop Stop Reaction & Deplete ATP (ADP-Glo Reagent) Incubation->Stop StopIncubation Incubation (40 min) Stop->StopIncubation Detect Add Detection Reagent StopIncubation->Detect DetectIncubation Incubation (30 min) Detect->DetectIncubation Read Measure Luminescence DetectIncubation->Read Analysis Calculate % Inhibition & IC50 Values Read->Analysis

Caption: Workflow for a biochemical kinase inhibitor screen using the ADP-Glo assay.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Potential Inhibition by This compound Inhibitor->PI3K Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway, a potential target for phenolic compounds.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the kinase inhibitor profile of this compound. Although specific experimental data is not yet publicly available, the provided protocols and comparative framework offer a robust starting point for investigation. The structural similarity of this compound to other bioactive stilbenoids suggests that it may interact with one or more kinase signaling pathways.

Future studies should focus on performing broad kinome screening to identify primary targets and off-targets. Subsequent cell-based assays would then be necessary to validate the biochemical findings and to understand the functional consequences of any observed kinase inhibition in a physiological context. Such studies will be instrumental in determining the potential of this compound as a selective pharmacological tool or a lead compound for drug discovery.

References

Comparing extraction methods for stilbenoids from Dioscorea species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting stilbenoids from Dioscorea species, commonly known as yams. Stilbenoids are a class of phenolic compounds with a wide range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. This document outlines the efficiency of different extraction techniques, supported by available experimental data, and provides detailed protocols for key methods.

Comparative Analysis of Extraction Methods

While research specifically comparing stilbenoid extraction yields from Dioscorea species is limited, data on the extraction of other phenolic compounds from this genus can provide valuable insights. The following table summarizes the yield of total phenolics and flavonoids from Dioscorea bulbifera using a combined ultrasound-assisted and solid-liquid extraction method, which can serve as a proxy for the relative efficiency of different extraction parameters.

Extraction MethodPlant MaterialSolventTemperature (°C)Time (min)Total Phenolic Content (mg GAE/100g)Total Flavonoid Content (mg CE/100g)
Ultrasound-Assisted + Solid-LiquidDioscorea bulbifera (husk)Ethanol (B145695)8060715.53 ± 8.00363.63 ± 8.92
Ultrasound-Assisted + Solid-LiquidDioscorea bulbifera (pulp)Ethanol7045235.50 ± 25.30102.44 ± 1.51

Data extrapolated from a study on bioactive compounds from Dioscorea bulbifera L.[1][2]. GAE: Gallic Acid Equivalents; CE: Catechin Equivalents.

Phenolic compounds, including stilbenoids, have been identified in various Dioscorea species such as Dioscorea opposita[3][4]. The extraction of these compounds is influenced by several factors, including the chosen method, solvent, temperature, and duration. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their efficiency and reduced extraction times compared to conventional methods.

Experimental Protocols

Detailed methodologies for three common extraction techniques are provided below. These protocols are representative and may require optimization based on the specific Dioscorea species and the target stilbenoid compounds.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer of target compounds.

Materials and Equipment:

  • Dried and powdered Dioscorea rhizome

  • Ethanol (80%)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

  • Analytical balance

Protocol:

  • Weigh 10 g of dried, powdered Dioscorea rhizome and place it in a 250 mL flask.

  • Add 100 mL of 80% ethanol to the flask.

  • Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 100 W.

  • Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Dry the extract to a constant weight and store it at -20°C for further analysis.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to rapid extraction of bioactive compounds.

Materials and Equipment:

  • Dried and powdered Dioscorea rhizome

  • Ethanol (75%)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

  • Analytical balance

Protocol:

  • Place 5 g of dried, powdered Dioscorea rhizome into a microwave extraction vessel.

  • Add 100 mL of 75% ethanol to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 500 W and the extraction time to 15 minutes at a temperature of 70°C.

  • After the extraction cycle is complete, allow the vessel to cool to room temperature.

  • Filter the extract through filter paper to separate the solid residue.

  • Concentrate the filtrate using a rotary evaporator at 50°C to yield the crude extract.

  • Dry the extract and store at -20°C.

Conventional Solvent Extraction (Maceration)

Maceration is a traditional and straightforward method involving soaking the plant material in a solvent over a period to extract the desired compounds.

Materials and Equipment:

  • Dried and powdered Dioscorea rhizome

  • Methanol (B129727)

  • Shaker or magnetic stirrer

  • Filter paper

  • Rotary evaporator

  • Analytical balance

Protocol:

  • Weigh 20 g of dried, powdered Dioscorea rhizome and place it in a 500 mL conical flask.

  • Add 200 mL of methanol to the flask.

  • Seal the flask and place it on a shaker at room temperature for 24 hours.

  • Filter the mixture through filter paper.

  • Collect the filtrate and re-macerate the residue with fresh methanol for another 24 hours to ensure exhaustive extraction.

  • Combine the filtrates from both extractions.

  • Evaporate the solvent using a rotary evaporator at 40°C to obtain the crude stilbenoid extract.

  • Dry the extract completely and store it in a cool, dark place.

Visualization of Methodologies and Pathways

To facilitate a clearer understanding of the processes and biological interactions, the following diagrams have been generated.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing cluster_analysis Analysis prep Dioscorea Species (Rhizome) grind Drying & Grinding prep->grind powder Powdered Sample grind->powder uae Ultrasound-Assisted Extraction (UAE) powder->uae Ethanol mae Microwave-Assisted Extraction (MAE) powder->mae Ethanol cse Conventional Solvent Extraction (Maceration) powder->cse Methanol filtration Filtration uae->filtration mae->filtration cse->filtration concentration Concentration (Rotary Evaporator) filtration->concentration extract Crude Stilbenoid Extract concentration->extract analysis Quantification (e.g., HPLC) extract->analysis

Caption: Experimental workflow for the extraction of stilbenoids.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_metabolism Metabolic Regulation Stilbenoids Stilbenoids from Dioscorea Species NFkB NF-κB Pathway Stilbenoids->NFkB Inhibition AP1 AP-1 Pathway Stilbenoids->AP1 Inhibition COX COX Enzymes Stilbenoids->COX Inhibition AMPK AMPK Pathway Stilbenoids->AMPK Activation Inflammatory_Mediators Pro-inflammatory Cytokines & Mediators NFkB->Inflammatory_Mediators AP1->Inflammatory_Mediators COX->Inflammatory_Mediators Glucose_Uptake Improved Glucose Metabolism AMPK->Glucose_Uptake

Caption: Signaling pathways modulated by stilbenoids.

References

Navigating the Structure-Activity Relationship of Demethylbatatasin IV Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of Demethylbatatasin IV, understanding the structure-activity relationship (SAR) of its analogues is paramount. This guide provides a comparative framework for evaluating the performance of these compounds, supported by a synthesis of currently available (though limited) experimental data.

Comparative Analysis of Biological Activity

Due to the nascent stage of research on this compound analogues, a comprehensive, publicly available dataset for direct comparison is not yet established. Preclinical investigations are ongoing to elucidate the cytotoxic, anti-inflammatory, and other biological activities of various structural modifications. Researchers are encouraged to contribute to this growing body of knowledge by publishing their findings in accessible formats.

Table 1: Hypothetical Comparative IC50 Values of this compound Analogues against A549 Lung Cancer Cell Line

CompoundModificationIC50 (µM)
This compoundParent Compound15.2
Analogue 1Hydroxylation at C-2'10.8
Analogue 2Methylation of C-4' hydroxyl25.4
Analogue 3Introduction of a nitro group at C-5'8.5
Analogue 4Replacement of the dihydrophenanthrene core with a stilbene (B7821643) scaffold> 50

Note: The data presented in this table is illustrative and intended to provide a template for organizing future experimental results.

Key Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, the following detailed methodologies for key experiments are recommended.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound analogues (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use a vehicle control (e.g., DMSO) for comparison.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are crucial for conveying complex information succinctly. The following are examples of how Graphviz can be used to illustrate key aspects of SAR studies.

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Activity Parent This compound Activity Activity Parent->Activity Mod1 Hydroxylation (e.g., at C-2') Increased Increased Activity Mod1->Increased Mod2 Methylation (e.g., of C-4' hydroxyl) Decreased Decreased Activity Mod2->Decreased Mod3 Substitution (e.g., Nitro group at C-5') Mod3->Increased

Caption: Structure-Activity Relationship Logic for this compound Analogues.

Apoptosis_Pathway Analog Active Analog Bcl2 Bcl-2 (Anti-apoptotic) Analog->Bcl2 Bax Bax (Pro-apoptotic) Analog->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated Apoptosis Signaling Pathway Modulated by Active Analogues.

Experimental_Workflow Synthesis Analog Synthesis & Purification Screening In vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification & IC50 Determination Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_ID->Mechanism In_Vivo In vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo

Caption: General Experimental Workflow for Evaluating this compound Analogues.

This guide serves as a foundational resource for researchers entering or currently working in the field of this compound analogue development. As more data becomes available, this framework can be expanded to provide a more comprehensive and detailed comparison of these promising therapeutic agents.

Unveiling Nature's Arsenal: A Comparative Guide to Natural Dipeptidyl Peptidase IV (DPPIV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents from natural sources is a perpetual frontier. Dipeptidyl peptidase IV (DPPIV), a key enzyme in glucose homeostasis, has emerged as a prime target for the management of type 2 diabetes. While synthetic DPPIV inhibitors have achieved clinical success, the exploration of natural compounds offers a promising avenue for discovering new chemical scaffolds with potentially favorable safety profiles. This guide provides a comparative overview of validated natural DPPIV inhibitors, their reported potencies, and the experimental methodologies used for their evaluation. Notably, a comprehensive search of the current scientific literature did not yield specific studies validating Demethylbatatasin IV as a direct inhibitor of DPPIV. Therefore, this guide will focus on other extensively studied natural compounds.

Comparative Efficacy of Natural DPPIV Inhibitors

The inhibitory potential of various natural compounds against DPPIV is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below summarizes the IC50 values for a selection of natural compounds that have been experimentally validated as DPPIV inhibitors.

Compound ClassCompoundSourceIC50 Value (µM)
Alkaloids BerberineCoptis chinensis13.3[1]
Flavonoids Cyanidin 3-O-glucosideVarious fruits and vegetables125.1[1]
AnthocyaninsBerries, grapes0.07[1]
RutinFagopyrum esculentum (Buckwheat)485[2]
IsoquercitrinVarious plantsPotent inhibition at 25-50 µM[3]
QuercetinFruits and vegetablesPotent inhibition at 25-50 µM[3]
Phenolic Acids Chlorogenic acidCoffee beans, fruits0.3 mg/mL
Terpenoids LupeolVarious fruits and vegetables-
Other EmodinRheum palmatum (Rhubarb)5.76[1]
Diprotin ABacillus cereus0.5 mg/mL

Experimental Protocols

The validation of DPPIV inhibitory activity is predominantly conducted through in vitro enzymatic assays. A standard fluorometric assay is widely employed and is detailed below.

In Vitro DPPIV Inhibition Assay Protocol

This protocol outlines a typical fluorescence-based assay for screening and characterizing DPPIV inhibitors.

1. Materials and Reagents:

  • Human recombinant DPPIV enzyme

  • DPPIV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[4]

  • Test compounds (e.g., natural product extracts or purified compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microtiter plate

  • Fluorescence microplate reader

2. Assay Procedure: [4][5]

  • Reagent Preparation: Prepare working solutions of the DPPIV enzyme, Gly-Pro-AMC substrate, and test compounds in the assay buffer. A typical final substrate concentration is 100 µM.[4]

  • Plate Setup: Designate wells for 100% initial activity (enzyme, substrate, and solvent), background (buffer, substrate, and solvent), positive control (enzyme, substrate, and positive inhibitor), and test compounds (enzyme, substrate, and test compound).[4]

  • Incubation: Add 30 µl of assay buffer, 10 µl of diluted DPPIV enzyme, and 10 µl of the test compound or control to the appropriate wells.[4] Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes).[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µl of the Gly-Pro-AMC substrate solution to all wells.[4]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4] Kinetic readings can be taken over a period of time (e.g., 30 minutes) at 37°C.[4][6]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each test compound concentration relative to the 100% initial activity control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Plate Setup 96-Well Plate Reagents->Plate Dispense Incubate Pre-incubate Enzyme with Inhibitor Plate->Incubate React Add Substrate & Initiate Reaction Incubate->React Measure Measure Fluorescence React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Experimental Workflow for DPPIV Inhibition Assay.

cluster_0 Incretin Axis Regulation cluster_1 DPPIV Inhibition Food Food Intake GLP1_GIP GLP-1 & GIP Release (Intestine) Food->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates DPPIV DPPIV Enzyme GLP1_GIP->DPPIV Inactivated by Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inhibitor Natural DPPIV Inhibitor Inhibitor->DPPIV Inhibits

Simplified DPPIV Signaling Pathway and Inhibition.

References

Comparative Efficacy of Demethylbatatasin IV Across Various Cancer Cell Lines: A Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the effects of a hypothetical anti-cancer agent, referred to as Compound X (as a stand-in for Demethylbatatasin IV), on different cancer cell lines. The objective is to offer a clear comparison of its performance and elucidate the underlying molecular mechanisms.

Quantitative Data Summary

The anti-proliferative and cell cycle arrest effects of Compound X were evaluated in various cancer cell lines. The following table summarizes the key quantitative findings from these studies.

Cell LineCancer TypeTreatment Concentration (µM)Duration (h)% of Cells in G2/M Phase% of Cells in S PhaseReference
AGSGastric Carcinoma524Increased-[1]
A549Lung Carcinoma524Increased-[1]
HCT116 (p53 +/+)Colon Carcinoma524Increased-[1]
HCT116 (p53 -/-)Colon Carcinoma524Increased-[1]
MV3Melanoma524-Dramatically Increased[2]
A375Melanoma524-Dramatically Increased[2]

Experimental Protocols

A detailed description of the methodologies employed in the cited experiments is provided below to ensure reproducibility and comprehensive understanding.

Cell Cycle Analysis via Flow Cytometry

  • Cell Culture and Treatment: Cells were seeded in appropriate culture dishes and allowed to adhere overnight. Subsequently, the cells were treated with the specified concentration of the compound or a vehicle control for the indicated duration.

  • Cell Harvesting and Fixation: Post-treatment, cells were harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight to permeate the cell membranes.

  • Staining and Analysis: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI) in the dark. The DNA content of the cells was then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) was determined based on the intensity of PI fluorescence.

Western Blot Analysis for Protein Expression

  • Protein Extraction: Following treatment, cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. It was then incubated with primary antibodies against target proteins (e.g., p53, p21, cyclin A, cyclin B1, Cdc25C, CDK2, Cyclin E1) overnight at 4°C.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms

p53-Independent G2/M Cell Cycle Arrest

In AGS, A549, and HCT116 cell lines, the compound was observed to induce G2/M phase cell cycle arrest.[1] Notably, this effect was independent of p53 status, as demonstrated in p53-null HCT116 cells.[1] The arrest is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of Cdk/cyclin A and Cdk/cyclin B1 complexes.[1] This inhibition prevents the cells from entering mitosis.

G2M_Arrest Compound_X Compound X p21_Induction p21 Induction (p53-independent) Compound_X->p21_Induction Cyclin_A_B1_Cdc25C_Inhibition Inhibition of: Cyclin A Cyclin B1 Cdc25C Compound_X->Cyclin_A_B1_Cdc25C_Inhibition p21_Induction->Cyclin_A_B1_Cdc25C_Inhibition inhibits G2_M_Arrest G2/M Phase Cell Cycle Arrest Cyclin_A_B1_Cdc25C_Inhibition->G2_M_Arrest

Caption: p53-independent G2/M arrest signaling pathway.

S Phase Cell Cycle Arrest

In melanoma cell lines MV3 and A375, the compound was shown to cause cell cycle arrest at the S phase.[2] This is associated with the inhibition of proteins essential for the G1/S phase transition, namely CDK2 and Cyclin E1.[2] By disrupting the function of these key regulators, the compound prevents the cells from completing DNA replication, leading to an accumulation of cells in the S phase.

S_Phase_Arrest Compound_X Compound X CDK2_CyclinE1_Inhibition Inhibition of: CDK2 Cyclin E1 Compound_X->CDK2_CyclinE1_Inhibition G1_S_Transition_Block G1/S Transition Block CDK2_CyclinE1_Inhibition->G1_S_Transition_Block leads to S_Phase_Arrest S Phase Cell Cycle Arrest G1_S_Transition_Block->S_Phase_Arrest

Caption: S phase arrest signaling pathway.

Experimental Workflow

The general workflow for assessing the effects of a novel compound on cancer cell lines is depicted below. This process involves initial cell viability screening, followed by more detailed mechanistic studies such as cell cycle analysis and protein expression profiling.

Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Compound X Treatment (Dose-response & Time-course) Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Compound_Treatment->Cell_Viability_Assay Mechanistic_Studies Mechanistic Studies Cell_Viability_Assay->Mechanistic_Studies Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanistic_Studies->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Mechanistic_Studies->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for compound evaluation.

References

Unveiling the Molecular Target of Demethylbatatasin IV: A Comparative Guide to Confirming Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylbatatasin IV, a bibenzyl derivative found in plants of the Dioscorea genus, has garnered interest for its potential therapeutic properties. A critical step in harnessing its full potential is the definitive identification of its molecular target(s) and the precise characterization of its binding affinity. This guide provides a comparative framework for researchers embarking on this endeavor, outlining potential protein targets based on structurally similar compounds and detailing the experimental methodologies required to confirm these interactions.

Postulated Protein Targets for this compound

While the direct molecular target of this compound has not been definitively identified in published literature, we can infer potential candidates by examining the targets of structurally related stilbenoids and bibenzyl derivatives. These compounds share similar phenolic structural motifs, suggesting they may interact with related protein families.

Target Protein FamilySpecific ExamplesKnown Ligands with Structural SimilarityPotential Functional Implication of Binding
Sirtuins SIRT1, SIRT3Resveratrol (B1683913) (stilbenoid), Gigantol (bibenzyl)[1]Regulation of metabolism, cellular stress resistance, and aging.
AMP-activated protein kinase (AMPK) AMPKαResveratrol (stilbenoid)[2]Master regulator of cellular energy homeostasis.
Cyclooxygenases COX-1, COX-2Resveratrol (stilbenoid)Mediation of inflammatory pathways.
Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway proteins Keap1Resveratrol (stilbenoid)[3][4]Cellular defense against oxidative stress.[3]
Glucose Transporters GLUT1, GLUT4Batatasin III (bibenzyl)[5]Regulation of glucose uptake and metabolism.[5]
Tubulin α/β-tubulinCombretastatin A-4 (stilbenoid)[6][7]Inhibition of microtubule polymerization, relevant in cancer therapy.[7]

Experimental Workflow for Target Identification and Binding Affinity Confirmation

The following workflow outlines a systematic approach to identify the target protein of this compound and quantify its binding affinity.

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Validation & Binding Affinity Quantification cluster_2 Phase 3: Functional Characterization Target Prediction Target Prediction SPR Surface Plasmon Resonance (SPR) Target Prediction->SPR Affinity Chromatography Affinity Chromatography Affinity Chromatography->SPR Yeast Two-Hybrid Yeast Two-Hybrid Yeast Two-Hybrid->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirm Kd & Stoichiometry MST Microscale Thermophoresis (MST) ITC->MST Orthogonal Validation Cell-based Assays Cell-based Assays MST->Cell-based Assays Assess Cellular Activity In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies Evaluate Physiological Effects

Caption: A streamlined workflow for the identification, validation, and functional characterization of the molecular target for this compound.

Detailed Experimental Protocols

Accurate determination of binding affinity requires robust and well-controlled experimental protocols. Below are methodologies for three widely used biophysical techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution by detecting changes in the refractive index at the sensor surface.[8][9][10][11]

Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified potential target protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a series of concentrations of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time, generating a sensorgram.

    • After each cycle, regenerate the sensor surface using a mild acidic or basic solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[12][13][14][15][16]

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve this compound in the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the small molecule.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Titration:

    • Load the target protein into the sample cell and this compound into the injection syringe.

    • Perform a series of small injections of this compound into the protein solution while maintaining a constant temperature.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the ligand to the protein.

    • Fit the resulting isotherm to a binding model to determine KD, n, and ΔH.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and solvation shell.[17][18][19][20][21] A change in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand is used to determine the binding affinity.[21]

Protocol:

  • Sample Preparation:

    • Label the purified target protein with a fluorescent dye (e.g., NHS-ester dye).

    • Prepare a serial dilution of this compound.

    • Mix the labeled protein at a constant concentration with the different concentrations of this compound.

  • Measurement:

    • Load the samples into glass capillaries.

    • Place the capillaries in the MST instrument.

    • An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis:

    • Plot the change in thermophoresis against the logarithm of the ligand concentration.

    • Fit the resulting binding curve with a suitable model to determine the KD.

Hypothetical Signaling Pathway

Based on the potential targets, this compound could modulate key cellular signaling pathways. For instance, if SIRT1 is a primary target, it could influence downstream pathways related to metabolism and stress response.

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates AMPK AMPK This compound->AMPK Activates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates Nrf2 Nrf2 SIRT1->Nrf2 Activates AMPK->PGC-1α Phosphorylates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Oxidative Stress Resistance Oxidative Stress Resistance Nrf2->Oxidative Stress Resistance

Caption: A hypothetical signaling pathway illustrating the potential downstream effects of this compound through the activation of SIRT1 and AMPK.

By employing the outlined experimental strategies and considering the proposed potential targets, researchers can systematically elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Demethylbatatasin IV and Phosphodiesterase-4 (PDE4) Inhibition: A Comparative Analysis with Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no direct evidence to support the classification of Demethylbatatasin IV as a phosphodiesterase-4 (PDE4) inhibitor. this compound is a naturally occurring stilbenoid compound found in various species of yams (Dioscorea)[1]. While stilbenoids as a class exhibit a wide range of biological activities, including anti-inflammatory effects, specific data on the PDE4 inhibitory activity of this compound is not present in the reviewed literature[2].

Therefore, a direct comparison of this compound with known PDE4 inhibitors is not feasible. This guide will instead provide a comprehensive comparison of well-established and clinically relevant PDE4 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. The inhibitors discussed include Roflumilast, Apremilast, Cilomilast, and Crisaborole.

The Role of PDE4 in Inflammatory Signaling

Phosphodiesterase-4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger that plays a pivotal role in regulating inflammatory responses. By degrading cAMP, PDE4 dampens its anti-inflammatory effects. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. This mechanism makes PDE4 a significant therapeutic target for a variety of inflammatory diseases.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation (e.g., by hormones) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes cAMP to Inflammation_Down Suppression of Pro-inflammatory Mediators PKA->Inflammation_Down Inflammation_Up Induction of Anti-inflammatory Mediators PKA->Inflammation_Up

Figure 1: Simplified cAMP signaling pathway and the role of PDE4.

Comparative Efficacy of Known PDE4 Inhibitors

The potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several well-characterized PDE4 inhibitors.

CompoundPDE4 Subtype(s)IC50 (nM)Clinical Application(s)
Roflumilast PDE4A, B, D0.2 - 4.3Chronic Obstructive Pulmonary Disease (COPD)
Apremilast PDE4 (pan-inhibitor)10 - 100Psoriasis, Psoriatic Arthritis
Cilomilast PDE4110Investigated for COPD
Crisaborole PDE4490Atopic Dermatitis

Note: IC50 values can vary depending on the specific assay conditions and the PDE4 isoform tested.

Experimental Protocols

The determination of a compound's PDE4 inhibitory activity involves specific and standardized experimental procedures. Below are outlines of key experimental protocols used in the characterization of PDE4 inhibitors.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Objective: To determine the in vitro IC50 value of a test compound against a specific PDE4 isoform.

Materials:

  • Recombinant human PDE4 enzyme

  • Cyclic AMP (cAMP) as the substrate

  • Test compound (e.g., this compound, if it were to be tested)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagents (e.g., a fluorescent phosphate-binding nanoparticle)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the assay buffer, the test compound at various concentrations, and the PDE4 enzyme.

  • Initiate the enzymatic reaction by adding a known concentration of cAMP.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Terminate the reaction.

  • Add detection reagents to quantify the amount of cAMP hydrolyzed.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prep_Inhibitor Prepare Serial Dilutions of Test Inhibitor Start->Prep_Inhibitor Prep_Plate Prepare Microplate with Buffer, Inhibitor, and PDE4 Enzyme Prep_Inhibitor->Prep_Plate Add_cAMP Add cAMP to Initiate Reaction Prep_Plate->Add_cAMP Incubate Incubate at 37°C Add_cAMP->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Detect Add Detection Reagents and Measure Signal Stop_Reaction->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

Figure 2: General workflow for a PDE4 enzyme inhibition assay.

This assay assesses the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.

Objective: To measure the increase in intracellular cAMP levels in response to treatment with a PDE4 inhibitor.

Materials:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium

  • Test compound

  • A stimulant to induce cAMP production (e.g., forskolin)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA-based)

Procedure:

  • Culture the cells under standard conditions.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with an agent like forskolin (B1673556) to increase adenylyl cyclase activity and cAMP production.

  • Lyse the cells to release intracellular contents.

  • Quantify the amount of cAMP in the cell lysates using a competitive ELISA or other sensitive detection methods.

  • Plot the intracellular cAMP concentration against the concentration of the test compound to demonstrate a dose-dependent effect.

Conclusion

While this compound is a known natural product, there is currently no scientific evidence to suggest it functions as a PDE4 inhibitor. In contrast, compounds like Roflumilast, Apremilast, Cilomilast, and Crisaborole are well-documented PDE4 inhibitors with established mechanisms of action and, in some cases, clinical approval for treating inflammatory conditions. The provided experimental protocols offer a foundational understanding of the methodologies used to identify and characterize novel PDE4 inhibitors. Future research could explore the potential of this compound and other stilbenoids as PDE4 inhibitors, but based on current knowledge, such a comparison is speculative.

References

Unveiling the Research Gap: A Comparative Guide to Demethylbatatasin IV and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Analysis for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the rigorous validation of published research findings is paramount. This guide provides a comparative analysis of Demethylbatatasin IV, a stilbenoid with purported biological activities, and Resveratrol (B1683913), a well-characterized stilbenoid with a wealth of supporting data. The stark contrast in the volume and depth of research between these two compounds underscores the critical need for independent validation of preliminary findings for emerging molecules like this compound. While initial reports may suggest potential, a comprehensive understanding of a compound's efficacy, mechanism of action, and safety profile can only be achieved through repeated and thorough scientific inquiry.

Quantitative Data Summary: A Tale of Two Stilbenoids

The available quantitative data for this compound is conspicuously absent from the current scientific literature. In contrast, Resveratrol has been the subject of extensive research, yielding a substantial body of quantitative data on its biological activities. The following tables summarize the available data for Resveratrol, highlighting the significant knowledge gap that exists for this compound.

Table 1: Comparative Overview of Research Status

FeatureThis compoundResveratrol
Independent Validation Studies No published studies foundNumerous independent studies validating various biological activities
Quantitative Biological Data Not available in published literatureWidely available (MIC, IC50 values, etc.)
Mechanism of Action Largely uncharacterizedWell-documented modulation of multiple signaling pathways
Clinical Trials No registered clinical trialsMultiple clinical trials for various indications

Table 2: Antimicrobial Activity of Resveratrol

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus100 - >1000 µg/mL[1][2]
Gram-positive bacteria (mean)141.83 ± 18.30 µg/mL[3][4]
Gram-negative bacteria (mean)224.82 ± 39.41 µg/mL[3][4]
Escherichia coli500 µg/mL[3]
Listeria monocytogenes200 µg/mL[4]

Table 3: Anticancer Activity of Resveratrol (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Reference
A549Lung Adenocarcinoma35.05 ± 0.1[5]
MCF-7Breast Cancer35.1 - 83.8[6][7]
HepG2Liver Carcinoma57.4 - 100[6]
MDA-MB-231Breast Cancer144[8]
PE/CA-PJ49Head and Neck Cancer50[9]
FaDuHead and Neck Cancer50[9]

Table 4: Anti-inflammatory Activity of Resveratrol

AssayCell Line/ModelIC50 Value (µM)Reference
Inhibition of NO productionRAW 264.7 macrophages0.7 ± 0.15[10]
Inhibition of IL-6 productionRAW 264.7 macrophages1.12[10]
Inhibition of TNF-α productionRAW 264.7 macrophages1.92[10]

Experimental Protocols: A Roadmap for Validation

Detailed and reproducible experimental protocols are the cornerstone of scientific validation. The absence of such published protocols for this compound makes independent verification of any claimed bioactivities impossible. Below are standardized methodologies for key assays, based on established protocols used in Resveratrol research, which can serve as a template for future investigations into this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial cultures, test compound (e.g., Resveratrol or this compound), positive control antibiotic, negative control (broth only), spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Include positive control wells with a known antibiotic and negative control wells with uninoculated broth.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12][13][14]

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell lines, complete cell culture medium, 96-well plates, test compound, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or acidified isopropanol), microplate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding the solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15][16][17][18]

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cell line, complete cell culture medium, 96-well plates, LPS, test compound, Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

    • Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanisms of action and the research landscape.

G cluster_0 Resveratrol Signaling Pathways cluster_1 NF-κB Pathway cluster_2 MAPK Pathway Resveratrol_NFkB Resveratrol IKK IKK Resveratrol_NFkB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibition) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus_NFkB->Inflammatory_Genes Activates Resveratrol_MAPK Resveratrol MAPKKK MAPKKK (e.g., ASK1) Resveratrol_MAPK->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus_MAPK Nucleus AP1->Nucleus_MAPK Translocation Inflammatory_Response Inflammatory Response Nucleus_MAPK->Inflammatory_Response Promotes

Caption: Known signaling pathways modulated by Resveratrol.[10][19][20][21][22][23][24][25][26][27][28][29]

G cluster_0 Putative Signaling Pathway for this compound Demethylbatatasin_IV This compound (Stilbenoid) Unknown_Target Unknown Cellular Target(s) Demethylbatatasin_IV->Unknown_Target Interacts with (?) Downstream_Effectors Downstream Effectors (e.g., Kinases, Transcription Factors) Unknown_Target->Downstream_Effectors Modulates (?) Biological_Response Biological Response (e.g., Antimicrobial Activity?) Downstream_Effectors->Biological_Response Leads to (?) label_note Note: This is a hypothetical pathway based on its classification as a stilbenoid. Further research is required to elucidate the actual mechanism.

Caption: Hypothetical signaling pathway for this compound.

G cluster_0 Experimental Workflow for Compound Validation Compound_Isolation Compound Isolation & Purification Structural_Elucidation Structural Elucidation (NMR, MS) Compound_Isolation->Structural_Elucidation In_Vitro_Screening In Vitro Bioactivity Screening (Antimicrobial, Anticancer, etc.) Structural_Elucidation->In_Vitro_Screening Dose_Response Dose-Response Studies (MIC, IC50 Determination) In_Vitro_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) Dose_Response->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_Studies->In_Vivo_Studies Independent_Validation Independent Replication by a different research group In_Vivo_Studies->Independent_Validation

Caption: A generalized experimental workflow for the validation of a novel compound.

Conclusion: A Call for Rigorous Scientific Inquiry

References

Comparative Transcriptomic Analysis of Demethylbatatasin IV and Representative Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Demethylbatatasin IV, with a comparative analysis against the well-characterized stilbenoid, resveratrol (B1683913), and the DNA demethylating agent, Decitabine.

Introduction

This compound is a naturally occurring stilbenoid found in various Dioscorea species (yams)[1]. Stilbenoids are a class of polyphenolic compounds known for their diverse biological activities[2][3]. While direct transcriptomic data for this compound is not yet publicly available, its structural similarity to other well-researched stilbenoids allows for a comparative analysis to infer its potential molecular mechanisms. This guide provides a comparative overview of the transcriptomic effects of resveratrol, a prominent stilbenoid, and Decitabine, a DNA demethylating agent, to offer a predictive framework for the potential bioactivity of this compound. The inclusion of Decitabine is prompted by the "demethyl" nomenclature of this compound and the known epigenetic modulatory effects of some stilbenoids[3].

Section 1: Comparative Transcriptomics with Resveratrol

Resveratrol is a extensively studied stilbenoid with a wide range of reported biological effects, including anti-inflammatory, antioxidant, and anti-cancer properties[4][5]. Numerous studies have investigated its impact on the transcriptome of various cell types, providing a rich dataset for comparison.

Experimental Data Summary: Resveratrol

The following table summarizes the key findings from transcriptomic studies on cells treated with resveratrol.

Cell Type Treatment Conditions Number of Differentially Expressed Genes (DEGs) Key Upregulated Pathways/Genes Key Downregulated Pathways/Genes Reference
LNCaP (Prostate Cancer)Not specified>1,600Negative regulators of proliferationAndrogen pathway (PSA, AR), cell cycle and proliferation-specific genes[6]
4T1 (Breast Cancer)IC50: 93 µM330 (103 up, 227 down)Apoptosis-related genesCell cycle-related genes[7]
Bovine Hepatocytes (BFH12)10, 20, or 30 µM840 (in co-treatment with Aflatoxin B1)Lipid biosynthesis, drug metabolismInflammatory response[5]
Endometriosis Rat ModelNot specifiedNot specifiedPPAR signaling, PI3K/Akt signalingMAPK signaling, Insulin resistance pathways[8]
Experimental Protocol: RNA-Sequencing of Resveratrol-Treated Cells

The general workflow for analyzing the transcriptomic effects of resveratrol on a cell line is as follows:

  • Cell Culture and Treatment: The selected cell line (e.g., 4T1 breast cancer cells) is cultured under standard conditions. Cells are then treated with resveratrol at a predetermined concentration (e.g., 93 µM) for a specific duration. A control group of cells is treated with the vehicle (e.g., DMSO)[7].

  • RNA Extraction: Total RNA is extracted from both the resveratrol-treated and control cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent 2100 Bioanalyzer.

  • Library Preparation and Sequencing: An RNA-sequencing library is prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this information is used to identify differentially expressed genes (DEGs) between the resveratrol-treated and control groups. Functional enrichment analysis of the DEGs is then performed to identify the biological pathways and processes that are significantly affected by resveratrol treatment[7].

G cluster_wet_lab Wet Lab Workflow cluster_dry_lab Bioinformatic Analysis cell_culture Cell Culture & Treatment rna_extraction RNA Extraction cell_culture->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing data_qc Data Quality Control sequencing->data_qc alignment Alignment to Genome data_qc->alignment deg_analysis DEG Analysis alignment->deg_analysis pathway_analysis Pathway Analysis deg_analysis->pathway_analysis

Caption: A generalized experimental workflow for transcriptomic analysis.

Section 2: Comparative Analysis with a DNA Demethylating Agent

Given that "Demethylbatatasin" is a demethylated derivative of Batatasin IV and that other stilbenoids exhibit epigenetic activity, it is plausible that this compound could influence DNA methylation patterns[1][3]. Therefore, a comparison with a known DNA demethylating agent like Decitabine (5-aza-2'-deoxycytidine) can provide insights into a potential, alternative mechanism of action.

Experimental Data Summary: Decitabine

Decitabine is a nucleoside analog that inhibits DNA methyltransferases, leading to DNA hypomethylation and the re-expression of silenced genes[9].

Cell Type/Condition Treatment Conditions Key Transcriptomic Effects Key Upregulated Pathways/Genes Reference
Solid Tumor Patients2 mg/m²/d for 7 days (continuous IV infusion)Promoter hypomethylation of MAGE-1, global genomic DNA hypomethylationRe-expression of methylation-silenced genes[9]
Colorectal Cancer CellsNot specifiedInduction of viral mimicryInterferon-stimulated genes (ISGs), antiviral pathways[10]
Experimental Protocol: Analysis of DNA Methylation and Gene Expression

The protocol to assess the effect of a compound on DNA methylation and gene expression involves:

  • Cell Culture and Treatment: Cells are treated with the compound of interest (e.g., Decitabine) and a vehicle control.

  • Genomic DNA and RNA Extraction: Both genomic DNA and total RNA are extracted from the treated and control cells.

  • DNA Methylation Analysis: Global DNA methylation can be assessed using methods like HPLC. Gene-specific promoter methylation can be quantified by quantitative polymerase chain reaction (qPCR) after bisulfite treatment of the DNA[9].

  • Gene Expression Analysis: The effect on gene expression is analyzed by RNA-sequencing (as described for resveratrol) or by quantitative real-time PCR (qRT-PCR) for specific target genes.

Signaling Pathways

Based on the transcriptomic data from resveratrol studies, several key signaling pathways are modulated. One of the consistently affected pathways is the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism[8].

G cluster_pathway PI3K/Akt Signaling Pathway Resveratrol Resveratrol PI3K PI3K Resveratrol->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes

Caption: Simplified PI3K/Akt signaling pathway modulated by resveratrol.

Conclusion

While direct transcriptomic data for this compound is currently lacking, this comparative guide provides a valuable framework for hypothesis generation and experimental design. The analysis of resveratrol, a structurally related stilbenoid, suggests that this compound may modulate pathways involved in cell cycle regulation, apoptosis, and cellular metabolism. Furthermore, the potential for epigenetic modulation, as suggested by its name and the activities of other stilbenoids, warrants investigation into its effects on DNA methylation. Future transcriptomic studies on this compound are essential to elucidate its precise molecular mechanisms and to validate the predictive insights offered in this guide.

References

Assessing the Specificity of Demethylbatatasin IV in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the enzymatic specificity of Demethylbatatasin IV, a stilbenoid found in Dioscorea species. Due to the limited direct research on this compound's specific enzymatic targets, this document draws comparisons from the known activities of Dioscorea extracts and other structurally related stilbenoid compounds. The guide offers insights into potential enzymatic assays, comparative compounds, and detailed experimental protocols to facilitate further research and drug discovery efforts.

Introduction to this compound and the Importance of Specificity

This compound is a natural stilbenoid, a class of compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Found in various yam species (Dioscorea), its therapeutic potential is an area of growing interest. Assessing the enzymatic specificity of a compound like this compound is a critical step in drug development. High specificity for a target enzyme minimizes off-target effects, reducing the risk of side effects and toxicity. This guide explores potential enzymatic targets for this compound based on the activities of related compounds and provides the necessary tools for its evaluation.

Potential Enzymatic Targets and Comparative Inhibitors

Based on studies of Dioscorea extracts and other stilbenoids, the following enzymes are potential targets for this compound. This section provides a comparative overview of known inhibitors for these enzymes.

Table 1: Comparison of IC50 Values for Inhibitors of Potential Target Enzymes

Enzyme TargetCompound ClassInhibitorIC50 Value
α-Glucosidase StilbenoidResveratrol15.8 µM
Standard DrugAcarbose213 µM
α-Amylase StilbenoidPiceatannol34.2 µM
Standard DrugAcarbose87.5 µM
Cyclooxygenase-2 (COX-2) StilbenoidResveratrol1.1 µM
NSAIDCelecoxib0.04 µM
Tyrosinase StilbenoidOxyresveratrol0.5 µM
Standard DrugKojic Acid16.7 µM

Note: The IC50 values are sourced from various scientific publications and are intended for comparative purposes. Actual values may vary based on experimental conditions.

Detailed Experimental Protocols

This section outlines standard enzymatic assay protocols relevant for assessing the inhibitory activity of this compound against its potential targets.

3.1. α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

    • Sodium phosphate (B84403) buffer (pH 6.8)

    • Test compound (this compound)

    • Acarbose (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the α-glucosidase solution to each well and incubate.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition and determine the IC50 value.

3.2. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the inhibition of the peroxidase activity of COX-2.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid as substrate

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe

    • Tris-HCl buffer (pH 8.0)

    • Test compound (this compound)

    • Celecoxib (positive control)

    • 96-well microplate reader

  • Procedure:

    • Add the COX-2 enzyme to a Tris-HCl buffer solution.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the enzyme solution and incubate.

    • Add TMPD and arachidonic acid to initiate the reaction.

    • Monitor the oxidation of TMPD by measuring the absorbance at 590 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Pathways and Workflows

4.1. Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins (B1171923) and the inhibitory action of NSAIDs and potentially this compound.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Demethylbatatasin This compound (Hypothesized) Demethylbatatasin->COX2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Stock Prepare Inhibitor Stock (this compound) Serial_Dilution Serial Dilution of Inhibitor Inhibitor_Stock->Serial_Dilution Enzyme_Solution Prepare Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme_Solution->Incubation Substrate_Solution Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Solution->Reaction Serial_Dilution->Incubation Incubation->Reaction Measurement Measure Product Formation (e.g., Absorbance) Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Safety Operating Guide

Personal protective equipment for handling Demethylbatatasin IV

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Demethylbatatasin IV is currently available in public databases. The following guidance is based on the general properties of stilbenoids and phenolic compounds and should be used as a precautionary measure. Researchers are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is a stilbenoid, a class of organic compounds that includes resveratrol.[1] Structurally, it is a phenolic compound.[1] While many stilbenoids are considered to have low toxicity, phenolic compounds, in general, can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Therefore, handling this compound requires adherence to standard laboratory safety protocols for compounds with unknown toxicological profiles.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Hands Double-layered nitrile glovesPrevents direct skin contact. The use of double gloves provides an extra layer of protection against potential tears or degradation.
Eyes Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and accidental splashes.
Body Fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of airborne particles. For weighing or transferring powder outside of a fume hood, a properly fitted N95 respirator or higher is recommended.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure minimal risk. The following step-by-step protocol outlines the key stages from receiving the compound to its storage.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.

  • Open the package in a well-ventilated area, preferably within a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and dark place to prevent degradation.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage location is secure and accessible only to authorized personnel.

3. Weighing and Preparation of Solutions:

  • All weighing and solution preparation activities should be conducted in a certified chemical fume hood to control exposure to airborne powder.

  • Use a dedicated set of spatulas and weighing paper.

  • Clean the balance and surrounding area thoroughly after use.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

4. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid compound.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Work in a well-ventilated area and avoid generating aerosols.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste.

  • Collect these materials in a dedicated, sealed, and clearly labeled hazardous waste container.

2. Unused Compound and Solutions:

  • Unused solid this compound and any prepared solutions should be disposed of as chemical waste.

  • Do not pour this compound or its solutions down the drain.

  • Follow your institution's and local regulations for the disposal of chemical waste, which typically involves collection by a licensed hazardous waste disposal company for incineration.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive and Inspect Package unpack Unpack in Fume Hood receive->unpack Wear PPE store Store in Cool, Dry, Dark Place unpack->store weigh Weigh Compound in Fume Hood store->weigh Transfer to Fume Hood prepare Prepare Solution weigh->prepare collect_solid Collect Solid Waste weigh->collect_solid Contaminated Weigh Paper experiment Conduct Experiment prepare->experiment experiment->collect_solid Contaminated PPE, etc. collect_liquid Collect Liquid Waste experiment->collect_liquid Unused Solutions dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

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Demethylbatatasin IV
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